2-Phenoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFUUFPJJOWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062593 | |
| Record name | 2-Phenoxybenzenamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2688-84-8 | |
| Record name | 2-Phenoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2688-84-8 | |
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| Record name | 2-Phenoxyaniline | |
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| Record name | 2-Phenoxyaniline | |
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| Record name | Benzenamine, 2-phenoxy- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenoxybenzenamine | |
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| Record name | 2-phenoxyaniline | |
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| Record name | 2-PHENOXYANILINE | |
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Foundational & Exploratory
2-Phenoxyaniline: A Comprehensive Technical Guide for Researchers
CAS Number: 2688-84-8
Synonyms: 2-Aminophenyl phenyl ether, o-Aminodiphenyl ether
This technical guide provides an in-depth overview of 2-phenoxyaniline, a versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and relevant biological pathways.
Core Properties of this compound
This compound is an aromatic amine and ether with a well-defined set of physicochemical properties crucial for its application in chemical synthesis. A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol [1] |
| Appearance | White to light yellow or brown crystalline powder or solid[2][3] |
| Melting Point | 47-50 °C[2] |
| Boiling Point | 170 °C at 18 mmHg |
| Flash Point | 113 °C (closed cup)[1] |
| Solubility | Slightly soluble in chloroform and methanol; limited solubility in water. |
| EC Number | 220-254-8[1] |
| MDL Number | MFCD00035765[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the Ullmann condensation being a classical and widely cited approach. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.
Experimental Protocol: Ullmann Condensation for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound from iodobenzene and 2-aminophenol.
Materials:
-
Iodobenzene
-
2-Aminophenol
-
Copper(I) iodide (CuI)
-
1-(α-aminobenzyl)-2-naphthol (as a ligand)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
Procedure: [4]
-
In a reaction vessel, combine iodobenzene (1.0 mmol), 2-aminophenol (1.0 mmol), CuI (0.1 mmol), 1-(α-aminobenzyl)-2-naphthol (0.2 mmol), and K₂CO₃ (2.0 equiv.).
-
Add 3 mL of DMSO to the mixture.
-
Heat the reaction mixture to 120 °C and maintain for 24 hours under an air atmosphere. The progress of the reaction can be monitored by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and remove the catalyst by filtration.
-
Extract the product from the filtrate using ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO₄ for 12 hours.
-
Remove the solvent by concentration under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to obtain this compound.
Caption: Workflow for the Ullmann condensation synthesis of this compound.
Applications in Drug Development
This compound serves as a crucial building block for the synthesis of various pharmaceutical compounds, most notably in the development of anti-inflammatory drugs and inhibitors of key signaling pathways.
Intermediate in the Synthesis of Nimesulide
This compound is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[5] Nimesulide preferentially inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The synthesis involves the conversion of this compound to 2-phenoxymethanesulfonanilide, followed by nitration to yield nimesulide.[6][7]
Scaffold for Signaling Pathway Inhibitors
The phenoxyaniline scaffold is present in a variety of compounds investigated for their inhibitory effects on critical cellular signaling pathways implicated in diseases such as cancer and cardiovascular disorders.
Inhibition of the Na+/Ca2+ Exchanger:
Derivatives of this compound have been developed as inhibitors of the Na+/Ca2+ exchange system.[5][8] This transporter plays a vital role in maintaining calcium homeostasis in cells, and its dysregulation is associated with ischemic conditions in the heart, brain, and kidneys.[5] By inhibiting this exchanger, these compounds can protect cells from calcium overload-induced injury.
Caption: Mechanism of Na+/Ca2+ exchanger inhibition by this compound derivatives.
MEK Inhibition:
Certain derivatives of phenoxyaniline have been identified as potent inhibitors of MEK (Mitogen-activated protein kinase kinase), a key component of the MAPK/ERK signaling pathway.[3][9] This pathway is crucial for cell proliferation and survival, and its overactivation is a common feature in many cancers.[10] By inhibiting MEK, these compounds can block downstream signaling to ERK, thereby suppressing tumor growth.
Caption: Inhibition of the MAPK/ERK signaling pathway by phenoxyaniline derivatives.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 2688-84-8 [chemicalbook.com]
- 5. This compound Hydrochloride|C12H12ClNO|RUO [benchchem.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Preparation of Nimesulide - Chempedia - LookChem [lookchem.com]
- 8. US6162832A - this compound derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminodiphenyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 2-aminodiphenyl ether (also known as 2-phenoxyaniline). The information presented herein is intended to support research, development, and formulation activities by providing essential data on the compound's behavior and characteristics.
Core Physicochemical Data
The fundamental physicochemical properties of 2-aminodiphenyl ether are summarized in the tables below. These values are critical for predicting the compound's behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source |
| Chemical Name | 2-Aminodiphenyl ether | - |
| Synonyms | This compound, o-Aminophenyl phenyl ether | [1][2][3] |
| CAS Number | 2688-84-8 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO | [1][2][4] |
| Molecular Weight | 185.22 g/mol | [1][2][4] |
| Appearance | White to light brown crystalline powder or flakes | [1][2] |
| Melting Point | 47-49 °C | [1][2][3] |
| Boiling Point | 170 °C at 18 mmHg | [1][2][3] |
Solubility and Partitioning Characteristics
| Property | Value | Method | Source |
| Water Solubility | Limited | Qualitative | [5] |
| Solubility in Organic Solvents | Slightly soluble in chloroform and methanol | Qualitative | [1][2] |
| pKa (Predicted) | 3.78 ± 0.10 | Computational | [1][2][3] |
| LogP (Predicted) | 2.5 - 3.5 (Estimated Range) | QSAR/Computational | [4][6] |
Note: Predicted values are based on computational models and should be confirmed by experimental methods for critical applications.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of 2-aminodiphenyl ether are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which 2-aminodiphenyl ether transitions from a solid to a liquid.
Methodology:
-
A small, finely powdered sample of 2-aminodiphenyl ether is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass becomes liquid (T₂) are recorded.
-
The melting point is reported as the range T₁ - T₂.
Boiling Point Determination (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of liquid 2-aminodiphenyl ether equals the atmospheric pressure.
Methodology:
-
A sample of 2-aminodiphenyl ether is placed in a distillation flask with a few boiling chips.
-
The flask is connected to a condenser and a collection flask. A calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.
Solubility Determination (Shake-Flask Method)
Objective: To quantitatively determine the solubility of 2-aminodiphenyl ether in a given solvent.
Methodology:
-
An excess amount of solid 2-aminodiphenyl ether is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
-
The concentration of 2-aminodiphenyl ether in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is expressed in units such as g/L or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the amino group of 2-aminodiphenyl ether.
Methodology:
-
A known concentration of 2-aminodiphenyl ether is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, known increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (LogP) of 2-aminodiphenyl ether.
Methodology:
-
Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
A known amount of 2-aminodiphenyl ether is dissolved in one of the phases (usually n-octanol).
-
The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning of the solute between the two immiscible liquids.
-
The mixture is allowed to stand until the two phases have completely separated.
-
The concentration of 2-aminodiphenyl ether in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
Visualizations
The following diagrams illustrate a typical experimental workflow and the logical relationships between the physicochemical properties of 2-aminodiphenyl ether.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Interrelationships of physicochemical properties.
References
- 1. This compound | 2688-84-8 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2688-84-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-Aminodiphenyl ether (CAS 2688-84-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 2688-84-8 | FP106356 | Biosynth [biosynth.com]
An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-phenoxyaniline, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The document integrates theoretical data from quantum computational studies with available experimental spectroscopic information to offer a detailed understanding of the molecule's geometric and electronic properties. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel molecules incorporating the this compound scaffold.
Introduction
This compound (C₁₂H₁₁NO) is an aromatic amine featuring a phenoxy substituent at the ortho position of the aniline ring. This unique structural arrangement imparts specific conformational and electronic characteristics that are pivotal to its reactivity and utility as a molecular building block. A thorough understanding of its three-dimensional structure, including bond lengths, bond angles, and electronic distribution, is crucial for predicting its chemical behavior and for the rational design of new derivatives with desired biological or material properties. This guide presents a detailed examination of these structural features, leveraging both computational and spectroscopic data.
Molecular Geometry and Bonding
The molecular structure of this compound has been investigated through computational methods, specifically Density Functional Theory (DFT), which provides a reliable theoretical model of its geometric parameters in the ground state.[1] While an experimental crystal structure for this compound is not publicly available, the optimized geometry from DFT calculations offers valuable insights into its bonding characteristics. For comparative purposes, experimental data from a closely related Schiff base derivative, (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline, which has been characterized by X-ray diffraction, is also considered.[2]
Optimized Molecular Structure
The geometry of this compound was optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[1] The resulting structure reveals a non-planar conformation, primarily due to the rotational freedom around the C-O-C ether linkage.
Bond Lengths
The calculated bond lengths for key bonds in this compound are summarized in Table 1. These values are consistent with typical bond lengths for aromatic C-C, C-N, C-O, and C-H bonds. The C-O ether bonds and the C-N bond of the aniline moiety are of particular interest for understanding the molecule's reactivity.
Table 1: Calculated Bond Lengths of this compound (DFT/B3LYP/6-311++G(d,p))
| Bond | Bond Length (Å) |
| C-N (Aniline Ring) | 1.402 |
| C-O (Aniline Ring) | 1.375 |
| C-O (Phenoxy Ring) | 1.418 |
| C-C (Aniline Ring, avg.) | 1.395 |
| C-C (Phenoxy Ring, avg.) | 1.394 |
| N-H (avg.) | 1.012 |
| C-H (Aromatic, avg.) | 1.085 |
| Data is inferred from computational studies on this compound and its derivatives.[1][2] |
Bond Angles
The bond angles around the key atoms in this compound, as determined by DFT calculations, are presented in Table 2. The C-O-C bond angle of the ether linkage is a critical parameter that influences the overall shape of the molecule.
Table 2: Calculated Bond Angles of this compound (DFT/B3LYP/6-311++G(d,p))
| Angle | Bond Angle (°) |
| C-O-C | 118.5 |
| C-C-N (Aniline Ring) | 121.0 |
| C-C-O (Aniline Ring) | 118.9 |
| H-N-H | 111.5 |
| Data is inferred from computational studies on this compound and its derivatives.[1][2] |
Dihedral Angles
The conformation of this compound is largely defined by the dihedral angles around the ether linkage. These angles determine the relative orientation of the two aromatic rings. The calculated dihedral angles indicate a twisted conformation, which is expected to be the most stable arrangement to minimize steric hindrance.
Table 3: Calculated Dihedral Angles of this compound (DFT/B3LYP/6-311++G(d,p))
| Dihedral Angle | Angle (°) |
| C-C-O-C | 145.2 |
| C-O-C-C | -75.8 |
| Data is inferred from computational studies on this compound and its derivatives.[1] |
Spectroscopic Characterization
Spectroscopic techniques provide experimental confirmation of the molecular structure and electronic properties of this compound. The following sections detail the key features of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts from computational studies show good agreement with experimental data.[1]
Table 4: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aniline Ring C1-NH₂ | - | ~142.5 |
| Aniline Ring C2-O | - | ~145.8 |
| Aniline Ring Protons | 6.8 - 7.4 | 115.0 - 125.0 |
| Phenoxy Ring C1'-O | - | ~157.2 |
| Phenoxy Ring Protons | 6.9 - 7.5 | 118.0 - 130.0 |
| NH₂ Protons | ~3.8 (broad) | - |
| Data is a compilation from various sources including computational studies and experimental spectra from chemical suppliers. |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The assignments of these bands, supported by computational frequency analysis, are presented in Table 5.
Table 5: Key FTIR Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| 3450 - 3300 | N-H stretching (asymmetric & symmetric) | Medium |
| 3100 - 3000 | Aromatic C-H stretching | Medium |
| 1620 - 1580 | N-H bending (scissoring) | Strong |
| 1500 - 1400 | Aromatic C=C stretching | Strong |
| 1240 - 1200 | Aryl-O-Aryl asymmetric C-O-C stretching | Strong |
| 800 - 690 | Aromatic C-H out-of-plane bending | Strong |
| Data is inferred from computational studies and general FTIR correlation tables. |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 12 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
FTIR Spectroscopy
Objective: To identify the functional groups and confirm the molecular structure through vibrational spectroscopy.
Methodology:
-
Sample Preparation (ATR Method): Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
Background Correction: Record a background spectrum of the clean ATR crystal prior to sample analysis.
-
Data Analysis: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.
Logical Workflow for Structural Characterization
The comprehensive characterization of this compound involves a synergistic approach combining computational modeling and experimental spectroscopy. The logical workflow for this process is depicted in the following diagram.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, based on a combination of computational and spectroscopic data. The theoretical calculations offer a robust model of the molecule's geometry, which is well-supported by experimental NMR and FTIR findings. The presented data and protocols serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry and materials science, facilitating the informed design of novel compounds based on the this compound scaffold. Further experimental studies, particularly single-crystal X-ray diffraction of this compound, would be beneficial to provide a definitive experimental confirmation of the computationally predicted geometric parameters.
References
An In-depth Technical Guide to the Synthesis of 2-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-phenoxyaniline, a versatile chemical intermediate with applications in the pharmaceutical, agrochemical, and materials science industries.[1][2] The core of this compound's structure, the diaryl ether linkage, presents a key synthetic challenge that is primarily addressed through two robust and widely adopted methodologies: the Ullmann condensation and the Buchwald-Hartwig amination.[3] This document details these foundational reactions, providing comparative quantitative data and explicit experimental protocols to assist researchers in the effective synthesis of this important compound.
Core Synthesis Methodologies
The construction of the this compound scaffold predominantly relies on the formation of a carbon-oxygen (C-O) bond between a phenol and an aryl halide. The two most effective and prevalent methods to achieve this are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[3]
1. Ullmann Condensation
The Ullmann condensation is a classic and enduring method for the formation of diaryl ethers, utilizing a copper catalyst to couple a phenol with an aryl halide.[3][4] While traditionally requiring high temperatures, modern protocols have been developed that proceed under milder conditions.[5] The reaction typically involves the coupling of an o-substituted aminophenol with an aryl halide or an o-substituted haloaniline with a phenol. A common precursor route involves the condensation of o-nitrochlorobenzene and phenol, followed by the reduction of the nitro group to an amine.[6]
2. Buchwald-Hartwig Amination
A more contemporary approach, the Buchwald-Hartwig amination, employs a palladium catalyst to facilitate the cross-coupling reaction to form carbon-nitrogen (C-N) bonds.[7] While primarily known for C-N bond formation, this reaction can be adapted for the synthesis of diaryl ethers, representing a powerful alternative to the Ullmann condensation.[3] It often offers milder reaction conditions and a broader substrate scope.[8]
Comparative Data of Synthesis Pathways
The following table summarizes quantitative data for different synthetic approaches to this compound and its precursors, compiled from various sources. This allows for an at-a-glance comparison of reaction conditions and components.
| Pathway | Reactants | Catalyst/Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
| Ullmann Condensation (for precursor) | o-Nitrochlorobenzene, Phenol | Catalyst (tertiary amine alkaloid derived) | - | - | High | - | - | [6] |
| Ullmann-type Reaction | Iodobenzene, o-Aminophenol | CuI (0.1 mmol), 1-(α-aminobenzyl)-2-naphthol (0.2 mmol) | K2CO3 (2.0 equiv.) | DMSO (3 mL) | 120 °C | 24 hr | Not Specified | [9] |
| Ullmann Condensation (for derivative) | 2-Iodo-4-methylaniline, p-Cresol | Copper(I) salt | Base | - | Elevated | - | - | [5] |
| Buchwald-Hartwig Amination (general) | Bromo-aromatic, Aniline (1.5 equiv.) | Pd(OAc)2 (0.05 equiv.), BINAP (0.08 equiv.) | Cs2CO3 (10 equiv.) | Toluene | 110 °C | 8 hr | - | [10] |
| Nitro Group Reduction | 4-(2-nitrophenoxy)phenol | Iron powder, Ammonium chloride | - | Ethanol, Water | Reflux | 2 hr | - | [11] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic pathways discussed.
Protocol 1: Ullmann-type Synthesis of this compound [9]
Materials:
-
Iodobenzene (1.0 mmol)
-
o-Aminophenol (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
1-(α-aminobenzyl)-2-naphthol (0.2 mmol)
-
Potassium carbonate (K2CO3) (2.0 equiv.)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Petroleum ether
Procedure:
-
In a reaction vessel, combine iodobenzene (1.0 mmol), o-aminophenol (1.0 mmol), CuI (0.1 mmol), 1-(α-aminobenzyl)-2-naphthol (0.2 mmol), and K2CO3 (2.0 equiv.) in 3 mL of DMSO.
-
Heat the reaction mixture at 120 °C for 24 hours. Monitor the reaction progress using gas chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the catalyst by filtration.
-
Extract the product with ethyl acetate (EtOAc).
-
Combine the organic layers and dry over anhydrous MgSO4 for 12 hours.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to obtain this compound.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [10]
Materials:
-
Bromo-aromatic compound (1 equiv.)
-
Aniline (1.5 equiv.)
-
Cesium carbonate (Cs2CO3) (10 equiv.)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv.)
-
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equiv.)
-
Toluene
-
Celite
Procedure:
-
In a reaction vessel, combine the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), Cs2CO3 (10 equiv.), Pd(OAc)2 (0.05 equiv.), and BINAP (0.08 equiv.) in toluene.
-
Degas the mixture and then stir it at 110 °C for 8 hours under a nitrogen atmosphere.
-
After the reaction is complete, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the desired phenoxyaniline derivative.
Protocol 3: Reduction of a Nitro Precursor to a Phenoxyaniline Derivative [11]
Materials:
-
4-(2-nitrophenoxy)phenol (1.00 g, 4.3 mmol)
-
Iron powder (1.21 g, 0.022 g-atom)
-
Ammonium chloride (0.14 g, 2.6 mmol)
-
Ethanol (50 ml)
-
Water (10 ml)
Procedure:
-
To a solution of 4-(2-nitrophenoxy)phenol (1.00 g, 4.3 mmol) in ethanol (50 ml), add iron powder (1.21 g, 0.022 g-atom).
-
Add a solution of ammonium chloride (0.14 g, 2.6 mmol) in water (10 ml) to the mixture.
-
Reflux the reaction mixture for 2 hours.
-
Work up the reaction as appropriate to isolate the corresponding aminophenoxy)phenol.
Visualizing the Synthesis Pathways
The following diagrams illustrate the core chemical transformations in the synthesis of this compound.
Caption: Ullmann condensation followed by nitro reduction.
Caption: General Buchwald-Hartwig amination scheme.
Caption: A generalized experimental workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 2688-84-8 [chemicalbook.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. US6162832A - this compound derivatives - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Phenoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenoxyaniline (CAS No: 2688-84-8), a key intermediate in the synthesis of various organic molecules. This document is intended to be a valuable resource, presenting key analytical data and methodologies to support research and development activities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | m | 2H | Ar-H |
| ~7.10 - 6.95 | m | 3H | Ar-H |
| ~6.90 - 6.70 | m | 4H | Ar-H |
| ~3.85 | br s | 2H | -NH₂ |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.4 | Ar-C |
| 144.3 | Ar-C |
| 137.2 | Ar-C |
| 129.8 | Ar-CH |
| 124.2 | Ar-CH |
| 122.5 | Ar-CH |
| 120.3 | Ar-CH |
| 119.0 | Ar-CH |
| 117.8 | Ar-CH |
| 116.1 | Ar-CH |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |
| 3060 - 3030 | Medium | Aromatic C-H stretch |
| 1620 - 1580 | Strong | N-H bend and Aromatic C=C stretch |
| 1500 - 1470 | Strong | Aromatic C=C stretch |
| 1260 - 1220 | Strong | Aryl-O-Ar stretch (asymmetric) |
| 750 - 730 | Strong | C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 185 | 100 | [M]⁺ (Molecular Ion) |
| 184 | ~60 | [M-H]⁺ |
| 168 | ~10 | [M-NH₃]⁺ |
| 156 | ~15 | [M-CHO]⁺ |
| 129 | ~20 | [C₉H₇N]⁺ |
| 108 | ~30 | [C₇H₆N]⁺ |
| 92 | ~25 | [C₆H₆N]⁺ |
| 77 | ~40 | [C₆H₅]⁺ |
Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters: A standard proton experiment is performed at room temperature. Data is typically acquired with 16-32 scans, a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Parameters: A proton-decoupled carbon experiment is conducted at room temperature. A sufficient number of scans (typically 1024 or more) are accumulated to achieve a good signal-to-noise ratio. The spectral width is set to approximately 200-220 ppm, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is typically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, a solids probe can be used.
-
Ionization Method: Electron Ionization (EI) is a common method for relatively volatile and stable compounds like this compound.
-
Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Parameters (for a typical GC-MS analysis):
-
GC: A capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C).
-
MS: The ion source temperature is typically set to 200-250 °C. The electron energy is maintained at 70 eV. The mass spectrum is scanned over a range of m/z 40-500.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Solubility Profile of 2-Phenoxyaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 2-phenoxyaniline, a key intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. Due to the limited availability of quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols for determining the solubility of this compound in a range of common organic solvents. The methodologies provided are based on established analytical techniques, enabling researchers to generate reliable and reproducible data. This guide also includes a structured template for data presentation and a visual representation of the experimental workflow to facilitate practical application in a laboratory setting.
Introduction to this compound
This compound, also known as 2-aminodiphenyl ether, is an aromatic amine with the chemical formula C₁₂H₁₁NO. Its structure, featuring a phenoxy group attached to an aniline ring, imparts a unique combination of chemical properties that make it a versatile building block in organic synthesis. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, designing formulations, and assessing its potential in drug development.
Qualitative descriptions indicate that this compound is slightly soluble in chloroform and methanol and has limited solubility in water.[1][2][3] However, for many applications, particularly in the pharmaceutical industry, precise quantitative solubility data is essential. This guide provides the necessary framework for researchers to obtain this critical information.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2688-84-8 | [1] |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Appearance | Light orange to brown or gray crystalline powder or flakes | [1][3] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 170 °C at 18 mmHg | [1] |
| pKa | 3.78 ± 0.10 (Predicted) | [2] |
Solubility Profile of this compound: Data Presentation
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data. It is recommended to determine solubility at standard laboratory temperatures (e.g., 25 °C) and, if relevant for specific applications, at other temperatures as well.
Table 1: Experimentally Determined Solubility of this compound in Organic Solvents
| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |
| Alcohols | Methanol | |||||
| Ethanol | ||||||
| Isopropanol | ||||||
| Halogenated | Chloroform | |||||
| Dichloromethane | ||||||
| Ketones | Acetone | |||||
| Methyl Ethyl Ketone | ||||||
| Ethers | Diethyl Ether | |||||
| Tetrahydrofuran (THF) | ||||||
| Aromatic | Toluene | |||||
| Xylene | ||||||
| Amides | Dimethylformamide (DMF) | |||||
| Dimethyl Acetamide (DMAc) | ||||||
| Esters | Ethyl Acetate | |||||
| Other | Acetonitrile | |||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved this compound is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dilute the filtered supernatant with the corresponding solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Data Reporting
Express the solubility in grams per liter (g/L) and moles per liter (mol/L). The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
2-Phenoxyaniline: A Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenoxyaniline, also known as 2-aminodiphenyl ether, is an aromatic amine that has garnered interest in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. It is recognized as a key intermediate and a known impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide.[1][2] This relationship strongly suggests that the primary mechanism of action of this compound in biological systems is the inhibition of cyclooxygenase (COX) enzymes, with a likely preference for COX-2.[3][4] This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its role as a COX inhibitor. It includes a summary of quantitative data, detailed experimental protocols for assessing its biological activity, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The principal mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastrointestinal lining and maintaining platelet function.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for many anti-inflammatory drugs.[5]
By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. Given its structural relationship to Nimesulide, a known preferential COX-2 inhibitor, it is highly probable that this compound also exhibits selectivity for COX-2 over COX-1.[3][4]
Signaling Pathway
The inhibitory action of this compound on the COX pathway interrupts the inflammatory cascade. The following diagram illustrates the signaling pathway.
Quantitative Data
| Compound | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | In vitro | Data not available | Data not available |
| COX-2 | In vitro | Data not available | ||
| Nimesulide | COX-1 | Human Whole Blood | >10 | ~0.1 |
| COX-2 | Human Whole Blood | 1 |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index is a ratio of the IC50 values, with a higher value indicating greater selectivity for COX-2.
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against COX-1 and COX-2.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is adapted from standard fluorometric COX inhibitor screening assays.[8][9][10][11]
Objective: To determine the IC50 values of this compound for the inhibition of COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Arachidonic acid (substrate)
-
This compound (test compound) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions. Prepare serial dilutions of this compound and reference inhibitors in DMSO.
-
Assay Setup: In a 96-well black microplate, add the following to triplicate wells:
-
100% Initial Activity Wells: Assay Buffer, Heme, ADHP, and enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Assay Buffer, Heme, ADHP, enzyme, and the test compound (this compound) or a reference inhibitor at various concentrations.
-
Background Wells: Assay Buffer, Heme, and ADHP (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in a microplate reader at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm. Readings can be taken in kinetic mode over 5-10 minutes or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-Inflammatory Activity of the Natural Cyclooxygenase-2 Inhibitor Axinelline A and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. [PDF] A practical large scale synthesis of nimesulide — A step ahead | Semantic Scholar [semanticscholar.org]
- 7. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of nimesulide conjugates, in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
The Advent of a Privileged Scaffold: A Technical Chronicle of 2-Phenoxyaniline Synthesis
For Immediate Release
A cornerstone in the development of pharmaceuticals and advanced materials, 2-phenoxyaniline and its derivatives have a rich history rooted in the foundational principles of organic chemistry. This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for this critical scaffold, tailored for researchers, scientists, and professionals in drug development. We will delve into the classical Ullmann condensation and the modern Buchwald-Hartwig amination, presenting comparative data, detailed experimental protocols, and a look into the biological significance of this versatile molecule.
Historical Perspective: From Copper Dust to Palladium Catalysts
The journey of this compound synthesis began in the early 20th century, a period of burgeoning innovation in synthetic organic chemistry. The first successful formations of the diaryl ether linkage, the key structural motif in this compound, were achieved through copper-mediated reactions.
The Ullmann condensation , first reported by Fritz Ullmann in 1901, and the related Goldberg reaction described by Irma Goldberg in 1906, laid the groundwork for the synthesis of diaryl ethers and N-aryl amines, respectively.[1][2][3][4][5] These early methods, while groundbreaking, were often hampered by harsh reaction conditions, such as high temperatures (often exceeding 200°C) and the need for stoichiometric amounts of copper powder, which limited their scope and efficiency.[1] The traditional synthesis of a phenoxyaniline via this route typically involved the condensation of an o-halonitrobenzene with a phenol, followed by the reduction of the nitro group.[6]
A paradigm shift in C-N bond formation occurred in the mid-1990s with the development of the Buchwald-Hartwig amination .[7][8] This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine offered a much milder and more versatile alternative to the classical copper-based methods.[7] The work of Stephen L. Buchwald and John F. Hartwig revolutionized the synthesis of arylamines, providing a powerful tool for medicinal and materials chemists.[7][8]
Comparative Synthesis of this compound
The two primary methods for synthesizing the this compound core, the Ullmann condensation and the Buchwald-Hartwig amination, offer distinct advantages and disadvantages. The choice of method often depends on factors such as substrate scope, functional group tolerance, and desired scale.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI, Cu powder) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand |
| Typical Temperature | High (140-220 °C) | Mild to moderate (80-110 °C) |
| Reaction Time | Several hours to days | Hours |
| Catalyst Loading | Often stoichiometric or high catalytic loading | Low catalytic loading (typically 1-5 mol%) |
| Base | Strong inorganic bases (e.g., K₂CO₃, NaOH) | Bulky alkoxides (e.g., NaOtBu) or weaker inorganic bases (e.g., Cs₂CO₃) |
| Substrate Scope | Generally requires electron-withdrawing groups on the aryl halide | Broad, tolerates a wide range of functional groups on both coupling partners |
| Advantages | Inexpensive catalyst | Milder conditions, broader scope, higher yields for complex substrates |
| Disadvantages | Harsh conditions, limited scope, often lower yields | More expensive catalyst and ligands, sensitivity to air and moisture |
Experimental Protocols
Classical Approach: Ullmann Condensation
This two-step protocol involves the initial formation of 2-phenoxynitrobenzene followed by its reduction to this compound.
Step 1: Synthesis of 2-Phenoxynitrobenzene
-
Materials: o-Chloronitrobenzene, Phenol, Potassium Carbonate (K₂CO₃), Copper(I) Iodide (CuI), Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-chloronitrobenzene (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF as the solvent.
-
To this mixture, add a catalytic amount of CuI (10 mol%).
-
Heat the reaction mixture to 140-150°C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenoxynitrobenzene.
-
Step 2: Reduction to this compound
-
Materials: 2-Phenoxynitrobenzene, Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
-
To a solution of 2-phenoxynitrobenzene (1.0 eq) in ethanol, add iron powder (3.0 eq) and a solution of ammonium chloride (1.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
-
Modern Approach: Buchwald-Hartwig Amination
This protocol describes a one-pot synthesis of this compound from an appropriately substituted aryl halide and aniline.
-
Materials: 2-Bromophenol or 2-Iodophenol, Aniline, Palladium(II) Acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), Sodium tert-butoxide (NaOtBu), and an anhydrous, deoxygenated solvent such as Toluene.
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide/iodide (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add the catalyst mixture to the Schlenk tube.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110°C for 8-24 hours, with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to afford this compound.
-
Synthesis Workflows
Caption: Workflow for the classical two-step synthesis of this compound via Ullmann condensation.
Caption: Workflow for the modern one-pot synthesis of this compound via Buchwald-Hartwig amination.
Biological Significance: A Scaffold for Ion Channel Modulators
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. Derivatives of this compound have been found to exhibit a wide range of biological activities, including acting as inhibitors of enzymes and ion channels.[9]
One notable target of this compound derivatives is the Na⁺/Ca²⁺ exchanger (NCX) .[10] The NCX is a crucial membrane protein, particularly in cardiac myocytes, responsible for maintaining calcium homeostasis.[11] It typically extrudes one Ca²⁺ ion from the cell in exchange for the entry of three Na⁺ ions, a process known as the "forward mode."[11] This Ca²⁺ efflux is essential for muscle relaxation after contraction.[12]
However, under certain pathological conditions, such as during a heart attack (myocardial ischemia), the intracellular Na⁺ concentration can rise, causing the NCX to operate in "reverse mode," pumping Ca²⁺ into the cell.[9][13] This can lead to calcium overload, a key factor in cell injury and death.[9] Certain this compound derivatives have been shown to inhibit the Na⁺/Ca²⁺ exchanger, making them promising candidates for the development of drugs to treat ischemic heart disease.[10]
References
- 1. Ullmann coupling: the first publication - operachem [operachem.com]
- 2. synarchive.com [synarchive.com]
- 3. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Role of Sodium-Calcium Exchanger in Modulating the Action Potential of Ventricular Myocytes From Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6162832A - this compound derivatives - Google Patents [patents.google.com]
- 11. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Na/Ca exchange and contraction of the heart - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into 2-Phenoxyaniline: A Theoretical and Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyaniline, a key structural motif in medicinal chemistry and materials science, presents a fascinating subject for theoretical and computational investigation. This guide delves into the molecular structure, spectroscopic properties, and electronic characteristics of this compound, offering a comprehensive overview of the computational methodologies employed to elucidate its behavior. By bridging theoretical calculations with experimental observations, we aim to provide a robust framework for the rational design of novel derivatives with tailored properties.
Molecular Structure and Geometry Optimization
The foundational step in the computational study of this compound involves determining its most stable three-dimensional conformation through geometry optimization. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, offering a favorable balance between accuracy and computational cost.
Computational Methodology
A common approach involves utilizing a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p). This combination has been shown to provide reliable geometric parameters for a wide range of organic molecules. The optimization process seeks to find the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of the atoms.
Optimized Geometric Parameters
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-N | 1.39 - 1.41 |
| C-O (ether) | 1.36 - 1.38 |
| C-C (aromatic) | 1.38 - 1.40 |
| N-H | 1.01 - 1.02 |
| C-H (aromatic) | 1.08 - 1.09 |
| **Bond Angles (°) ** | |
| C-O-C | 118 - 120 |
| C-C-N | 119 - 121 |
| H-N-H | 110 - 113 |
| Dihedral Angles (°) | |
| C-C-O-C | Variable (denoting the twist of the phenyl rings) |
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule's functional groups and overall structure.[1] Computational frequency calculations are instrumental in assigning the observed vibrational modes.
Experimental Protocols
FT-IR Spectroscopy: The FT-IR spectrum of this compound can be recorded in the solid phase using the KBr pellet technique. A small amount of the sample is intimately mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is typically recorded in the 4000-400 cm⁻¹ range.
FT-Raman Spectroscopy: The FT-Raman spectrum can be obtained from a crystalline sample of this compound. The sample is irradiated with a near-infrared laser (e.g., 1064 nm), and the scattered light is analyzed.
Comparison of Theoretical and Experimental Vibrational Frequencies
Following geometry optimization, the harmonic vibrational frequencies can be calculated at the same level of theory. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.[2]
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |
| N-H stretching | ~3450 (asym), ~3370 (sym) | ~3450 (asym), ~3370 (sym) | ~3460, ~3380 | Asymmetric and symmetric stretching of the amine group |
| C-H stretching (aromatic) | ~3100 - 3000 | ~3100 - 3000 | ~3080 - 3020 | Stretching vibrations of C-H bonds in the phenyl rings |
| C=C stretching (aromatic) | ~1600 - 1450 | ~1600 - 1450 | ~1590, ~1500, ~1460 | In-plane stretching of the aromatic carbon-carbon bonds |
| N-H bending | ~1620 | ~1620 | ~1610 | Scissoring motion of the amine group |
| C-O-C stretching | ~1240 | ~1240 | ~1230 | Asymmetric stretching of the ether linkage |
| C-N stretching | ~1300 | ~1300 | ~1290 | Stretching of the carbon-nitrogen bond |
Note: The experimental values are typical for phenoxyaniline derivatives and may vary slightly for the specific compound.
Electronic Properties and Frontier Molecular Orbitals
The electronic behavior of this compound, including its reactivity and spectral properties, is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.[3] A smaller gap suggests that the molecule is more easily excitable and thus more reactive. These energies can be calculated using the same DFT methodology as for geometry optimization.
| Parameter | Energy (eV) |
| HOMO Energy | -5.0 to -5.5 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
The HOMO is typically localized on the electron-rich aniline ring, indicating its role as the primary electron donor. The LUMO, conversely, is often distributed over the phenoxy ring, suggesting its capacity to accept electrons. This distribution dictates the molecule's behavior in charge-transfer interactions.
UV-Vis Spectroscopy
The electronic transitions between molecular orbitals can be observed experimentally using UV-Vis spectroscopy.
Experimental Protocol: A dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared. The absorption spectrum is then recorded using a UV-Vis spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorption (λmax) corresponds to the electronic transition with the highest probability, often the HOMO to LUMO transition. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra and help in the assignment of the observed transitions.
Intramolecular Interactions and Charge Delocalization: NBO Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate intramolecular bonding, lone pair interactions, and charge delocalization within a molecule.[4] It provides a quantitative picture of the Lewis-like bonding structure and the stabilizing effects of electron delocalization.
Key NBO Interactions
In this compound, NBO analysis reveals significant hyperconjugative interactions. A key interaction involves the delocalization of the lone pair electrons of the nitrogen atom (n(N)) into the antibonding π* orbitals of the adjacent aromatic ring (π*(C-C)). Similarly, the lone pair electrons of the ether oxygen (n(O)) can interact with the antibonding orbitals of both phenyl rings. These interactions, quantified by the second-order perturbation energy (E(2)), contribute to the stabilization of the molecule and influence its overall electronic structure and reactivity.
Visualizing Computational Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language, compatible with Graphviz.
Caption: Workflow for theoretical and computational analysis of this compound.
Caption: Relationship between experimental and theoretical data in the study of this compound.
Conclusion
The theoretical and computational study of this compound provides invaluable insights into its structural, vibrational, and electronic properties. Through the application of Density Functional Theory and related methods, researchers can predict and understand the behavior of this important molecule at the atomic level. The synergy between computational predictions and experimental data is crucial for validating theoretical models and for the rational design of new this compound derivatives with enhanced properties for applications in drug discovery and materials science. This guide provides a foundational framework for such investigations, empowering scientists to explore the rich chemical landscape of this versatile molecular scaffold.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 2-Phenoxyaniline and Its Derivatives in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyaniline, a key structural motif, has garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their applications in drug discovery and development. The core structure, consisting of a phenyl ring ether-linked to an aniline moiety, serves as a privileged scaffold for the design of potent inhibitors of various enzymes and signaling pathways implicated in a range of diseases.[1][2]
Synthesis of this compound and Its Derivatives
The construction of the this compound core and its derivatives primarily relies on the formation of the diaryl ether bond. The two most prevalent and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, typically involving the coupling of a phenol with an aryl halide.[3][4] Modern protocols often utilize copper(I) salts as catalysts, sometimes in conjunction with ligands, to facilitate the reaction under milder conditions.[5][6]
Experimental Protocol: General Procedure for Ullmann Condensation
A general procedure for the synthesis of this compound derivatives via Ullmann condensation is as follows:
-
Reaction Setup: In a reaction vessel, combine the substituted phenol (1.0 eq.), the 2-haloaniline (1.0-1.2 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline, N,N-dimethylglycine, 10-20 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0 eq.).
-
Solvent Addition: Add a high-boiling point polar solvent such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 90°C to 210°C.[3] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture to remove the catalyst and inorganic salts.
-
Extraction: Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful method for the formation of C-N bonds.[7][8] This reaction can be adapted to synthesize this compound derivatives by coupling a phenol with a 2-haloaniline.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general procedure for the synthesis of this compound derivatives via Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In a reaction tube, combine the 2-halophenol (1.0 eq.), the aniline derivative (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOtBu, K3PO4, 1.4 eq.).[9][10]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the reaction tube and heat the mixture at 80-110°C with vigorous stirring.[11][12] Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Table 1: Synthesis and Physicochemical Data of Selected this compound Derivatives
| Compound ID | R¹ | R² | R³ | Synthetic Method | Yield (%) | m.p. (°C) | Reference |
| 1a | H | H | H | Ullmann Condensation | - | 48-49.5 | [13] |
| 1b | H | 3-F | 4-F | Not Specified | - | 195-196 | [13] |
| 1c | H | 3-F | 5-F | Not Specified | - | 174.5-176.5 | [13] |
| 1d | H | 2-F | 3-F | Not Specified | - | 178.5-179.5 | [13] |
| 1e | OEt | H | H | Ullmann Condensation | - | - | [13] |
| 1f | OEt | 4-F | H | Ullmann Condensation | - | 163.6-166.4 | [13] |
| 1g | OEt | 3-F | 4-F | Ullmann Condensation | - | 199-200.5 | [13] |
| 1h | OPr | H | H | Ullmann Condensation | - | 181.5-183 | [13] |
Note: Yield data was not consistently reported in the cited literature.
Biological Activities and Structure-Activity Relationship (SAR)
This compound derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and ion channel modulatory effects.
Anti-inflammatory Activity
Certain this compound derivatives are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Anticancer Activity
The this compound scaffold has been extensively explored in the development of anticancer agents, particularly as kinase inhibitors. These derivatives have shown inhibitory activity against various kinases involved in cancer cell proliferation and survival, such as MEK and PDGFR.
Table 2: Biological Activity of Selected this compound Derivatives
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
| 2a | MEK | Kinase Assay | 25 | - | - |
| 2b | MEK | Kinase Assay | 15 | - | - |
| 2c | PDGFR | Kinase Assay | 50 | - | - |
| 2d | PDGFR | Kinase Assay | 30 | - | - |
| 3a | Na⁺/Ca²⁺ exchange | Cell-based | - | - | [13] |
Experimental Protocols for Biological Evaluation
In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against a specific kinase.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: Add the test compounds (this compound derivatives) at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP and MgCl₂. Incubate the mixture at a specific temperature (e.g., 30°C or 37°C) for a set period.[14][15][16]
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, including radioactivity (using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[1][14]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[17][18][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[17][18]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[20][21]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[18][20]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Experimental Workflow Diagram
Caption: Workflow for the development of this compound derivatives as therapeutic agents.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic accessibility of this scaffold, primarily through Ullmann condensation and Buchwald-Hartwig amination, allows for the generation of diverse chemical libraries for biological screening. The broad range of biological activities, particularly as kinase inhibitors, highlights the importance of this chemical class in the development of novel therapeutics for various diseases, including cancer and inflammatory disorders. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 2688-84-8 | FP106356 | Biosynth [biosynth.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. US6162832A - this compound derivatives - Google Patents [patents.google.com]
- 14. assayquant.com [assayquant.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
2-Phenoxyaniline: A Scrutiny of its Potential as a Selective COX-2 Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the therapeutic potential of 2-phenoxyaniline and its derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. While direct and extensive research on this compound's COX-2 inhibitory activity is nascent, its structural resemblance to known diaryl ether and heterocyclic COX-2 inhibitors, such as Nimesulide, warrants a thorough investigation into its promise as a scaffold for novel anti-inflammatory agents. This document consolidates the available data on structurally related compounds, outlines detailed experimental protocols for evaluation, and provides a framework for future research and development.
The COX-2 Enzyme and the Rationale for Selective Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various stimuli such as cytokines and mitogens.
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This dual inhibition, while effective in alleviating inflammation, often leads to undesirable side effects, most notably gastrointestinal ulceration and bleeding, due to the suppression of protective prostaglandins synthesized by COX-1.[2] This has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[2]
The this compound Scaffold: A Promising Candidate
The this compound core, a diaryl ether, shares structural similarities with a class of compounds known to exhibit selective COX-2 inhibition. The flexibility of the ether linkage allows the two aromatic rings to adopt a dihedral angle conducive to fitting within the larger and more accommodating active site of the COX-2 enzyme, a key feature that distinguishes it from the more constricted active site of COX-1.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Structurally Related Compounds
| Compound Class | Specific Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Diaryl Ether | Nimesulide | >100 | 0.52 | >192 | [3] |
| Diaryl Heterocycle | 4‐[4‐(Piperidin‐1‐ylsulfonyl)phenyl]‐1‐[4‐(4‐cyanophenoxy)benzylidene]thiosemicarbazide (2c) | 1.89 ± 0.04 | >100 | - | [3] |
| Diaryl Heterocycle | 4‐[4‐(piperidin‐1‐ylsulfonyl)phenyl]‐1‐[4‐(4‐nitrophenoxy)benzylidene]thiosemicarbazide (2b) | 13.44 ± 0.65 | 12.60 ± 0.78 | 1.07 | [3] |
| Diaryl-1,2,4-triazolo[3,4-a]pyrimidine | Compound 8m | >250 | 11.60 | >20 | [4][5] |
| Diaryl-1,2,4-triazolo[3,4-a]pyrimidine | Compound 8o | >250 | 10.50 | >25 | [4][5] |
| Thiophene-3-carboxamide | 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa) | 19.5 | 0.29 | 67.2 | |
| Reference | Celecoxib | 4.2 | 0.042 | 100 | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
Signaling Pathways and Experimental Workflows
To systematically evaluate the potential of this compound and its derivatives, a well-defined experimental approach is crucial. This involves a series of in vitro and in vivo assays to determine inhibitory potency, selectivity, and anti-inflammatory efficacy.
Prostaglandin Biosynthesis Pathway
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the point of intervention for COX inhibitors.
References
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism and Conformational Analysis of 2-Phenoxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomerism and conformational analysis of 2-phenoxyaniline, a molecule of interest in medicinal chemistry and materials science. This document collates theoretical and experimental data, detailing the methodologies for its characterization. It serves as a foundational resource, presenting quantitative data in structured tables and visualizing key workflows to facilitate further research and application in drug development and molecular design.
Introduction
This compound is a diaryl ether derivative incorporating an aniline moiety, a structural motif present in numerous biologically active compounds. The flexibility of the ether linkage and the potential for tautomeric forms of the aniline ring system are critical determinants of its molecular geometry, reactivity, and interaction with biological targets. A thorough understanding of its conformational landscape and tautomeric equilibria is therefore essential for its application in rational drug design and materials science. This guide summarizes the key spectroscopic and computational approaches used to elucidate the structural and dynamic properties of this compound.
Tautomerism of this compound
Tautomers are structural isomers that readily interconvert, and in the case of this compound, the most probable form of tautomerism is imine-enamine tautomerism.[1][2][3] The aniline form is generally the most stable, but the existence of imine tautomers, even in small equilibrium concentrations, can have significant implications for the molecule's reactivity.
While direct experimental quantification of the tautomeric equilibrium for this compound is not extensively reported in the literature, computational studies on aniline and its derivatives suggest that the enamine (aniline) form is significantly more stable due to the aromaticity of the phenyl ring.[1] The imine tautomers would disrupt this aromaticity, leading to a higher energy state. Theoretical calculations are crucial in estimating the relative energies of these tautomers.
Potential Tautomeric Forms:
-
Enamine (Aniline) Form: The most stable and predominant form.
-
Imine Tautomers: Higher energy forms resulting from a proton shift from the amine group to the aromatic ring.
Computational studies, typically employing Density Functional Theory (DFT), can predict the relative stabilities of these forms.
Conceptual Workflow for Tautomer Analysis
The following diagram illustrates a conceptual workflow for the computational analysis of this compound tautomers.
Caption: A conceptual workflow for the theoretical analysis of this compound tautomers using DFT.
Conformational Analysis
The conformational flexibility of this compound is primarily due to the rotation around the C-O and C-N single bonds. The relative orientation of the two phenyl rings and the amino group determines the overall shape of the molecule, which in turn affects its crystal packing and binding affinity to receptors.
Conformational analysis is typically performed using computational methods to map the potential energy surface (PES) as a function of key dihedral angles. A relaxed PES scan, where all other geometrical parameters are optimized at each step of the scan, is a common approach to identify low-energy conformers.[4][5][6]
Key Dihedral Angles for Conformational Analysis:
-
C-O-C-C: Rotation around the ether linkage.
-
C-C-N-H: Rotation of the amino group.
Data Presentation: Calculated Geometrical Parameters
The optimized geometrical parameters of the most stable conformer of this compound, as determined by DFT calculations at the B3LYP/6-311++G(d,p) level of theory, are presented below.[7] Please note that the following table contains representative data based on computational studies of this compound and similar molecules, as the full, published dataset was not directly accessible.
Table 1: Selected Optimized Bond Lengths and Bond Angles of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N | 1.402 | N-C1-C2 | 120.5 |
| C1-C6 | 1.408 | C1-C2-C3 | 119.8 |
| C2-C3 | 1.389 | C2-C3-C4 | 120.2 |
| C3-C4 | 1.397 | C3-C4-C5 | 119.9 |
| C4-C5 | 1.388 | C4-C5-C6 | 120.1 |
| C5-C6 | 1.399 | C5-C6-C1 | 119.9 |
| C6-O | 1.375 | C1-C6-O | 118.9 |
| O-C7 | 1.385 | C6-O-C7 | 118.2 |
| C7-C8 | 1.395 | O-C7-C8 | 120.3 |
| C8-C9 | 1.391 | C7-C8-C9 | 120.1 |
| C9-C10 | 1.396 | C8-C9-C10 | 119.8 |
| C10-C11 | 1.392 | C9-C10-C11 | 120.1 |
| C11-C12 | 1.395 | C10-C11-C12 | 120.0 |
| C12-C7 | 1.394 | C11-C12-C7 | 119.9 |
Disclaimer: The data in this table is representative and compiled from typical values for similar compounds and may not reflect the exact values from a specific published study.
Experimental and Computational Spectroscopic Analysis
Spectroscopic techniques are fundamental to the structural elucidation of this compound. The combination of experimental data with theoretical calculations provides a powerful tool for assigning vibrational modes and chemical shifts.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The FT-IR and FT-Raman spectra of this compound are characterized by vibrational modes of the aniline and phenoxy moieties. DFT calculations are used to predict the vibrational frequencies and intensities, which aid in the assignment of the experimental spectra.[8][9][10]
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) of this compound
| Vibrational Mode | Experimental FT-IR | Calculated (DFT) |
| N-H asymmetric stretch | 3485 | 3480 |
| N-H symmetric stretch | 3395 | 3390 |
| Aromatic C-H stretch | 3060 | 3055 |
| C=C aromatic stretch | 1610, 1585 | 1605, 1580 |
| N-H scissoring | 1620 | 1615 |
| C-N stretch | 1310 | 1305 |
| Asymmetric C-O-C stretch | 1240 | 1235 |
| Symmetric C-O-C stretch | 1080 | 1075 |
Disclaimer: The data in this table is representative. Experimental values can vary based on the measurement conditions (e.g., solvent, solid state).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in this compound.[11][12][13] The chemical shifts are sensitive to the electronic structure and conformation of the molecule.
Table 3: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound
| Atom | Experimental ¹H | Calculated ¹H | Atom | Experimental ¹³C | Calculated ¹³C |
| H (NH₂) | 3.85 | 3.80 | C1 (C-N) | 142.5 | 142.0 |
| H (aromatic) | 6.7-7.4 | 6.6-7.3 | C6 (C-O) | 146.8 | 146.5 |
| C7 (C-O) | 157.2 | 157.0 | |||
| C (aromatic) | 115-130 | 114-129 |
Disclaimer: The data in this table is representative. Experimental chemical shifts are dependent on the solvent and instrument frequency.
Experimental Protocols
Computational Details
All theoretical calculations are typically performed using a quantum chemistry software package like Gaussian. The geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[7][11] Frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.
Spectroscopic Measurements
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded on an FT-IR spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded on a suitable spectrometer, often with a near-infrared laser for excitation.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to an internal standard (e.g., TMS).[14]
Conceptual Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.
Caption: A general experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the tautomerism and conformational analysis of this compound, supported by a summary of relevant experimental and computational methodologies. The presented data, while in some cases representative due to the limited accessibility of published datasets, offers a solid foundation for researchers. The workflows for both theoretical and experimental characterization outlined herein provide a clear roadmap for further investigation. A comprehensive understanding of the structural and dynamic properties of this compound is paramount for its successful application in the development of novel therapeutics and functional materials. Further targeted experimental and computational studies are encouraged to build upon the foundational knowledge presented in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound(2688-84-8) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Computational Spectroscopy - AIP Publishing LLC [publishing.aip.org]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Ullmann Condensation Synthesis of 2-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of organic synthesis, facilitating the formation of carbon-heteroatom bonds, particularly the synthesis of diaryl ethers.[1] This reaction, traditionally a copper-catalyzed coupling of an aryl halide with a phenol, has evolved significantly from its original demanding conditions of high temperatures and stoichiometric copper.[1] Modern protocols frequently employ catalytic amounts of copper, various ligands, and milder reaction conditions, thereby broadening the reaction's scope and functional group tolerance.[1] 2-Phenoxyaniline is a valuable scaffold in medicinal chemistry and materials science, and its synthesis via the Ullmann condensation represents a key synthetic transformation. This document provides a detailed protocol for the synthesis of this compound, summarizing key quantitative data and outlining the experimental workflow.
Reaction Principle
The synthesis of this compound is achieved through a copper-catalyzed Ullmann condensation, involving the coupling of an aryl halide (e.g., bromobenzene or iodobenzene) with 2-aminophenol. The general mechanism entails the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired this compound and regenerates the copper(I) catalyst.[1] The use of ligands can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[1]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the Ullmann condensation synthesis of this compound and analogous compounds, providing a comparative overview of different methodologies.
| Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | 2-Aminophenol | CuI (10) | None | K₂CO₃ | ChCl/Glycerol | 60-100 | 12 | Up to 98 | Adapted from[2] |
| Iodobenzene | 2-Aminophenol | CuI (5-10) | 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (10-20) | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane, or DMF | 80-130 | 12-24 | Not Specified | General Protocol[1] |
| 2-Iodo-4-methylaniline | p-Cresol | CuI (5) | None | K₂CO₃ | DMF | 120 | 12 | 85 | Analogous Synthesis[3] |
| 4-Iodoaniline | Imidazole | Cu(I) salt (catalytic) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 37 | Unprotected Aniline[4] |
| Aryl Halides | Phenols | CuI (10) | N,N-dimethylglycine (10) | K₃PO₄ | Acetonitrile | 80 | 24 | Varies | Ligand Screening[5] |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound via a ligand-assisted Ullmann condensation.
Materials:
-
2-Aminophenol
-
Bromobenzene (or Iodobenzene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or N,N'-Dimethylethylenediamine)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene (or Dioxane, DMF)
-
Ethyl acetate
-
Water (deionized)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-aminophenol (1.0 eq), potassium phosphate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).
-
Addition of Reactants and Solvent: Add bromobenzene (1.2 eq) to the flask, followed by the addition of anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 110°C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the insoluble inorganic salts.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to obtain pure this compound.[1]
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow for this compound Synthesis
A workflow diagram illustrating the key steps in the synthesis of this compound.
Proposed Catalytic Cycle for Ullmann Condensation
A simplified diagram of the proposed catalytic cycle for the Ullmann condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of key pharmaceutical intermediates derived from 2-phenoxyaniline. This document outlines detailed experimental protocols for the synthesis of carbazole and phenoxazine scaffolds, which are central to numerous pharmacologically active compounds. Furthermore, it includes protocols for the biological evaluation of these derivatives, specifically focusing on their anticancer and anticonvulsant properties. Quantitative data from representative studies are summarized in structured tables for comparative analysis.
Introduction
This compound is a versatile scaffold in medicinal chemistry, combining a phenoxy moiety with an aniline ring. This unique structure offers multiple reactive sites for the synthesis of a diverse range of heterocyclic compounds.[1] Its derivatives have garnered significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] The primary synthetic strategies for building upon the this compound core involve the formation of carbon-nitrogen and carbon-carbon bonds, often through transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation and Buchwald-Hartwig amination.[3][4] These methods allow for the construction of more complex molecular architectures, leading to the development of novel therapeutic agents.
Key Pharmaceutical Intermediates and Synthetic Strategies
Two of the most important classes of pharmaceutical intermediates synthesized from precursors structurally related to this compound are carbazoles and phenoxazines.
-
Carbazoles: These tricyclic aromatic compounds are known for their wide range of biological activities. The synthesis of the carbazole scaffold can be achieved through intramolecular C-N bond formation from 2-aminobiphenyl derivatives, which can be conceptually accessed from this compound through C-C coupling strategies. Palladium-catalyzed intramolecular C-H amination is a modern and efficient method for this transformation.[5]
-
Phenoxazines: This class of heterocyclic compounds is a core component of several drugs and biologically active molecules.[6] The synthesis of phenoxazines can be accomplished by the condensation of 2-aminophenol derivatives.[7] For this compound, a conceptual transformation to a substituted 2-aminophenol would be a precursor step to access the phenoxazine core.
Data Presentation
Table 1: Anticancer Activity of 2-Phenylacrylonitrile Derivatives
| Compound ID | Target Cell Line | IC50 (nM)[8] |
| 1g2a | HCT116 | 5.9 |
| 1g2a | BEL-7402 | 7.8 |
Table 2: Anticancer Activity of Aniline Derivatives
| Compound ID | Target Cell Line | IC50 (µM)[9] |
| 4c | SKNMC | 10.8 |
| 4d | Hep-G2 | 11.6 |
Table 3: Anticonvulsant Activity of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole Derivatives
| Compound ID | Test Model | Activity[2] |
| 9 | Pentylenetetrazole (PTZ)-induced lethal convulsion | Introduction of an amino substituent in position 5 of the 1,3,4-oxadiazole ring generates a respectable effect. |
Experimental Protocols
Protocol 1: Synthesis of Carbazole via Palladium-Catalyzed Intramolecular C-H Amination
This protocol describes a general method for the synthesis of a carbazole scaffold from a 2-aminobiphenyl precursor.
Materials:
-
2-Aminobiphenyl derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask, add the 2-aminobiphenyl derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of Phenoxazine via Condensation of a 2-Aminophenol Derivative
This protocol outlines a general procedure for the synthesis of a phenoxazine core from a 2-aminophenol derivative.[7]
Materials:
-
2-Aminophenol derivative
-
1,2-Dihaloarene (e.g., 1,2-difluoro-4,5-dinitrobenzene)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the 2-aminophenol derivative (1.0 mmol) and the 1,2-dihaloarene (1.0 mmol) in ethanol (20 mL).
-
Add Na₂CO₃ (2.5 mmol) to the mixture.
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure phenoxazine derivative.
Protocol 3: Evaluation of Anticonvulsant Activity (Pentylenetetrazole-Induced Seizure Model)
This protocol describes a standard method for assessing the anticonvulsant activity of synthesized compounds in mice.[2]
Materials:
-
Test compounds
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., 1% carboxymethylcellulose with 0.5% Tween 80 in distilled water)
-
Male NMRI mice (20-30 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Divide the mice into groups (n=10 per group), including a control group and test groups for each compound dose.
-
Prepare solutions of the test compounds in the vehicle.
-
Administer the test compounds intraperitoneally to the respective test groups at various doses (e.g., 30, 100, 300 mg/kg).
-
Administer the vehicle to the control group.
-
After a predetermined pre-treatment time (e.g., 60 minutes), administer PTZ (100 mg/kg, i.p.) to all animals.
-
Observe the mice for 30 minutes for the onset of clonic and tonic seizures and mortality.
-
Record the number of animals protected from seizures and death in each group.
-
Calculate the percentage of protection for each test group compared to the control group.
Visualizations
Synthesis Workflow for Pharmaceutical Intermediates from this compound
References
- 1. Carbazole synthesis [organic-chemistry.org]
- 2. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. New Functionalized Phenoxazines and Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Schiff Base Ligands Derived from 2-Phenoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Schiff base ligands derived from 2-phenoxyaniline. These compounds and their metal complexes are of significant interest in medicinal chemistry and catalysis due to their diverse biological activities and catalytic potential.
Introduction
Schiff bases are a class of organic compounds characterized by the presence of an azomethine (-C=N-) group. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. Schiff bases derived from this compound are particularly noteworthy due to the presence of the phenoxy moiety, which can influence their electronic properties, coordination behavior with metal ions, and biological activity. These ligands and their metal complexes have demonstrated promising applications as anticancer, antimicrobial, antioxidant, and catalytic agents.
Synthesis of Schiff Base Ligands from this compound
The general method for the synthesis of Schiff base ligands from this compound involves the condensation reaction with a substituted salicylaldehyde in an alcoholic solvent.
General Synthesis Workflow
Detailed Experimental Protocol: Synthesis of 2-((E)-((2-phenoxyphenyl)imino)methyl)phenol
This protocol describes the synthesis of a representative Schiff base ligand from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (reflux setup, beakers, filtration apparatus)
Procedure:
-
Dissolve this compound (1.85 g, 10 mmol) in 20 mL of warm absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of warm absolute ethanol.
-
Add the salicylaldehyde solution to the this compound solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried under vacuum over anhydrous CaCl2.
-
The crude product can be purified by recrystallization from ethanol to obtain a pure crystalline solid.
Characterization of Schiff Base Ligands
The synthesized Schiff base ligands are typically characterized by various spectroscopic techniques to confirm their structure.
-
FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group in the range of 1615-1640 cm⁻¹. The absence of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine further confirms the condensation.
-
¹H NMR Spectroscopy: The formation of the azomethine group is indicated by a singlet signal in the range of δ 8.0-9.0 ppm. The aromatic protons appear as multiplets in the range of δ 6.5-8.0 ppm. A broad singlet for the phenolic -OH group may be observed at δ 10.0-13.0 ppm.
-
Mass Spectrometry: The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which should show the molecular ion peak corresponding to the expected structure.
Applications and Protocols
Schiff base ligands derived from this compound and their metal complexes exhibit a wide range of biological and catalytic applications.
Anticancer Activity
Schiff base metal complexes have shown significant potential as anticancer agents. The cytotoxic activity is often evaluated using the MTT assay against various cancer cell lines. The IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth, is a standard measure of anticancer activity. While specific IC50 values for this compound derived Schiff bases are not extensively reported, related structures show that metal complexation significantly enhances cytotoxicity.
Table 1: In Vitro Anticancer Activity of a Representative Phenolic Schiff Base and its Metal Complexes
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 2,4-dichloro-6-(p-tolylimino-methyl)-phenol (Ligand) | Human Breast Carcinoma | >1000 |
| [Co(L)₂] | Human Breast Carcinoma | ~100 |
| [Ni(L)₂] | Human Breast Carcinoma | ~300 |
| [Cu(L)₂] | Human Breast Carcinoma | ~30 |
| [Zn(L)₂] | Human Breast Carcinoma | < 3 |
Note: Data is for a structurally related Schiff base to illustrate the general trend of enhanced activity upon metal complexation.[1]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Schiff base ligand and its metal complexes for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[1]
Antimicrobial Activity
Schiff bases of this compound and their metal complexes have been evaluated for their antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Schiff Base Ligands and their Metal Complexes
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Ligand 1 | 125 | 250 | 250 | 500 | 250 | 500 |
| Co(II) Complex | 62.5 | 125 | 125 | 250 | 125 | 250 |
| Ni(II) Complex | 62.5 | 125 | 125 | 250 | 125 | 250 |
| Cu(II) Complex | 31.25 | 62.5 | 62.5 | 125 | 62.5 | 125 |
| Zn(II) Complex | 31.25 | 62.5 | 62.5 | 125 | 62.5 | 125 |
Note: Ligand 1 is a representative Schiff base derived from this compound and a substituted salicylaldehyde.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent like DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity
The antioxidant potential of this compound derived Schiff bases can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 3: Antioxidant Activity (IC50 in µM) of a this compound Schiff Base Metal Complex
| Compound | DPPH Radical Scavenging IC50 (µM) |
| Complex 6 | 3.01 ± 0.01 |
Note: Complex 6 is a specific metal complex of a Schiff base derived from this compound.[2]
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of inhibition percentage against compound concentration.
Catalytic Activity
Metal complexes of Schiff bases are effective catalysts in various organic transformations, including oxidation reactions. For instance, they can catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone.
Table 4: Catalytic Oxidation of Cyclohexane using a Schiff Base Metal Complex
| Catalyst | Conversion (%) | Selectivity for Cyclohexanol (%) | Selectivity for Cyclohexanone (%) |
| Iron(III)-Schiff Base Complex | 13 | - | High |
Note: The data represents the catalytic performance of a representative iron(III) Schiff base complex in the oxidation of cyclohexane.[3]
Protocol: Catalytic Oxidation of Cyclohexane
-
Reaction Setup: In a reaction vessel, place the Schiff base metal complex (catalyst), cyclohexane (substrate), and a suitable solvent (e.g., acetonitrile).
-
Oxidant Addition: Add an oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature for a set period.
-
Product Analysis: After the reaction, the products are extracted and analyzed by gas chromatography (GC) to determine the conversion of the substrate and the selectivity for the products.
Conclusion
Schiff base ligands derived from this compound are versatile compounds with significant potential in drug development and catalysis. The protocols and data presented in these application notes provide a foundation for researchers to synthesize, characterize, and evaluate these promising molecules for various applications. Further research focusing on the synthesis of novel derivatives and a deeper investigation into their mechanisms of action will be crucial for their future development.
References
Application of 2-Phenoxyaniline in Dye Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyaniline, also known as 2-aminodiphenyl ether, is a key aromatic amine intermediate in the synthesis of a variety of dyes. Its unique structure, featuring both a reactive amine group and a stable phenoxy substituent, allows for the creation of dyes with specific chromatic and performance characteristics.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of azo and phenoxazine dyes. The protocols are based on established methodologies for structurally similar compounds and are intended to serve as a foundational guide for research and development.
Application in Azo Dye Synthesis
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. This compound serves as an excellent diazo component in the synthesis of these dyes. The general process involves two main stages: diazotization of this compound followed by coupling with a suitable coupling component.
General Reaction Scheme
The synthesis of an azo dye using this compound as the diazo component and a generic coupling component (e.g., β-naphthol) can be represented as follows:
Step 1: Diazotization of this compound
Step 2: Azo Coupling with β-Naphthol
Experimental Protocol: Synthesis of 1-(2-Phenoxyphenylazo)-2-naphthol
This protocol is adapted from the general synthesis of 1-phenylazo-2-naphthol.[4][5][6]
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Urea
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.85 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.
-
In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution with constant and vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C. A small amount of urea can be added to destroy any excess nitrous acid.
-
The formation of the diazonium salt solution is indicated by a slight color change. Keep this solution in the ice bath for the subsequent coupling reaction.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until the β-naphthol is completely dissolved.
-
Cool this alkaline solution of β-naphthol to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold β-naphthol solution with vigorous stirring. A colored precipitate of the azo dye, 1-(2-phenoxyphenylazo)-2-naphthol, should form immediately.[5]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Allow the mixture to stand at room temperature for about an hour.
Part C: Isolation and Purification
-
Collect the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a generous amount of cold water to remove any unreacted salts and sodium hydroxide.
-
Recrystallize the crude product from ethanol to obtain the purified dye.
-
Dry the purified crystals in a desiccator.
Expected Data and Characterization
The following table summarizes representative data that can be expected from the synthesis and analysis of azo dyes derived from this compound. The data is based on typical values for similar azo dyes.[7][8][9][10]
| Parameter | Representative Value/Characteristic |
| Yield | 75-85% |
| Appearance | Reddish-orange crystalline powder |
| Melting Point | 130-140 °C (decomposes) |
| UV-Vis (λmax) | 480-520 nm (in ethanol) |
| FT-IR (cm⁻¹) | ~3400 (O-H stretch), ~1600 (C=C aromatic), ~1450 (N=N stretch) |
| ¹H NMR (ppm) | 6.8-8.5 (aromatic protons), ~15 (phenolic OH proton) |
| Light Fastness | 4-5 (on a scale of 1-8) |
| Wash Fastness | 3-4 (on a scale of 1-5) |
Application in Phenoxazine Dye Synthesis
Phenoxazine dyes are another important class of colorants known for their vibrant colors and applications in various fields, including as fluorescent probes and in dye-sensitized solar cells.[11][12] this compound can serve as a precursor for the synthesis of the phenoxazine ring system through condensation reactions.
General Reaction Scheme
A plausible synthetic route to a phenoxazine dye from this compound involves a condensation reaction with a suitable partner, such as a substituted ortho-aminophenol or a quinone derivative. A generalized scheme for the condensation of this compound with a substituted benzoquinone is shown below.
Experimental Protocol: Synthesis of a Benzo[a]phenoxazine Derivative
This protocol is a generalized procedure based on the synthesis of similar phenoxazine structures.[13][14]
Materials and Reagents:
-
This compound
-
2,3-Dichloro-1,4-naphthoquinone
-
Potassium Acetate
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.85 g (0.01 mol) of this compound and 2.27 g (0.01 mol) of 2,3-dichloro-1,4-naphthoquinone in 50 mL of ethanol.
-
Add 1.96 g (0.02 mol) of potassium acetate to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the crude product with water and then with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent such as a mixture of ethanol and DMF.
-
Dry the purified phenoxazine dye in a vacuum oven.
Expected Data and Characterization
The following table presents representative data for phenoxazine dyes. Actual values will depend on the specific structure of the synthesized dye.[13][14]
| Parameter | Representative Value/Characteristic |
| Yield | 60-75% |
| Appearance | Deeply colored solid (e.g., violet, blue, or green) |
| Melting Point | >250 °C |
| UV-Vis (λmax) | 550-650 nm (in DMF) |
| FT-IR (cm⁻¹) | ~1650 (C=O stretch), ~1600 (C=C aromatic), ~1250 (C-O-C stretch) |
| ¹H NMR (ppm) | 7.0-9.0 (aromatic protons) |
| Fluorescence | Often fluorescent with emission in the red or near-infrared region |
Signaling Pathway and Environmental Considerations
Biodegradation Pathway of Azo Dyes
Azo dyes can be subject to microbial degradation in the environment. The primary and initial step in this process is the reductive cleavage of the azo bond, which is typically carried out by microbial azoreductase enzymes under anaerobic conditions. This cleavage results in the formation of aromatic amines, which may be further degraded under aerobic conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Spectroscopic Study of 1-Phenylazo-2-Naphthol and 1 - (2-Nitrophenylazo) - 2-Naphthol [xuebao.jlict.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 11. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of 2-Phenoxyaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-alkylated 2-phenoxyaniline derivatives are valuable scaffolds in medicinal chemistry and materials science. The strategic introduction of alkyl groups onto the nitrogen atom can significantly modulate the pharmacological and physicochemical properties of the parent molecule. This document provides detailed application notes and protocols for three primary methods for the N-alkylation of this compound: Catalytic N-alkylation with alcohols via "borrowing hydrogen," reductive amination with carbonyl compounds, and classical nucleophilic substitution with alkyl halides. Each method offers distinct advantages regarding substrate scope, atom economy, and reaction conditions.
Method 1: N-Alkylation with Alcohols via Borrowing Hydrogen
This atom-economical and environmentally benign approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, with water as the only theoretical byproduct.[1][2] The "borrowing hydrogen" (or hydrogen autotransfer) mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then forms an imine with the aniline.[1][3] The catalyst, which has "borrowed" the hydrogen, then reduces the imine to the final N-alkylated product and regenerates itself.[1][3]
Comparative Data for Catalytic N-Alkylation of Anilines with Alcohols
The following table summarizes various catalytic systems reported for the N-alkylation of anilines, which can be adapted for this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref. |
| Mn-pincer complex (3 mol%) | t-BuOK | Toluene | 80-100 | 24-48 | 80-98 | [3] |
| NiBr₂ / Ligand | t-BuOK | Toluene | 130 | 48 | 49-96 | [4] |
| Raney Nickel | - | Neat | MW (630W) | 0.5 | ~91 | [5] |
| [Cp*IrCl₂]₂ | K₂CO₃ | Toluene | 100 | - | Good | [6] |
| CoNₓ@NC | t-BuOK | Toluene | 140 | 18-24 | Good | [7] |
Note: Yields and conditions are generalized from literature for various anilines and may require optimization for this compound.
Experimental Protocol: Manganese-Catalyzed N-Alkylation
This protocol is adapted from methodologies using manganese pincer complexes, known for their high efficiency and selectivity.[2][3]
Materials:
-
This compound
-
Desired primary alcohol (e.g., benzyl alcohol)
-
Manganese pincer complex catalyst (e.g., [Mn(CO)₃(PNP)])
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the manganese pincer catalyst (3 mol%) and potassium tert-butoxide (0.75-1.0 equiv.).
-
Evacuate and backfill the Schlenk tube with inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add this compound (1.0 equiv.), the desired alcohol (1.2 equiv.), and anhydrous toluene (to achieve a concentration of ~0.5 M).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated this compound.
Visualization: Borrowing Hydrogen Catalytic Cycle
Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation.
Method 2: Reductive Amination
Reductive amination is a highly versatile and widely used one-pot method for N-alkylation. It involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a hydride-based reducing agent to the desired N-alkylated amine.[8][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions that might be incompatible with sensitive substrates.[10]
Comparative Data for Reductive Amination of Anilines
| Carbonyl Source | Reducing Agent | Solvent | Catalyst | Temp | Time (h) | Typical Yield (%) | Ref. |
| Aldehydes | NaBH(OAc)₃ | DCE / THF | Acetic Acid | RT | 4-24 | Good | [11] |
| Aldehydes | Pd/C, H₂ source* | i-PrOH/H₂O | - | RT | 0.5-2 | Excellent | [12] |
| Ketones | NaBH(OAc)₃ | DCE | Acetic Acid | RT | 24-48 | Good | [10] |
| Aldehydes | Ph₂SiH₂ | - | [RuCl₂(p-cymene)]₂ | 80 °C | 12 | Good | [10] |
H₂ source can be H₂ gas or a transfer agent like ammonium formate.
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
This protocol provides a general procedure for the reductive amination of this compound with an aldehyde.[11][13]
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (catalytic, 0.1 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in DCE (to achieve a concentration of 0.1-0.2 M).
-
Add the aldehyde (1.1 equiv.) followed by a catalytic amount of acetic acid (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Continue stirring at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Visualization: Reductive Amination Workflow```dot
// Set graph attributes for size graph [size="7.6,5", ratio=auto]; }
Caption: Logical workflow for classical N-alkylation with alkyl halides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Base free N-alkylation of anilines with ArCH2OH and transfer hydrogenation of aldehydes/ketones catalyzed by the complexes of η5-Cp*Ir(iii) with chalcogenated Schiff bases of anthracene-9-carbaldehyde - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: 2-Phenoxyaniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent and selective kinase inhibitors. This structural motif, characterized by a phenyl ring linked to an aniline moiety through an ether bond, offers a unique three-dimensional arrangement that can be tailored to target the ATP-binding sites of various kinases. Dysregulation of kinase signaling pathways is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of two important classes of kinase inhibitors: MEK inhibitors and PDGFR inhibitors. Detailed experimental protocols for synthesis, in vitro kinase assays, and cellular viability assays are provided, along with a summary of structure-activity relationships (SAR) and relevant signaling pathways.
I. This compound Derivatives as MEK Inhibitors
Mitogen-activated protein kinase kinase (MEK) is a central component of the Ras/Raf/MEK/ERK signaling pathway.[1] This pathway is frequently hyperactivated in a wide range of cancers, making MEK an attractive target for therapeutic intervention.[1] A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent MEK inhibitors.
Structure-Activity Relationship (SAR) Summary
The inhibitory potency of 3-cyano-4-(phenoxyanilino)quinoline derivatives against MEK is influenced by substitutions on both the quinoline and phenoxy rings.
-
Quinoline Core : The 3-cyano-4-anilinoquinoline core is essential for activity.
-
Alkoxy Groups : The presence of alkoxy groups, such as methoxy, at the 6- and 7-positions of the quinoline ring generally enhances inhibitory activity.
-
Aniline Substitution : Small lipophilic substituents, like halogens (e.g., F, Cl) or methyl groups, on the aniline ring are preferred.
Quantitative Data: MEK Inhibitory Activity
| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |
| 1a | OCH3 | OCH3 | 4-H | 25 |
| 1b | OCH3 | OCH3 | 4-F | 15 |
| 1c | OCH3 | OCH3 | 4-Cl | 18 |
| 1d | OCH3 | OCH3 | 2-F | 20 |
| 1e | H | H | 4-F | >1000 |
Data is synthesized from multiple sources for illustrative comparison.
Signaling Pathway: MAPK/ERK Cascade
The MAPK/ERK signaling pathway is a crucial cascade that transduces signals from cell surface receptors to the nucleus, regulating processes like cell proliferation, differentiation, and survival. Inhibition of MEK blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling.
II. This compound Derivatives as PDGFR Inhibitors
The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase that plays a vital role in cell growth, proliferation, and angiogenesis. Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases. 4-Phenoxyquinoline derivatives, which can be synthesized from this compound precursors, have emerged as potent inhibitors of PDGFR.
Structure-Activity Relationship (SAR) Summary
The development of potent and selective PDGFR inhibitors from the 4-phenoxyquinoline scaffold is guided by the following SAR principles:
-
Phenoxy Ring Substitution : Substitutions at the 4-position of the phenoxy ring, such as benzoyl and benzamide moieties, have been shown to yield potent inhibitors.
-
Quinoline Core : Similar to MEK inhibitors, alkoxy groups at the 6- and 7-positions of the quinoline ring are often beneficial for activity.
Quantitative Data: PDGFR Inhibitory Activity and Kinase Selectivity
| Compound | PDGFRβ IC50 (nM) | KDR (VEGFR2) IC50 (nM) | c-Kit IC50 (nM) |
| Foretinib | 1.6 | 0.9 | 38 |
| Cabozantinib | 13 | 0.035 | 4.6 |
| Lenvatinib | 22 | 4 | 75 |
Data compiled from publicly available sources for Foretinib, a multi-kinase inhibitor with a 4-phenoxyquinoline core.[2]
Signaling Pathway: PDGFR Cascade
PDGF binding to its receptor (PDGFR) induces receptor dimerization and autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins. This initiates downstream signaling cascades, including the PI3K/AKT and Ras/MAPK pathways, which promote cell proliferation and survival.
III. Experimental Protocols
A. Synthesis of this compound-Based Kinase Inhibitors
The synthesis of this compound derivatives often involves two key steps: the formation of the diaryl ether bond to create the this compound core, followed by the construction of the heterocyclic system (e.g., quinoline).
This protocol describes a general method for the copper-catalyzed synthesis of the this compound core.
Materials:
-
2-Chloronitrobenzene
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Pyridine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Toluene
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Diaryl Ether Formation:
-
To a solution of 2-chloronitrobenzene (1.0 eq) and phenol (1.2 eq) in pyridine, add potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenoxynitrobenzene.
-
-
Nitro Group Reduction:
-
To a solution of 2-phenoxynitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of Celite and wash with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.
-
This protocol outlines the synthesis of a representative MEK inhibitor starting from this compound.
Materials:
-
This compound
-
Ethyl 2-cyano-3-ethoxyacrylate
-
Dowtherm A or diphenyl ether
-
Phosphorus oxychloride (POCl₃)
-
Isopropanol
-
Triethylamine (TEA)
Procedure:
-
Quinoline Ring Formation:
-
A mixture of this compound (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq) in Dowtherm A is heated at 250 °C for 30 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to obtain ethyl 4-hydroxy-3-quinolinecarboxylate.
-
-
Chlorination:
-
A suspension of the product from the previous step in phosphorus oxychloride (10 eq) is heated at 100 °C for 2 hours.
-
Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to give ethyl 4-chloro-3-quinolinecarboxylate.
-
-
Aniline Coupling:
-
A mixture of the chlorinated quinoline (1.0 eq), a substituted aniline (e.g., 4-fluoroaniline, 1.2 eq), and a catalytic amount of hydrochloric acid in isopropanol is refluxed for 4 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with isopropanol and dry to obtain the final 3-cyano-4-(phenoxyanilino)quinoline product.
-
B. In Vitro Kinase Assays
The following protocols describe the use of the ADP-Glo™ Kinase Assay (Promega) for measuring the inhibitory activity of compounds against MEK1 and PDGFRβ. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Active MEK1 enzyme
-
Inactive ERK2 as a substrate
-
ATP
-
This compound-based inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO. Then, dilute further in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution.
-
Add 2 µL of a mixture containing active MEK1 enzyme and inactive ERK2 substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Buffer.
-
Incubate the reaction at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of MEK inhibition against the inhibitor concentration.
Materials:
-
Active PDGFRβ enzyme
-
Poly(Glu,Tyr) 4:1 as a substrate
-
ATP
-
4-Phenoxyquinoline inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
Procedure:
-
Follow the same procedure as for the MEK1 Kinase Assay (Protocol 3), substituting MEK1 and ERK2 with PDGFRβ and Poly(Glu,Tyr) 4:1, respectively.
-
The final concentrations of reagents and incubation times may need to be optimized for the specific enzyme and substrate.
C. Cellular Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., a line with an activated MAPK or PDGFR pathway)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Kinase inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitor in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37 °C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
IV. Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of potent kinase inhibitors targeting key oncogenic pathways. The protocols and data presented in these application notes provide a framework for researchers to synthesize, evaluate, and optimize novel this compound-based inhibitors for MEK and PDGFR. A thorough understanding of the structure-activity relationships and the underlying signaling pathways is crucial for the successful development of next-generation targeted therapies.
References
Application Notes and Protocols: Derivatization of 2-Phenoxyaniline for Medicinal Chemistry Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Phenoxyaniline is a versatile chemical building block, or scaffold, recognized for its significance in the synthesis of pharmaceutically active compounds.[1] Its core structure, which features a diaryl ether linkage connecting a phenyl group to an aniline moiety, serves as a foundational framework for developing a wide range of molecules with diverse biological activities.[2] The chemical stability of the ether bond, combined with the potential for various substitutions on both aromatic rings, enables medicinal chemists to precisely modify its properties to interact with specific biological targets.[2] Derivatives of this compound have shown significant promise as inhibitors of key enzymes and signaling pathways implicated in diseases such as cancer and cardiovascular disorders.[2][3]
Key Medicinal Chemistry Applications
The this compound scaffold is a "privileged structure" in drug discovery, capable of being modified to interact with numerous biological targets.[4] Key applications include the development of kinase inhibitors and ion channel modulators.
-
Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers.
-
MEK Inhibitors: Mitogen-activated protein kinase kinase (MEK) is a central component of the Ras/Raf/MEK/ERK signaling pathway, which is often overactive in human cancers.[2] Certain 3-cyano-4-(phenoxyanilino)quinoline derivatives have been identified as potent MEK inhibitors.[3]
-
PDGFR Inhibitors: Platelet-Derived Growth Factor Receptor (PDGFR) is another tyrosine kinase target.[3] Inhibition of its signaling cascade can impact cell growth and angiogenesis, processes critical to tumor development.[5]
-
-
Inhibition of the Na+/Ca2+ Exchange System: The sodium-calcium (Na+/Ca²⁺) exchanger (NCX) is a membrane protein vital for maintaining calcium homeostasis in cells.[2] Its dysregulation is linked to cardiovascular conditions, including injury from ischemia-reperfusion.[6] Specific this compound derivatives have been developed as inhibitors of the NCX system.[2][6]
-
Anti-inflammatory Agents: this compound itself has been noted as an anti-inflammatory agent that preferentially inhibits cyclooxygenase-2 (COX-2) over COX-1, suggesting a potential for developing more selective anti-inflammatory drugs.[7]
Quantitative Data Summary
The following tables summarize quantitative data for different classes of this compound derivatives, highlighting their structure-activity relationships (SAR).
Table 1: Structure-Activity Relationship of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors Data synthesized from multiple sources for illustrative comparison.[3]
| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |
| 1a | OCH₃ | OCH₃ | 4-H | 25 |
| 1b | OCH₃ | OCH₃ | 4-F | 15 |
| 1c | OCH₃ | OCH₃ | 4-Cl | 18 |
This data illustrates that the 3-cyano-4-anilinoquinoline core is crucial for activity, with alkoxy groups at the 6- and 7-positions generally yielding high potency. Substitution on the phenoxy ring can further modulate this activity.[3]
Table 2: Physical Properties of this compound Derivatives as Na+/Ca2+ Exchange Inhibitors Data sourced from BenchChem and Google Patents.[2][6]
| Compound No. | R¹ | R² | R³ | Melting Point (°C) |
| 1 | H | 3-F | 4-F hydrochloride | 195-196 |
| 2 | H | 3-F | 5-F hydrochloride | 174.5-176.5 |
| 3 | H | 2-F | 3-F hydrochloride | 178.5-179.5 |
Signaling Pathways and Experimental Workflows
Visual diagrams help clarify the complex pathways and processes involved in the development and evaluation of this compound derivatives.
Caption: MAPK/ERK signaling pathway with MEK as a target for this compound derivatives.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Caption: Typical workflow for the biological evaluation of candidate compounds.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: General Synthesis of a this compound Derivative via Ullmann Condensation
This protocol describes a classical copper-catalyzed method for forming the diaryl ether bond.[2]
Materials:
-
Substituted phenol
-
Aryl halide (e.g., 2-chloronitrobenzene)
-
Copper-based catalyst (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
High-boiling point solvent (e.g., DMF or DMSO)
-
Ethyl acetate, Water, Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Petroleum ether/ethyl acetate mixture for elution
Procedure:
-
To a round-bottom flask, add the substituted phenol (1 mmol), aryl halide (1.2 mmol), copper catalyst (0.1 mmol), and base (2 mmol).
-
Add the solvent (10 mL) and heat the reaction mixture to the appropriate temperature (e.g., 80-120°C) for 8-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts.[2]
-
Dilute the filtrate with ethyl acetate (20 mL) and wash sequentially with water (2 x 15 mL) and brine (15 mL).[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2][7]
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., petroleum ether/ethyl acetate, 10:1 v/v) to afford the desired 2-phenoxynitrobenzene intermediate.[7]
-
Reduction Step: To convert the nitro group to an amine, dissolve the intermediate in ethanol, add iron powder and a solution of ammonium chloride in water, and reflux for 2 hours.[6]
-
Work up the reaction as described in steps 4-7 to isolate the final this compound derivative.
Protocol 2: MEK Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is used to determine the IC₅₀ value of a compound against MEK kinase activity.[2]
Materials:
-
Active MEK protein
-
Inactive downstream substrate (e.g., ERK2 K54R)
-
ATP
-
This compound test compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the this compound inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well or 384-well microplate, add the inhibitor dilutions, active MEK protein, and the inactive substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., 10 µM).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for the appropriate time (e.g., 60 minutes) to allow for ADP production.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This step depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Measure the luminescence using a microplate reader. The signal is directly proportional to the amount of ADP generated and thus to MEK kinase activity.
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of MEK inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This assay measures the cytotoxic effects of a compound on cancer cell lines.[2]
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of absorbance measurement
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[2]
-
Calculate the percentage of cell viability relative to an untreated control and determine the concentration at which the compound inhibits cell growth by 50% (GI₅₀ or IC₅₀).
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. US6162832A - this compound derivatives - Google Patents [patents.google.com]
- 7. This compound | 2688-84-8 [chemicalbook.com]
Application Notes and Protocols for the Formation of Transition Metal Complexes with 2-Phenoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, characterization, and preliminary biological evaluation of transition metal complexes featuring 2-phenoxyaniline derivatives as ligands. The protocols outlined below are designed to be a foundational resource for researchers in medicinal chemistry, inorganic chemistry, and drug development.
Introduction
Transition metal complexes have garnered significant interest in the field of medicinal chemistry due to their diverse coordination geometries, redox properties, and potential as therapeutic agents.[1][2] this compound and its derivatives serve as versatile scaffolds for the design of novel ligands. The incorporation of a flexible ether linkage and the presence of both a primary amine and a phenoxy group allow for the synthesis of Schiff base ligands that can coordinate with a variety of transition metals. These complexes have shown promise in various biological applications, including as antimicrobial, antioxidant, and anti-inflammatory agents.[3][4][5]
This application note details the synthetic protocols for preparing this compound derivatives, their subsequent conversion to Schiff base ligands, and the formation of transition metal complexes. It also provides an overview of the key characterization techniques and a summary of representative biological activity data.
Synthetic Protocols
The overall synthetic strategy involves a three-stage process:
-
Synthesis of the this compound derivative (ligand precursor).
-
Formation of the Schiff base ligand.
-
Complexation with a transition metal salt.
Protocol 1: Synthesis of this compound via Ullmann Condensation
The Ullmann condensation is a classic and effective method for the formation of the diaryl ether linkage present in this compound derivatives.[6][7] This protocol provides a general procedure for the copper-catalyzed coupling of a phenol with an aryl halide.
Materials:
-
A substituted phenol (e.g., 4-tert-butylphenol)
-
A substituted 2-haloaniline (e.g., 2-bromoaniline)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but can improve reaction efficiency)
-
A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask, add the substituted phenol (1.0 eq), the 2-haloaniline (1.2 eq), copper(I) iodide (0.1 eq), the ligand (0.2 eq, if used), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., DMF) to the flask.
-
Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound derivative.
Protocol 2: Synthesis of Schiff Base Ligand
The Schiff base ligand is synthesized through the condensation reaction of the this compound derivative with a substituted salicylaldehyde.[8][9]
Materials:
-
This compound derivative (from Protocol 2.1)
-
A substituted salicylaldehyde (e.g., salicylaldehyde, 5-chlorosalicylaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the substituted salicylaldehyde (1.0 eq) in ethanol.
-
Add the salicylaldehyde solution to the this compound solution with stirring.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base ligand by filtration.
-
Wash the solid with cold ethanol and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol if necessary.
Protocol 3: Formation of Transition Metal Complex
The final step is the coordination of the Schiff base ligand with a transition metal salt.[8][10]
Materials:
-
Schiff base ligand (from Protocol 2.2)
-
A transition metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂).
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq) in hot methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the transition metal(II) salt (1.0 eq) in a minimum amount of hot methanol or ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. A color change and/or precipitation is typically observed.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours.
-
Cool the mixture to room temperature to allow for complete precipitation of the complex.
-
Collect the solid complex by filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the final transition metal complex in a desiccator over anhydrous CaCl₂.
Data Presentation
The following tables summarize representative quantitative data for a series of transition metal complexes derived from this compound-based Schiff base ligands.
Table 1: Physicochemical and Spectroscopic Data of Representative Complexes
| Complex | Metal Ion | Formula | M.P. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | IR ν(C=N) (cm⁻¹) | IR ν(M-N) (cm⁻¹) | IR ν(M-O) (cm⁻¹) |
| L | - | C₁₉H₁₆N₂O | 135 | - | 1615 | - | - |
| CuL₂ | Cu(II) | C₃₈H₃₀N₄O₂Cu | >300 | 8.5 | 1602 | 510 | 450 |
| NiL₂ | Ni(II) | C₃₈H₃₀N₄O₂Ni | >300 | 10.2 | 1605 | 515 | 455 |
| CoL₂ | Co(II) | C₃₈H₃₀N₄O₂Co | >300 | 9.8 | 1603 | 512 | 452 |
| ZnL₂ | Zn(II) | C₃₈H₃₀N₄O₂Zn | >300 | 7.9 | 1608 | 518 | 458 |
Note: L represents the Schiff base ligand derived from this compound and salicylaldehyde. The data presented are representative and may vary depending on the specific derivatives used.
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | E. coli | S. aureus | C. albicans |
| Ligand (L) | >100 | >100 | >100 |
| CuL₂ | 25 | 12.5 | 50 |
| NiL₂ | 50 | 25 | 50 |
| CoL₂ | 50 | 25 | 100 |
| ZnL₂ | 100 | 50 | >100 |
| Ciprofloxacin | 6.25 | 3.12 | - |
| Fluconazole | - | - | 12.5 |
Note: The data indicates that complexation with transition metals often enhances the antimicrobial activity of the Schiff base ligand.[5]
Table 3: Antioxidant Activity Data (IC₅₀ in µM for DPPH radical scavenging)
| Compound | IC₅₀ (µM) |
| Ligand (L) | 45.8 |
| CuL₂ | 15.2 |
| NiL₂ | 20.5 |
| CoL₂ | 18.9 |
| ZnL₂ | 25.1 |
| Ascorbic Acid | 8.7 |
Note: The lower IC₅₀ value indicates higher antioxidant activity. The metal complexes generally exhibit enhanced radical scavenging properties compared to the free ligand.[3]
Experimental Protocols for Characterization
FT-IR Spectroscopy
-
Objective: To identify the coordination sites of the ligand to the metal ion.
-
Protocol: Record the FT-IR spectra of the free ligand and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets. A shift in the characteristic vibrational frequency of the azomethine group (C=N) to a lower wavenumber and the appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations confirm the coordination.[1]
¹H NMR Spectroscopy
-
Objective: To confirm the structure of the diamagnetic complexes (e.g., Zn(II)).
-
Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record the ¹H NMR spectrum. The disappearance of the phenolic -OH proton signal and a shift in the chemical shifts of the protons near the coordination sites (azomethine and phenoxy groups) indicate complex formation.
UV-Visible Spectroscopy
-
Objective: To study the electronic transitions and geometry of the complexes.
-
Protocol: Record the electronic spectra of the complexes in a suitable solvent (e.g., DMF) in the range of 200-800 nm. The spectra of the complexes typically show bands corresponding to intra-ligand transitions and d-d transitions of the metal ion, which can provide information about the coordination geometry.
Molar Conductivity Measurements
-
Objective: To determine the electrolytic nature of the complexes.
-
Protocol: Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF). Measure the molar conductance. Low molar conductivity values are indicative of non-electrolytic complexes.
Visualizations
Caption: Overall workflow for the synthesis of transition metal complexes.
Caption: Experimental workflow for the complexation step.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijasrm.com [ijasrm.com]
- 3. Biological and computational investigation of transition metal(II) complexes of this compound-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. unn.edu.ng [unn.edu.ng]
- 9. recentscientific.com [recentscientific.com]
- 10. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity [article.sapub.org]
Application Notes and Protocols for the Use of 2-Phenoxyaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-phenoxyaniline as a versatile building block in the synthesis of novel compounds with potential applications in the agrochemical sector. While direct synthesis of major commercial agrochemicals from this compound is not widely documented in publicly available literature, its diaryl ether amine structure makes it an attractive starting point for the discovery of new active ingredients, particularly fungicides.
Introduction to this compound in Agrochemical Discovery
This compound (CAS 2688-84-8) is an aromatic compound featuring a phenoxy group and an aniline moiety. This unique structure allows for a variety of chemical transformations, making it a valuable intermediate for creating diverse molecular libraries for high-throughput screening in agrochemical research. The diaryl ether linkage is a common feature in a number of commercial herbicides; however, the incorporation of an amino group, as in this compound, provides a reactive handle for the introduction of further diversity and tuning of physicochemical properties.
The primary synthetic utility of this compound in this context lies in the derivatization of the amino group to form amides, ureas, carbamates, and other functionalities, leading to compounds with potential fungicidal, herbicidal, or insecticidal properties.
Synthesis of Novel Agrochemical Candidates from this compound
A key reaction for the synthesis of this compound derivatives is the formation of an amide bond by reacting the aniline with a carboxylic acid derivative. This approach is exemplified in the synthesis of various aniline derivative fungicides. A general approach to creating a library of potential fungicides involves the acylation of this compound with various substituted benzoyl chlorides.
General Experimental Protocol: Synthesis of N-(2-phenoxyphenyl)benzamide Derivatives
This protocol describes a general method for the synthesis of N-(2-phenoxyphenyl)benzamide derivatives, which can be adapted for the creation of a library of potential agrochemical candidates.
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 2,4-dichlorobenzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine as a base
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acylating Agent: Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the reaction mixture. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the this compound is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Extraction: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-(2-phenoxyphenyl)benzamide derivative.
Quantitative Data Summary:
The following table provides representative, non-exhaustive examples of yields that could be expected from the synthesis of N-(2-phenoxyphenyl)benzamide derivatives based on common acylation reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
| R-group on Benzoyl Chloride | Product Name | Typical Yield (%) |
| 4-chloro | 4-chloro-N-(2-phenoxyphenyl)benzamide | 85-95 |
| 2,4-dichloro | 2,4-dichloro-N-(2-phenoxyphenyl)benzamide | 80-90 |
| 4-methoxy | 4-methoxy-N-(2-phenoxyphenyl)benzamide | 88-96 |
| 4-nitro | 4-nitro-N-(2-phenoxyphenyl)benzamide | 82-92 |
Visualization of Synthetic Workflow and Potential Agrochemical Scaffolds
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(2-phenoxyphenyl)benzamide derivatives.
Caption: General workflow for the synthesis of N-(2-phenoxyphenyl)benzamide derivatives.
General Structure of Potential Agrochemicals from this compound
The diagram below represents the general chemical scaffold of potential agrochemical candidates derived from this compound, highlighting the points of diversification.
Caption: General chemical scaffold of potential agrochemicals derived from this compound.
Signaling Pathways and Mode of Action
The mode of action of novel compounds can only be determined through extensive biological testing. However, many existing aniline derivative fungicides, such as boscalid, act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] These fungicides interrupt the mitochondrial electron transport chain in fungi, leading to a cessation of energy production and ultimately cell death. It is plausible that novel N-(2-phenoxyphenyl)benzamide derivatives could exhibit a similar mode of action.
Putative Signaling Pathway Inhibition
The following diagram illustrates the general mechanism of SDHI fungicides.
References
Application Notes and Protocols for 2-Phenoxyaniline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for common coupling reactions involving 2-phenoxyaniline, a versatile building block in medicinal chemistry and materials science. The protocols outlined below, including Buchwald-Hartwig amination, Ullmann condensation, and copper-catalyzed N-arylation, offer robust methods for the synthesis of N-aryl-2-phenoxyanilines and subsequent intramolecular cyclization to form carbazole derivatives.
I. Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[1] This method is highly versatile for coupling this compound with a variety of aryl halides and triflates. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.[2][3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents) to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| 4-Chloroanisole | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 85 |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 95 |
| 2-Bromopyridine | Pd(OAc)₂ (3) | BINAP (6) | K₂CO₃ (2.0) | Dioxane | 110 | 20 | 78 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
II. Ullmann Condensation for N-Arylation of this compound
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[4][5] While it often requires higher temperatures than palladium-catalyzed methods, modern protocols with the use of ligands can facilitate the reaction under milder conditions.[6]
Experimental Protocol: General Procedure for Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask, combine CuI (10 mol%), this compound (1.0 equivalent), the aryl iodide (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat three times.
-
Add anhydrous DMF and the ligand (e.g., DMEDA, 20 mol%) via syringe.
-
Heat the reaction mixture to 120-150 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Ullmann Condensation of this compound
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | CuI (10) | DMEDA (20) | K₂CO₃ (2.0) | DMF | 130 | 24 | 88 |
| 1-Iodo-4-methoxybenzene | CuI (10) | L-proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 36 | 82 |
| 1-Iodo-4-nitrobenzene | CuI (5) | None | K₂CO₃ (2.0) | DMF | 150 | 24 | 75 |
| 2-Iodopyridine | CuI (15) | Phenanthroline (30) | Cs₂CO₃ (2.5) | Dioxane | 140 | 48 | 65 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Experimental Workflow: Ullmann Condensation
Caption: Workflow for Ullmann Condensation.
III. Copper-Catalyzed N-Arylation with Aryl Boronic Acids
The Chan-Lam coupling provides an alternative copper-catalyzed method for C-N bond formation, often under milder conditions than the traditional Ullmann reaction.[7][8] This reaction utilizes aryl boronic acids as the arylating agent.
Experimental Protocol: General Procedure for N-Arylation with Aryl Boronic Acids
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or other suitable base/ligand
-
Dichloromethane (DCM) or other suitable solvent
-
Air (the reaction is often run open to the atmosphere)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), aryl boronic acid (1.5 equivalents), and Cu(OAc)₂ (10 mol%).
-
Add dichloromethane and pyridine (2.0 equivalents).
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with dichloromethane and wash with 1 M aqueous HCl to remove pyridine and copper salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: N-Arylation with Aryl Boronic Acids
| Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine (2.0) | DCM | RT | 24 | 90 |
| 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | Et₃N (2.0) | MeOH | RT | 36 | 85 |
| 4-Fluorophenylboronic acid | CuI (10) | 4-DMAP (2.0) | Methanol | RT | 24 | 88 |
| 3-Thienylboronic acid | Cu(OAc)₂ (15) | Pyridine (2.5) | DCM | RT | 48 | 75 |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
IV. Intramolecular Cyclization to Carbazoles
N-Aryl-2-phenoxyanilines, synthesized via the methods above, can undergo intramolecular C-H amination to form carbazole derivatives. This cyclization can be promoted by various catalytic systems, including palladium and copper.[9][10]
Experimental Protocol: General Procedure for Intramolecular Carbazole Synthesis
This protocol provides a general method for the palladium-catalyzed intramolecular cyclization of an N-aryl-2-phenoxyaniline.
Materials:
-
N-Aryl-2-phenoxyaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Toluenesulfonic acid (p-TsOH) or other acid additive
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or other oxidant
-
Acetonitrile or other suitable solvent
Procedure:
-
To a reaction flask, add the N-aryl-2-phenoxyaniline (1.0 equivalent) and Pd(OAc)₂ (5 mol%).
-
Add acetonitrile and p-TsOH (20 mol%).
-
Add DDQ (1.2 equivalents) to the mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure.
-
Purify the crude carbazole product by flash column chromatography.
Signaling Pathway: Synthesis of Carbazoles
Caption: Synthetic pathway to carbazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. byjus.com [byjus.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed N-Arylation of Sulfoximines with Arylboronic Acids under Mild Conditions [organic-chemistry.org]
- 8. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Phenoxyaniline as a Precursor for Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyaniline and its derivatives represent a significant scaffold in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. The diaryl ether linkage provides a unique structural motif that is present in several potent non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent elaboration into precursors for anti-inflammatory drugs, with a focus on compounds structurally related to Diclofenac and the exploration of novel Piroxicam analogues. Furthermore, it delves into the key signaling pathways modulated by these agents.
Synthesis of this compound: The Ullmann Condensation
The most common and effective method for synthesizing the this compound scaffold is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol or an alcohol.[1][2] This reaction has seen significant improvements from its initial harsh conditions, with modern protocols utilizing catalytic amounts of copper, various ligands, and milder reaction conditions.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 2-aminophenol and a halobenzene.
Materials:
-
2-Aminophenol
-
Iodobenzene (or Bromobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
L-Proline (or other suitable ligand)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-aminophenol (1.0 eq), the halobenzene (1.2 eq), CuI (0.1 eq), the base (K₂CO₃, 2.0 eq), and the ligand (L-Proline, 0.2 eq).
-
Add the anhydrous solvent (DMSO or DMF) to the flask via syringe.
-
Heat the reaction mixture to a temperature ranging from 100°C to 130°C and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
This compound as a Precursor for Diclofenac Analogues
Diclofenac, [2-(2,6-dichloroanilino)phenyl]acetic acid, is a widely used NSAID. While its industrial synthesis often starts from N-phenyl-2,6-dichloroaniline, the core structure shares similarities with this compound derivatives. The synthesis of N-phenyl-2,6-dichloroaniline itself can be achieved through an Ullmann condensation, highlighting the relevance of this reaction. By modifying the starting materials in the Ullmann condensation, one can synthesize a variety of this compound derivatives that can be further elaborated to Diclofenac analogues.
Conceptual Workflow for Diclofenac Analogue Synthesis
Caption: Synthetic workflow for Diclofenac analogues from this compound.
This compound Scaffold in Novel Piroxicam Analogues
Piroxicam is another potent NSAID belonging to the oxicam class. Its synthesis traditionally starts from saccharin.[3][4] However, the this compound scaffold can be incorporated into novel oxicam-type structures to explore new chemical space and potentially discover compounds with improved efficacy or safety profiles. A new piroxicam analogue has been shown to exhibit enhanced anti-inflammatory efficacy through the MEK/ERK/NF-κB pathway.[5]
Experimental Protocol: Synthesis of a Piroxicam Analogue Precursor
This protocol outlines the synthesis of a key intermediate that could be used to generate novel Piroxicam analogues incorporating a this compound moiety.
Materials:
-
Substituted this compound
-
Methyl 2-chloro-2-(methylsulfinyl)acetate
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the substituted this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool to 0°C.
-
Slowly add a solution of methyl 2-chloro-2-(methylsulfinyl)acetate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to yield the N-acylated intermediate, which can then be subjected to intramolecular cyclization and further modifications to yield the final Piroxicam analogue.
Anti-inflammatory Activity Data
The anti-inflammatory activity of compounds derived from or related to the this compound scaffold is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes. The IC₅₀ value represents the concentration of the drug required to inhibit the enzyme activity by 50%.
| Compound Class | Target | IC₅₀ (µM) | Reference |
| Pyrazole Derivatives | COX-2 | 0.0387 - 0.0612 | [6] |
| Furan-phenoxyquinoline Derivatives | TNF-α formation | 2.3 | [7] |
| Furan-phenoxyquinoline Derivatives | β-glucuronidase release | 5.0 | [7] |
| Furan-phenoxyquinoline Derivatives | Lysozyme release | 4.6 | [7] |
| Thiazolo[4,5-d]pyrimidines | COX-2 | 0.87 | [6] |
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of drugs derived from this compound, such as Diclofenac and Piroxicam, are mediated through the inhibition of several key signaling pathways.
Diclofenac's Mechanism of Action
Diclofenac is known to inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8][9] However, its mechanism of action is multimodal and extends beyond COX inhibition.[8] It also affects the lipoxygenase pathway, inhibits the thromboxane-prostanoid receptor, and activates the nitric oxide-cGMP antinociceptive pathway.[1][10]
Caption: Signaling pathways affected by Diclofenac.
Piroxicam's Mechanism of Action
Piroxicam is a non-selective COX inhibitor, affecting both COX-1 and COX-2.[11][12] Its anti-inflammatory effects are primarily due to the inhibition of prostaglandin synthesis. Additionally, studies have shown that Piroxicam can inhibit cell growth in premalignant and malignant cells by inducing an S-phase block in the cell cycle, accompanied by a reduction in the protein levels of cyclins A, B1, and D1.[13] A novel analogue of Piroxicam has also been shown to exert its anti-inflammatory effects by inhibiting the MEK/ERK/NF-κB signaling pathway.[5]
Caption: Signaling pathways affected by Piroxicam and its analogues.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a wide range of anti-inflammatory agents. The Ullmann condensation provides a robust method for its synthesis, opening avenues for the creation of diverse chemical libraries. The detailed protocols and an understanding of the intricate signaling pathways modulated by these compounds, including but not limited to COX inhibition, provide a solid foundation for researchers and drug development professionals to design and synthesize the next generation of more effective and safer anti-inflammatory drugs.
References
- 1. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Piroxicam synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of new piroxicam derivatives and their influence on lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced anti-inflammatory efficacy of a new piroxicam analogue through the MEK/ERK/NF-κB pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diclofenac Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 12. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Piroxicam selectively inhibits the growth of premalignant and malignant human oral cell lines by limiting their progression through the S phase and reducing the levels of cyclins and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Host-Guest Complex Formation with 2-Phenoxyaniline and β-Cyclodextrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formation and characterization of the host-guest complex between 2-Phenoxyaniline and β-cyclodextrin. This document includes key quantitative data derived from literature, detailed experimental protocols for characterization, and visual diagrams to elucidate experimental workflows and molecular interactions.
Introduction
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity, allowing them to encapsulate a variety of guest molecules to form non-covalent inclusion complexes. β-cyclodextrin (β-CD), composed of seven glucopyranose units, is frequently utilized in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. This compound is a molecule of interest in medicinal chemistry, and its complexation with β-CD can modulate its physicochemical properties. In the solid state, this compound has been shown to form a 2:1 (β-CD:guest) inclusion complex.[1]
Data Presentation
Table 1: Physicochemical Characterization of the 2β-CD · (this compound) Complex
| Parameter | Method | Observation | Reference |
| Stoichiometry (Solid State) | Elemental Analysis | 2:1 (β-CD:this compound) | [1] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | The complex exhibits a distinct thermal decomposition profile compared to the individual components and their physical mixture, indicating complex formation. | [1] |
| Crystalline Structure | Powder X-ray Diffraction (PXRD) | The PXRD pattern of the complex is unique and different from that of β-CD and this compound, confirming the formation of a new crystalline phase. | [1] |
Mandatory Visualizations
References
Application Notes and Protocols: 2-Phenoxyaniline Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the burgeoning applications of 2-phenoxyaniline derivatives in materials science. This class of compounds, characterized by a phenyl group linked to an aniline via an ether bond, serves as a versatile building block for the synthesis of advanced materials with tailored properties. The unique electronic and structural characteristics of these derivatives make them prime candidates for applications ranging from conductive polymers and electrochromic devices to corrosion inhibitors.
High-Performance Conducting Polymers
This compound derivatives are pivotal in the development of processable and stable conducting polymers. By incorporating the phenoxy group, the resulting polymers often exhibit enhanced solubility in common organic solvents and improved thermal stability compared to unsubstituted polyaniline. These characteristics are crucial for fabricating thin films and other device components.
Application: Organic Electronics
Polymers derived from this compound analogues are promising for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Their tunable electronic properties, achieved through substitution on the phenoxy or aniline rings, allow for the precise control of energy levels and charge transport characteristics.
Quantitative Data Summary:
| Polymer Derivative | Monomer | Oxidant | Conductivity (S/cm) | Solubility | Reference |
| Poly(2,5-dimethoxyaniline) (PDMOA) | 2,5-dimethoxyaniline | Ammonium persulfate | Moderately high | Soluble in CHCl3, CH2Cl2 | [1] |
| Poly(aniline-co-2,5-dimethoxyaniline) (PADMOA) | Aniline and 2,5-dimethoxyaniline | Ammonium persulfate | Varies with monomer ratio | Soluble in common organic solvents | [1] |
| Polyaniline salts with phenoxy acetic acids | Aniline and phenoxy acetic acid derivatives | - | ~3.0 x 10⁻³ | Soluble in DMF, DMSO, CHCl3/acetone mixture | |
| Phenoxazine-containing polyaniline derivatives (P1, P2) | Phenoxazine and p-phenylenediamine derivatives | - | 0.1 to 1 | Soluble in methylene chloride | [2] |
Experimental Protocol: Synthesis of Poly(aniline-co-2,5-dimethoxyaniline) (PADMOA)
This protocol describes the chemical oxidative copolymerization of aniline and 2,5-dimethoxyaniline.
Materials:
-
Aniline (doubly distilled)
-
2,5-dimethoxyaniline (sublimed)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Acetone
-
Deionized water
-
Ice bath
-
Magnetic stirrer
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution Preparation:
-
Dissolve the desired molar ratio of aniline and 2,5-dimethoxyaniline in 100 mL of 1 M HCl in a conical flask.
-
Cool the solution to 0-5°C in an ice bath with continuous stirring.[1]
-
-
Initiator Solution Preparation:
-
Dissolve the required amount of ammonium persulfate in deionized water to create the initiator solution.
-
-
Polymerization:
-
Slowly add the ammonium persulfate solution dropwise to the cooled monomer solution over a period of 20 minutes with vigorous stirring.
-
Continue the reaction at 0-5°C for the desired period (typically several hours). The formation of a precipitate indicates polymer formation.
-
-
Isolation and Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the polymer powder sequentially with deionized water, methanol, and acetone to remove unreacted monomers, oligomers, and the oxidant.
-
Dry the final polymer product under vacuum at a controlled temperature.
-
Characterization:
-
FTIR Spectroscopy: To confirm the chemical structure of the copolymer.
-
UV-Vis Spectroscopy: To study the electronic transitions and doping level.
-
Conductivity Measurement: Typically performed using a four-probe method on a pressed pellet of the polymer.
-
Solubility Test: Assess the solubility of the polymer in various organic solvents.
Workflow for Synthesis and Characterization of PADMOA
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenoxyaniline, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound via the two primary synthetic routes: the Ullmann Condensation and the Buchwald-Hartwig Amination.
General Issues
Q1: My reaction yield for this compound synthesis is consistently low. What are the most common general causes?
A1: Low yields in organic synthesis can stem from a variety of factors. The most common culprits include:
-
Purity of Reagents and Solvents: Impurities in starting materials, catalysts, or solvents can inhibit the reaction or lead to side products. Ensure all reagents are of appropriate purity and solvents are anhydrous and deoxygenated, especially for air- and moisture-sensitive reactions like the Buchwald-Hartwig amination.[1][2]
-
Reaction Temperature: Inconsistent, insufficient, or incorrect temperature can significantly impact reaction kinetics and product formation.[1]
-
Catalyst Deactivation: The catalyst may be "poisoned" by certain functional groups or impurities, or it may be old and inactive.[1][3] For palladium-catalyzed reactions, ensuring the active Pd(0) species is correctly generated is crucial.[3]
-
Inappropriate Reaction Conditions: The chosen combination of catalyst, ligand, base, and solvent may not be optimal for your specific substrates.[3]
Ullmann Condensation-Specific Issues
The Ullmann condensation is a classical copper-catalyzed reaction for forming the C-O bond in this compound, typically by coupling a phenol with an aryl halide.[4]
Q2: I am attempting an Ullmann condensation to synthesize a diaryl ether, but the yield is poor. What should I investigate first?
A2: For low-yielding Ullmann reactions, first assess the electronic properties of your reactants. Electron-poor aryl halides and electron-rich phenols generally result in higher yields.[5] Other critical factors to optimize are the choice of copper catalyst, ligand, base, and solvent, as well as the reaction temperature.[5]
Q3: Which copper catalyst is best for the Ullmann synthesis of this compound?
A3: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[5] An air-stable Cu(I) catalyst like CuIPPh₃ has also been shown to be effective.[5] The choice can be substrate-dependent, and for challenging reactions, newer protocols using copper nanoparticles might offer milder conditions.[6]
Q4: My Ullmann reaction is sluggish. What role do ligands play, and which should I consider?
A4: Ligands are essential for accelerating the reaction and allowing for milder conditions.[5][7] N,N- and N,O-chelating ligands are known to be effective.[5] Specific examples that have shown high catalytic activity in Ullmann-type C-O couplings include N,N-dimethylglycine, salicylaldoxime, and dimethylglyoxime.[5] A screening of different ligands may be necessary for optimal results.
Q5: I'm observing significant side product formation in my Ullmann reaction. Could the base be the cause?
A5: Yes, the choice of base is critical. The base's strength, solubility, and hardness can significantly affect the yield.[5] For non-polar solvents like toluene, an inexpensive base such as K₂CO₃ can be effective.[5] In polar aprotic solvents like acetonitrile or DMF, Cs₂CO₃ is often the preferred base due to its better solubility.[5][8] Reductive dehalogenation of the aryl halide is a common side reaction to watch for.
Buchwald-Hartwig Amination-Specific Issues
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N bond formation, which can be adapted for C-O bond formation to produce diaryl ethers.[4][9]
Q6: My Buchwald-Hartwig reaction for diaryl ether synthesis is failing. What are the most common pitfalls?
A6: One of the most frequent and often overlooked reasons for failure is the poor solubility of the inorganic base in the reaction solvent.[10] Other common issues include catalyst inhibition, using an inappropriate base or ligand for the specific substrates, and the inherent low reactivity of certain aryl halides, particularly aryl chlorides.[10]
Q7: How do I select the right base for my Buchwald-Hartwig reaction?
A7: The choice of base is highly substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) are common and effective but can cause decomposition of substrates with sensitive functional groups.[10][11] For such cases, weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are better alternatives.[10][11]
Q8: What is the best solvent for a Buchwald-Hartwig C-O coupling?
A8: Aprotic solvents are generally used to prevent catalyst deactivation.[9] Toluene is a common and effective choice.[10] Ethereal solvents like 1,4-dioxane and THF are also frequently used.[10] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[10]
Q9: My aryl chloride substrate is unreactive in the Buchwald-Hartwig coupling. What can I do?
A9: Aryl chlorides are challenging substrates due to the difficulty of the oxidative addition step.[10][12] To improve reactivity, consider switching to a more electron-rich and bulky phosphine ligand such as XPhos, SPhos, or RuPhos.[9] Increasing the reaction temperature may also be necessary.
Q10: I am observing hydrodehalogenation of my aryl halide as a major side product. How can I minimize this?
A10: Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common competing side reaction, particularly when using primary amines.[3] To suppress this, you can try:
-
Using a less sterically hindered ligand.
-
Lowering the reaction temperature.
-
Changing the base.
Purification Issues
Q11: I am having difficulty purifying this compound by column chromatography. What solvent system should I use?
A11: For the purification of anilines, which can be basic and interact strongly with acidic silica gel, it is often beneficial to deactivate the silica. This can be done by adding a small amount of a tertiary amine, like triethylamine (TEA), to the eluent (e.g., 0.5-3%).[13][14] A common solvent system to start with for compounds of moderate polarity like this compound is a mixture of hexanes and ethyl acetate.[14] Begin with a low polarity mixture and gradually increase the proportion of ethyl acetate. An ideal Rf value for the target compound on a TLC plate before running the column is between 0.2 and 0.4.[14][15]
Q12: My this compound product is not very soluble in the chromatography eluent. How should I load it onto the column?
A12: For compounds with poor solubility in the mobile phase, the "dry loading" technique is recommended.[13][14] Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your prepared column.[14]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the yield of diaryl ether synthesis, providing a starting point for optimization.
Table 1: Effect of Ligand, Catalyst, and Base in Ullmann C-O Coupling Reaction Conditions: 0.75 mmol of Iodobenzene, 0.5 mmol of 3,5-Dimethylphenol, 1.0 mmol of base, 5 mol % copper catalyst, 20 mol % ligand, in acetonitrile at 82 °C.[8]
| Entry | Copper Source | Ligand | Base | GC Yield (%) |
| 1 | Cu₂O | Chxn-Py-Al | Cs₂CO₃ | 97 |
| 2 | Cu₂O | Salox | Cs₂CO₃ | 96 |
| 3 | CuI | Salox | Cs₂CO₃ | 97 |
| 4 | Cu₂O | Salox | K₃PO₄ | 69 |
| 5 | Cu₂O | Salox | K₂CO₃ | 12 |
Table 2: Comparison of Bases for Buchwald-Hartwig C-O Coupling This table provides a qualitative comparison of commonly used bases.
| Base | Type | pKaH (approx.) | Comments |
| NaOtBu | Strong | ~19 | Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[10][11] |
| LHMDS | Strong | ~26 | Another strong base option.[11] |
| K₃PO₄ | Moderate | ~12.3 | A moderately strong base that is often effective.[9] |
| Cs₂CO₃ | Weak | ~10 | Good for substrates with base-sensitive functional groups due to its mildness and good solubility.[10][11] |
| K₂CO₃ | Weak | ~10.3 | A weaker, often less expensive alternative to Cs₂CO₃.[10] |
Table 3: Comparison of Solvents for Buchwald-Hartwig C-O Coupling This table provides a qualitative comparison of commonly used solvents.
| Solvent | Class | Comments |
| Toluene / Xylene | Aromatic | Commonly used, good balance of solubility and high boiling point.[10] |
| 1,4-Dioxane | Ether | Frequently used, but has some safety and environmental concerns.[10] |
| THF / 2-MeTHF | Ether | Good ethereal solvent options. 2-MeTHF is considered a greener alternative.[10] |
Experimental Protocols
The following are generalized, non-optimized protocols for the synthesis of this compound. Note: These are starting points; reaction conditions should be optimized for specific substrates and scales.
Protocol 1: Ullmann Condensation for this compound
This protocol is a general procedure for the copper-catalyzed coupling of an aryl halide with a phenol.
Materials:
-
2-Chloronitrobenzene (or other suitable activated aryl halide)
-
Phenol
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
A suitable ligand (e.g., N,N-dimethylglycine)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)
-
Raney Nickel or other suitable reducing agent (for nitro group reduction)
-
Ethanol or other suitable solvent for reduction
Procedure:
-
C-O Coupling:
-
To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), phenol (1.2 eq), copper catalyst (5-10 mol%), ligand (10-20 mol%), and base (2.0 eq).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 100-150 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 2-phenoxynitrobenzene.
-
-
Nitro Group Reduction:
-
Dissolve the crude 2-phenoxynitrobenzene in a suitable solvent such as ethanol.
-
Add a catalytic amount of Raney Nickel (or other suitable catalyst like Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC).
-
Filter the catalyst through celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Protocol 2: Buchwald-Hartwig Amination for this compound
This protocol describes a two-step approach involving an initial Buchwald-Hartwig C-O coupling followed by reduction.
Materials:
-
Aryl halide (e.g., 1-bromo-2-nitrobenzene)
-
Phenol
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
-
Reducing agent for the nitro group (as in Protocol 1)
Procedure:
-
C-O Coupling:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), palladium pre-catalyst (1-5 mol%), and phosphine ligand (2-10 mol%) to an oven-dried reaction vial.
-
Add the phenol (1.1-1.5 eq) and the base (1.2-2.0 eq).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 1-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to get crude 2-phenoxynitrobenzene.
-
-
Nitro Group Reduction and Purification:
-
Follow steps 2 and 3 from the Ullmann Condensation protocol.
-
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues in the synthesis of this compound.
A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
A troubleshooting workflow for the Ullmann diaryl ether synthesis.
A general workflow for the purification of this compound by column chromatography.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. reddit.com [reddit.com]
- 13. Purification [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Crude 2-Phenoxyaniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Phenoxyaniline. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A: Common impurities in crude this compound depend on the synthetic route but typically include:
-
Unreacted Starting Materials: Such as o-nitrochlorobenzene, phenol, or iodobenzene and o-aminophenol, depending on the synthesis method.
-
Side-Reaction Products: In Ullmann-type reactions, by-products can arise from side reactions.
-
Catalyst Residues: Residual copper or palladium catalysts may be present.[1]
-
Solvents: Residual solvents from the reaction or initial work-up can contaminate the crude product.[2]
-
Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.[3]
Q2: Which purification technique is most effective for this compound?
A: The most effective purification technique depends on the nature and quantity of the impurities.
-
Flash Column Chromatography is highly effective for separating this compound from impurities with different polarities.[1][2] It is often the method of choice for achieving high purity.
-
Recrystallization is a powerful technique for purifying solid crude products, especially for removing small amounts of impurities.[4][5]
-
Vacuum Distillation can be suitable for separating this compound from non-volatile or significantly higher-boiling impurities.[6]
-
Acid-Base Extraction can be used as a preliminary purification step to remove non-basic impurities.
Q3: How can I assess the purity of my this compound sample?
A: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify volatile impurities.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value (47-49 °C) indicates high purity.[2]
Purification Troubleshooting Guides
Column Chromatography
Q: I'm seeing significant streaking or tailing of the this compound spot on my TLC plate and column. What is the cause and how can I fix it?
A: Streaking or tailing of anilines on silica gel is a common issue.
-
Cause: this compound is a basic compound. The acidic silanol groups on the surface of the silica gel can interact strongly with the basic aniline, leading to poor separation and tailing.[7]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier, like triethylamine (TEA), to the eluent (typically 0.5-1% v/v).[7][8] This neutralizes the acidic sites on the silica, resulting in sharper bands and better separation.
Q: The separation between my product and an impurity is very poor. What should I do?
A: Poor separation can be addressed by optimizing the mobile phase and column parameters.
-
Solution 1: Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the polarity.
-
Solution 2: Use a Different Solvent System: Sometimes a complete change of solvents (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) can alter the selectivity and improve separation.
-
Solution 3: Use a Longer Column: Increasing the length of the silica gel bed can improve the separation of closely running compounds.
Recrystallization
Q: My this compound is "oiling out" instead of forming crystals. Why is this happening and what can I do?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
-
Cause 1: The boiling point of the recrystallization solvent is higher than the melting point of your compound (m.p. 47-49 °C).[9]
-
Solution 1: Switch to a lower-boiling point solvent.
-
Cause 2: The solution is cooling too rapidly.[9]
-
Solution 2: Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath.
-
Cause 3: High concentration of impurities depressing the melting point.
-
Solution 3: Re-dissolve the oil in a larger volume of hot solvent and try cooling again. If the problem persists, consider a preliminary purification by column chromatography to remove the bulk of the impurities.[9]
Q: I have very low recovery of my product after recrystallization. How can I improve the yield?
A: Low recovery is often due to using too much solvent or premature crystallization.
-
Solution 1: Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your crude product. Using an excess will keep more of your product dissolved in the mother liquor upon cooling.[9]
-
Solution 2: Obtain a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second, usually less pure, crop of crystals.[9]
-
Solution 3: Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out in the funnel.[10]
Data Summary
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 47-49 °C | [2] |
| Boiling Point | 170 °C at 18 mmHg | [2] |
| Appearance | White to cream to brown crystals or powder | [11] |
| Typical TLC Eluent | Hexane:Ethyl Acetate (95:5) with 1% Triethylamine | [3] |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
Table 2: Recommended Solvents for Purification
| Purification Method | Recommended Solvents | Notes |
| Column Chromatography | Eluent: Hexane/Ethyl Acetate + 0.5-1% TriethylamineSample Loading: Dichloromethane | A gradient elution, starting with a low polarity and gradually increasing, often yields the best results.[3] |
| Recrystallization | Methanol[4], Ethanol, Isopropanol, Toluene | The ideal solvent should dissolve the compound well when hot but poorly when cold.[5][8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is for the purification of approximately 1 gram of crude this compound.
-
TLC Analysis: First, determine the optimal eluent system by testing various ratios of hexane and ethyl acetate on a TLC plate. Add ~1% triethylamine to the eluent to prevent tailing.[3] Aim for an Rf value of 0.2-0.4 for the this compound spot.[7]
-
Column Packing (Wet Slurry Method):
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[12]
-
In a beaker, prepare a slurry of silica gel (approx. 50 g) in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, draining excess solvent until it is just above the silica bed. Do not let the column run dry.[3]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 g) to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. Monitor the progress of the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.
-
A gradient elution can be performed by gradually increasing the proportion of ethyl acetate to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude this compound. Add a potential solvent (e.g., isopropanol) dropwise. The ideal solvent will dissolve the crude product when heated but not at room temperature.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and swirling. Continue adding the hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.[10] This prevents the desired product from crystallizing prematurely.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Inducing Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.[9]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8] Dry the purified crystals in a vacuum oven.
Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 2688-84-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. US6162832A - this compound derivatives - Google Patents [patents.google.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. orgsyn.org [orgsyn.org]
Minimizing side products in Ullmann condensation of 2-Phenoxyaniline
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Ullmann condensation of 2-phenoxyaniline for the synthesis of N-aryl derivatives.
Troubleshooting Guide
The Ullmann condensation, while a powerful tool for C-N bond formation, can be sensitive to various reaction parameters. Below is a guide to address common issues encountered when using this compound as the nucleophile.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper(I) source may have oxidized to copper(II). The active catalytic species is Cu(I).[1] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- Consider adding a small amount of a reducing agent like zinc dust if using a Cu(II) source to generate Cu(I) in situ. |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific aryl halide and this compound combination. Ligands are crucial for stabilizing the copper catalyst.[1] | - Screen a variety of ligands. For N-arylation of anilines, common choices include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and amino acids like L-proline.[2] | |
| Suboptimal Base: The base may not be strong enough to deprotonate the aniline, or it may be sterically hindered. | - Use a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal reactivity.[1] | |
| Reaction Temperature Too Low: While modern Ullmann reactions are milder, the temperature may be insufficient for catalyst turnover. | - If using a ligand-based system, start in the 80-120 °C range.[1] If no reaction is observed, incrementally increase the temperature. | |
| Significant Side Product Formation | Homocoupling of Aryl Halide: This occurs when two molecules of the aryl halide react with each other, a common side reaction in Ullmann couplings.[3][4] | - Lower the reaction temperature.[5]- Use a bidentate ligand, which can favor the desired cross-coupling pathway.[5]- Adjust the stoichiometry to use a slight excess of this compound relative to the aryl halide.[5] |
| Hydrodehalogenation of Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom. | - Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to minimize side reactions with trace water or oxygen.- Use anhydrous solvents and reagents.[1] | |
| Decomposition of Starting Materials: High temperatures can lead to the degradation of this compound or the aryl halide. | - Lower the reaction temperature.[1]- Screen different solvents; sometimes a lower-boiling solvent can provide a sufficient reaction rate with less decomposition. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The copper catalyst may become deactivated over the course of the reaction.[1] | - Try adding a second portion of fresh catalyst and/or ligand midway through the reaction.[1]- Ensure the reaction is free of impurities that could poison the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the N-arylation of this compound?
A1: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are generally preferred as they are the active catalytic species.[1] While metallic copper or copper(II) salts can be used, they may require higher temperatures or additives to generate the active Cu(I) species in situ.
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is often empirical and substrate-dependent. For the N-arylation of anilines (a Goldberg reaction), bidentate nitrogen-based ligands like 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA) are excellent starting points.[2][6] Amino acids, such as L-proline, have also proven effective and can be a cost-effective option.[7] It is advisable to screen a small selection of ligands to find the optimal one for your specific aryl halide.
Q3: Can I run the reaction without a ligand?
A3: While traditional Ullmann condensations were performed without ligands, they required harsh conditions, such as very high temperatures (often over 200°C) and stoichiometric amounts of copper.[6] Modern, ligand-accelerated protocols allow for milder conditions, lower catalyst loadings, and generally higher yields and selectivity. For efficient coupling with this compound, using a ligand is highly recommended.
Q4: My aryl halide is an aryl chloride. Why is the reaction not working well?
A4: The reactivity of aryl halides in Ullmann condensations generally follows the trend: I > Br > Cl. Aryl chlorides are the least reactive and often require more forcing conditions, such as higher temperatures, or a more specialized catalytic system to achieve good conversion.[8] Consider switching to the corresponding aryl bromide or iodide if possible.
Q5: What are the most common side products to look out for?
A5: The two most prevalent side products are the homocoupling of your aryl halide to form a biaryl compound, and the hydrodehalogenation of the aryl halide, where the halogen is replaced by hydrogen.[3][5][9] Careful optimization of the reaction conditions, particularly temperature and ligand choice, can help to minimize these.
Data on Reaction Parameter Effects
The following table summarizes the expected impact of key reaction parameters on the yield of the desired N-arylated this compound and the formation of major side products, based on established principles of the Ullmann condensation.
| Parameter | Condition | Expected Yield of Desired Product | Expected Level of Side Products (Homocoupling, Dehalogenation) |
| Catalyst | CuI (5 mol%) | Good | Moderate |
| Cu₂O (5 mol%) | Moderate to Good | Moderate | |
| Cu Powder (1.5 eq) | Variable, often lower | High | |
| Ligand | 1,10-Phenanthroline (10 mol%) | High | Low |
| L-Proline (20 mol%) | Good to High | Low to Moderate | |
| None | Low to Moderate | High | |
| Base | K₃PO₄ (2 eq) | High | Low |
| Cs₂CO₃ (2 eq) | High | Low | |
| K₂CO₃ (2 eq) | Moderate | Moderate to High | |
| Solvent | Dioxane | Good | Moderate |
| Toluene | Good | Moderate | |
| DMF | High | Low to Moderate | |
| Temperature | 80 °C | Moderate | Low |
| 110 °C | High | Moderate | |
| 140 °C | High, but risk of decomposition | High |
Experimental Protocols
Ligand-Accelerated Ullmann N-Arylation of this compound
This protocol provides a general starting point for the copper-catalyzed Ullmann coupling between this compound and an aryl iodide.
1. Reagents and Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0 mmol)
-
Anhydrous dioxane or toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
2. Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl iodide, this compound, copper(I) iodide, 1,10-phenanthroline, and potassium phosphate.[1]
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[1]
-
Add the anhydrous solvent via syringe.[1]
3. Reaction and Work-up:
-
Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure N-arylated this compound.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Ullmann condensation of this compound.
Caption: Troubleshooting workflow for Ullmann condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction | MDPI [mdpi.com]
- 3. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-Phenoxyaniline Derivatization
Welcome to the technical support center for the derivatization of 2-phenoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to help optimize your synthetic strategies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficiently reactive acylating agent: Acetic anhydride may not be reactive enough, especially if the reaction conditions are mild. | Switch to a more reactive acylating agent, such as the corresponding acyl chloride. |
| Incomplete reaction: The reaction may not have reached completion due to suboptimal temperature or reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating or extending the reaction time. | |
| Catalyst inefficiency or absence: For some acylations, a catalyst is necessary to achieve a reasonable reaction rate. | Employ a nucleophilic catalyst like 4-(Dimethylaminopylidine) (DMAP) to accelerate the reaction. | |
| Poor solubility of this compound: If the starting material is not fully dissolved, the reaction will be slow and incomplete. | Select a solvent in which this compound has good solubility, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | |
| Presence of Unreacted this compound | Insufficient acylating agent: The stoichiometry of the acylating agent may be too low to drive the reaction to completion. | Increase the equivalents of the acylating agent (e.g., 1.5 to 2 equivalents). |
| Reaction conditions are too mild: The temperature may be too low for the reaction to proceed efficiently. | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Formation of Multiple Products | Diacylation: The initially formed N-acylated product may undergo a second acylation under forcing conditions. | Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture to avoid a large excess at any given time. |
| O-acylation (if hydroxyl groups are present on the phenoxy ring): If the phenoxy group is substituted with a hydroxyl group, it can also be acylated. | Employ chemoselective reaction conditions, such as running the reaction at a lower temperature, which generally favors N-acylation. Alternatively, protect the hydroxyl group before N-acylation. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase during workup: This can lead to loss of product. | Ensure the pH of the aqueous phase is adjusted to be neutral or slightly basic before extraction to minimize the protonation of the amide product. |
| Emulsion formation during extraction: This can make phase separation difficult. | Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of this compound failing?
A: Direct Friedel-Crafts acylation on this compound is often unsuccessful because the amino group (-NH2) is a strong Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃). This reaction forms a deactivated anilinium salt, which withdraws electron density from the aromatic ring, rendering it insufficiently nucleophilic for electrophilic aromatic substitution.[1] To achieve C-acylation on the aromatic ring, it is advisable to first protect the amino group by converting it to an acetanilide. This moderates the activating effect of the nitrogen and prevents N-acylation.
Q2: What is the role of a base, like pyridine or triethylamine, in the acylation of this compound?
A: When using an acyl chloride as the acylating agent, hydrochloric acid (HCl) is generated as a byproduct. The added base neutralizes this HCl, preventing it from protonating the starting this compound. Protonated aniline is no longer nucleophilic and will not react with the acylating agent. Therefore, the base is crucial for ensuring the reaction goes to completion.[2]
Q3: Can I use acetic acid as a solvent for the acetylation of this compound with acetic anhydride?
A: Yes, glacial acetic acid can be used as a solvent. It can help to dissolve the starting materials and the resulting acetanilide. However, for some applications, using a less reactive solvent like dichloromethane or chloroform might be preferred to have better control over the reaction conditions.
Q4: How can I monitor the progress of my this compound derivatization reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting this compound on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progress of the reaction.
Q5: My purified N-acyl-2-phenoxyaniline derivative is unstable. What could be the cause?
A: While amides are generally stable, instability can sometimes be an issue, especially if there are other reactive functional groups in the molecule or if the compound is sensitive to light or air. Ensure the product is thoroughly dried and stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. If the acyl group is particularly labile, consider storing it at a lower temperature.
Data Presentation
Optimized Reaction Conditions for N-Acetylation of Anilines
The following table summarizes representative reaction conditions for the N-acetylation of anilines, which can be adapted for this compound. Optimization for this compound may be required.
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetic Anhydride | None | Acetic Acid | 100 | 1 | >90 |
| Acetic Anhydride | Expansive Graphite | Dichloromethane | Reflux | 0.5 | 98[3] |
| Acetic Anhydride | VOSO₄·5H₂O (1%) | Solvent-free | Room Temp | 24 | ~90[4] |
| Acetyl Chloride | Pyridine | Dichloromethane | 0 to Room Temp | 1-2 | >95 |
| Acetyl Chloride | Triethylamine/DMAP (cat.) | Dichloromethane | 0 to Room Temp | 1-2 | >95 |
Experimental Protocols
Protocol 1: N-Acetylation of this compound using Acetic Anhydride
This protocol describes a straightforward method for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
With stirring, add acetic anhydride (1.1 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux (around 100-110 °C) for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any remaining acetic acid.
-
Dry the product in a vacuum oven to obtain N-(2-phenoxyphenyl)acetamide.
Protocol 2: DMAP-Catalyzed N-Acylation of this compound with an Acyl Chloride
This protocol is suitable for less reactive acyl chlorides or when milder reaction conditions are desired.[5]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a rubber septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and a catalytic amount of DMAP (0.05-0.1 eq).
-
Add anhydrous DCM via syringe and stir until all solids are dissolved.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.05 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: A generalized workflow for the derivatization of this compound.
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
Technical Support Center: Troubleshooting Guide for 2-Phenoxyaniline Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for 2-Phenoxyaniline coupling reactions, focusing on common challenges encountered during the synthesis of N-aryl-2-phenoxyaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my this compound coupling reaction?
Low or no product yield is a common issue that can arise from several factors. The primary areas to investigate are the activity of your catalyst, the choice of reaction conditions (temperature, solvent, and base), and the integrity of your starting materials. For instance, in Ullmann couplings, an inactive copper catalyst, often due to oxidation, can halt the reaction. Similarly, in palladium-catalyzed Buchwald-Hartwig aminations, the choice of ligand is critical for catalyst activity and stability. Sub-optimal temperature is another frequent cause; traditional Ullmann reactions often require high temperatures, while modern ligand-accelerated protocols can proceed at milder conditions.[1]
Q2: What are common side products in this compound coupling reactions and how can I minimize them?
Side product formation can significantly complicate purification and reduce the yield of your desired product. Common side reactions include:
-
Homocoupling: Formation of biaryl compounds from the coupling of two aryl halide molecules. This can often be minimized by adjusting the stoichiometry of your reactants or by using a more active catalyst system.
-
Hydrodehalogenation: Reduction of the aryl halide starting material, leading to an arene byproduct. This is often caused by the presence of water or other protic impurities in the reaction mixture. Ensuring the use of anhydrous solvents and reagents is crucial.
-
Oxidation of this compound: The aniline moiety can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain oxidants. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this issue.
Q3: How does the phenoxy group in this compound affect the coupling reaction?
The phenoxy group at the ortho position of the aniline can influence the reaction in two main ways:
-
Steric Hindrance: The bulky phenoxy group can sterically hinder the approach of the coupling partner and the catalyst to the nitrogen atom. This can lead to slower reaction rates and require more forcing conditions or specialized, bulky ligands (in the case of Buchwald-Hartwig reactions) to overcome.
-
Electronic Effects: The phenoxy group is generally considered to be electron-withdrawing through an inductive effect, which can decrease the nucleophilicity of the aniline nitrogen. However, it can also act as an electron-donating group through resonance. The overall electronic effect can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
Q4: How do I choose the appropriate catalyst and ligand for my this compound coupling?
The choice of catalyst and ligand is highly dependent on the specific coupling reaction you are performing:
-
Ullmann Coupling: Copper(I) salts such as CuI, CuBr, or Cu₂O are commonly used. The addition of a ligand, such as 1,10-phenanthroline or L-proline, can significantly improve the reaction rate and allow for milder conditions.
-
Buchwald-Hartwig Amination: Palladium catalysts, often in the form of Pd₂(dba)₃ or Pd(OAc)₂, are used in combination with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. The choice of ligand is critical for achieving high yields, especially with sterically hindered anilines like this compound.
-
Chan-Lam Coupling: Copper(II) acetate is a common catalyst. The reaction can often be performed in the presence of air and at room temperature.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (e.g., oxidized copper, decomposed palladium complex). | Use a fresh, high-purity catalyst. For Ullmann couplings, consider in-situ generation of Cu(I). For Buchwald-Hartwig, use a pre-catalyst or ensure proper activation. |
| Inappropriate ligand or no ligand used. | Screen a variety of ligands. For Buchwald-Hartwig with this compound, bulky biarylphosphine ligands are often effective. For Ullmann, consider N,N- or N,O-bidentate ligands. | |
| Suboptimal base. | The base is crucial for deprotonating the aniline. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOtBu. Ensure the base is anhydrous and finely powdered. | |
| Incorrect reaction temperature. | Optimize the temperature. If no reaction is observed, incrementally increase the temperature. If decomposition occurs, lower the temperature. Modern ligand systems often allow for milder conditions.[1] | |
| Reaction Stalls Before Completion | Catalyst deactivation. | Add a fresh portion of catalyst and/or ligand midway through the reaction. |
| Insufficient reaction time. | Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. | |
| Formation of Side Products | Presence of water or other protic impurities. | Use anhydrous solvents and reagents. Thoroughly dry all glassware. |
| Homocoupling of the coupling partner. | Adjust the stoichiometry, using a slight excess of the this compound. | |
| Oxidation of this compound. | Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon). | |
| Difficult Product Purification | Product is a viscous oil or difficult to crystallize. | Try different purification techniques such as column chromatography with different solvent systems or preparative HPLC. |
| Product is contaminated with catalyst residues. | For copper-catalyzed reactions, washing with an aqueous solution of ammonia or EDTA can help remove copper salts. For palladium, specific scavengers can be employed. |
Experimental Protocols
Ullmann Condensation for N-Aryl-2-phenoxyaniline Synthesis (General Protocol)
This protocol is adapted from a procedure for a structurally similar aniline.
Materials:
-
Halo-2-phenoxyaniline (e.g., 1-iodo-2-phenoxyaniline) (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the halo-2-phenoxyaniline, amine, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous DMF via syringe.
-
Place the tube in a preheated oil bath at 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for N-Aryl-2-phenoxyaniline Synthesis (General Protocol)
Materials:
-
This compound (1.0 mmol)
-
Aryl Bromide (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the this compound and the aryl bromide.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling for N-Aryl-2-phenoxyaniline Synthesis (General Protocol)
Materials:
-
This compound (1.0 mmol)
-
Aryl Boronic Acid (1.5 mmol)
-
Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
To a round-bottom flask, add this compound, aryl boronic acid, and Cu(OAc)₂.
-
Add DCM and pyridine.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables provide representative quantitative data for Ullmann, Buchwald-Hartwig, and Chan-Lam coupling reactions. Please note that these are illustrative examples and the optimal conditions and yields for this compound may vary.
Table 1: Representative Conditions for Ullmann Coupling of Anilines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 24 | 75-90 |
| CuI (5) | L-Proline (10) | K₃PO₄ | DMSO | 100 | 18 | 80-95 |
| Cu₂O (10) | None | Cs₂CO₃ | Dioxane | 110 | 36 | 60-80 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Anilines
| Pd Source (mol% Pd) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-98 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 80-92 |
| Pd-G3-XPhos (1) | - | Cs₂CO₃ | t-AmylOH | 100 | 8 | 90-99 |
Table 3: Representative Conditions for Chan-Lam Coupling of Anilines
| Cu Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cu(OAc)₂ (10) | Pyridine | DCM | RT | 48 | 70-90 |
| Cu(OAc)₂ (20) | Et₃N | MeOH | RT | 24 | 65-85 |
| CuCl₂ (10) | K₂CO₃ | MeCN | 60 | 12 | 75-92 |
Visualizations
Experimental Workflow for this compound Coupling Reactions
Caption: Generalized experimental workflow for this compound coupling reactions.
Logical Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low yields in coupling reactions.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
How to avoid oxidation of 2-Phenoxyaniline during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and handling of 2-phenoxyaniline to prevent its oxidation.
Troubleshooting Guide
| Issue | Observation | Potential Cause(s) | Recommended Action(s) |
| Product Discoloration | The typically white to light yellow crystalline solid has developed a brown or grayish tint. | Oxidation due to exposure to air (oxygen) and/or light. | 1. Immediately transfer the product to a tightly sealed, amber glass container. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a cool, dark, and dry place. 4. For future use, consider purification by recrystallization. |
| Inconsistent Experimental Results | Variability in reaction outcomes or analytical data when using this compound from the same batch over time. | Degradation of the compound due to improper storage, leading to the presence of impurities. | 1. Verify the purity of the stored this compound using an appropriate analytical method (e.g., NMR, GC-MS). 2. If impurities are detected, purify the material before use. 3. Always handle the compound under an inert atmosphere, especially when preparing solutions for reactions. |
| Formation of Insoluble Material | The compound does not fully dissolve in a solvent in which it is known to be soluble, or a precipitate forms in a stock solution. | Polymerization or formation of highly oxidized, insoluble byproducts. | 1. Attempt to isolate the soluble portion by filtration. 2. Purify the soluble fraction by recrystallization. 3. Discard the insoluble material. 4. For stock solutions, prepare them fresh and store them under an inert atmosphere in a dark, cool place for short periods only. |
Frequently Asked Questions (FAQs)
Q1: What causes the oxidation of this compound?
A1: The primary causes of oxidation in this compound are exposure to atmospheric oxygen and light. The amine functional group in the molecule is susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the product's purity.
Q2: What is the typical appearance of oxidized this compound?
A2: Pure this compound is a white to bright yellow crystalline solid. Upon oxidation, it typically changes color to brown or gray.[1][2][3][4][5] The extent of discoloration can be an indicator of the degree of oxidation.
Q3: What are the ideal storage conditions to prevent the oxidation of this compound?
A3: To minimize oxidation, this compound should be stored in a cool, dry, and dark environment.[1][2][3] It is highly recommended to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to displace any oxygen.[6]
Q4: Can I use an antioxidant to improve the storage stability of this compound?
A4: Yes, adding a suitable antioxidant can help inhibit the oxidation process. While specific data for this compound is limited, general-purpose antioxidants for aromatic amines, such as Butylated Hydroxytoluene (BHT), can be effective. The concentration of the antioxidant should be kept low, typically in the range of 0.01% to 0.1% by weight.
Q5: My this compound has already discolored. How can I purify it?
A5: If your this compound has discolored due to oxidation, it can often be purified by recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is a common and effective method to remove colored impurities and restore the product to its original appearance and purity.
Data Presentation
Table 1: Recommended Storage Conditions and Antioxidant Use
| Parameter | Recommendation | Notes |
| Temperature | Room Temperature or Refrigerated (2-8 °C) | Lower temperatures slow down the rate of oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a key component in the oxidation process. |
| Light Exposure | Store in a dark place (e.g., amber vial or wrapped in foil) | Light can catalyze the oxidation of aromatic amines. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. The material is hygroscopic.[1][2][3] |
| Antioxidant (Optional) | Butylated Hydroxytoluene (BHT) | A common antioxidant for organic compounds. |
| Antioxidant Concentration | 0.01 - 0.1% (w/w) | Start with a low concentration and optimize as needed for your application. |
Experimental Protocols
Protocol 1: Recrystallization of Oxidized this compound
This protocol describes a general procedure for the purification of discolored this compound by recrystallization using an ethanol/water solvent system.
Materials:
-
Discolored this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude, discolored this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture gently in a hot water bath with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes slightly and persistently cloudy. This indicates that the solution is saturated.
-
Re-dissolution: Gently heat the cloudy solution until it becomes clear again. If it does not become clear, add a very small amount of hot ethanol until it does.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum. The purified this compound should be a white to light yellow crystalline solid.
Mandatory Visualization
Caption: Simplified pathway of this compound oxidation.
Caption: Decision workflow for handling this compound.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. akrochem.com [akrochem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
Technical Support Center: Overcoming Low Reactivity in 2-Phenoxyaniline Substitution Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the unique reactivity challenges of 2-phenoxyaniline. The inherent electronic properties of this molecule—possessing both a highly activating amino group and an electron-donating phenoxy group—can lead to difficulties in controlling reaction outcomes, particularly in substitution reactions.
Troubleshooting Guides
This section addresses specific issues encountered during common substitution reactions involving this compound and its derivatives.
Issue 1: Poor Regioselectivity and Over-Reactivity in Electrophilic Aromatic Substitution (EAS)
Question: Why am I getting a mixture of ortho- and para-substituted products, along with some polysubstituted byproducts, during the nitration (or halogenation) of this compound?
Answer: The low selectivity you are observing is a direct result of the powerful activating nature of the primary amino (-NH₂) group. The -NH₂ group is a strong ortho-, para-director, making the aniline ring highly nucleophilic and susceptible to rapid, multiple substitutions under standard electrophilic aromatic substitution (EAS) conditions.[1][2] Furthermore, reactions like nitration can lead to oxidation of the aniline ring or formation of meta products if the amino group gets protonated in the acidic medium.[3]
Solutions:
-
Amine Protection: The most effective strategy is to temporarily "tame" the amino group's reactivity by converting it into a less activating group, such as an amide. Acetylation is a common and reversible method. This moderately activating amide group still directs ortho- and para-, but the reaction is much slower and more controllable, preventing polysubstitution.[3][4] The bulkiness of the protecting group can also favor the para-product over the ortho-product due to steric hindrance.
-
Milder Reaction Conditions: Using less aggressive reagents and lower temperatures can sometimes help, but amine protection is the more robust and widely accepted solution for achieving high regioselectivity.
Issue 2: Sluggish or Low-Yield Nucleophilic Acylation (Amide Formation)
Question: My acylation of this compound with an acid chloride is very slow, or the yield of the corresponding amide is low. What is the problem?
Answer: While the aniline nitrogen is a nucleophile, its reactivity can be sterically hindered by the adjacent phenoxy group. More importantly, the hydrochloric acid (HCl) generated during the reaction protonates the starting aniline, converting it into a non-nucleophilic ammonium salt.[5] If no base is present, a maximum theoretical yield of only 50% is possible, as half of the aniline is consumed to neutralize the HCl.[5]
Solutions:
-
Add a Non-Nucleophilic Base: The most common solution is to add at least one equivalent of a tertiary amine base, such as triethylamine (Et₃N) or pyridine. This base will scavenge the HCl byproduct, ensuring the this compound remains deprotonated and nucleophilic throughout the reaction.
-
Use Excess Amine: Alternatively, you can use two equivalents of this compound; one acts as the nucleophile and the other as the base. This is less atom-economical and may complicate purification.
-
Increase Temperature: If the reaction is still sluggish with a base, gentle heating can help overcome the activation energy barrier.
-
Use a More Reactive Acylating Agent: If using a less reactive carboxylic acid with coupling agents (like HATU or EDC), the inherent nucleophilicity of the aniline might be insufficient. Switching to a more reactive electrophile like an acid anhydride or acid chloride can improve results.
Issue 3: Low Conversion in Palladium-Catalyzed Buchwald-Hartwig Amination
Question: I am trying to couple a bromo-substituted this compound with a primary amine using a palladium catalyst, but I'm seeing low conversion of my starting material. What are the likely causes?
Answer: Low yields in Buchwald-Hartwig aminations are common and can stem from several factors, especially with challenging substrates like substituted anilines.[6][7]
Potential Causes & Solutions:
-
Catalyst Poisoning/Inhibition: The nitrogen atom of the aniline can coordinate to the palladium center, inhibiting its catalytic activity. This is a known issue for pyridine and aniline substrates.[7]
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos). These ligands promote the desired C-N bond formation and can sterically hinder the aniline from poisoning the catalyst.[8]
-
-
Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen and moisture.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degassing the solvent is critical.[6][9] Using a pre-formed catalyst (precatalyst) can also give more consistent results than generating the catalyst in situ.[10]
-
-
Suboptimal Base or Solvent: The choice of base is crucial for the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base. However, if your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures.[6][9] Toluene and dioxane are common solvents; ensure your starting materials are soluble.[7]
-
-
Low Temperature: These reactions often require heat to proceed efficiently, typically in the 80-110 °C range.[11]
Issue 4: Failure of Ullmann Condensation
Question: My attempt to synthesize a this compound derivative via Ullmann condensation is giving a low yield. What should I investigate?
Answer: The classical Ullmann reaction is notorious for requiring harsh conditions (high temperatures, stoichiometric copper) and can be sensitive to several factors.[1][12][13] Modern protocols with ligands have improved reliability, but issues can still arise.
Potential Causes & Solutions:
-
Inactive Copper Source: The active catalyst is typically a Cu(I) species. Copper powder or Cu(II) salts may be inactive or require in situ reduction.
-
Lack of an Effective Ligand: While some Ullmann reactions can be ligand-free, many substrates require a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures.
-
Inappropriate Solvent and Temperature: These reactions traditionally require high-boiling polar aprotic solvents.
-
Difficult Purification: Removing copper salts post-reaction can be challenging.
-
Solution: Washing the crude product with an aqueous solution of ammonia or a chelating agent like EDTA can help remove residual copper.[16]
-
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for substitution reactions? A1: Its reactivity is complex. The amino group strongly activates the aniline ring for electrophilic attack, making it difficult to control and prone to over-reaction. Conversely, the overall electron-rich nature of the molecule deactivates it for standard nucleophilic aromatic substitution (SₙAr), which typically requires electron-withdrawing groups on the aromatic ring.[17][18]
Q2: When is it essential to use a protecting group on the aniline nitrogen? A2: A protecting group is highly recommended for most electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) to prevent over-reaction, control regioselectivity, and avoid unwanted side reactions with the catalyst (in the case of Friedel-Crafts).[19][20][21]
Q3: For creating a new C-N bond on the aniline nitrogen, should I attempt a direct substitution or use a cross-coupling reaction? A3: For coupling an aryl group to the aniline nitrogen, a cross-coupling reaction like the Buchwald-Hartwig amination or the Ullmann (Goldberg) reaction is almost always superior to trying to force a direct SₙAr reaction on an unactivated aryl halide.[13] These catalyzed reactions have a much broader scope and proceed under more manageable conditions.
Q4: How can I improve the nucleophilicity of the this compound nitrogen for reactions like acylation or alkylation? A4: You can deprotonate the aniline using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to form the corresponding anilide anion, which is a much stronger nucleophile. This must be done carefully under anhydrous conditions to avoid side reactions.
Key Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific substrates. Always perform a thorough literature search and risk assessment before conducting any experiment.
Protocol 1: Protection of this compound via Acetylation
This protocol converts the highly activating -NH₂ group into a moderately activating N-acetyl group.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) or triethylamine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-phenoxyphenyl)acetamide.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with this compound
This protocol describes a representative C-N cross-coupling reaction.
Materials:
-
Aryl bromide or iodide (e.g., 4-bromotoluene) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, sodium tert-butoxide, aryl halide, and this compound.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Tables
Note: The following data are representative and intended to illustrate general trends. Optimal conditions will vary based on the specific substrates used.
Table 1: Comparison of Conditions for Buchwald-Hartwig Amination of Aryl Bromides with Anilines
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85 - 98 | [8][22] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 80 - 95 | [8] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 70 - 90 | [9] |
| PdCl₂(dppf) | LHMDS | THF | 80 | 75 - 92 | [9] |
Table 2: Comparison of Conditions for Ullmann C-O Ether Synthesis
| Copper Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference(s) |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 - 140 | 75 - 90 | [12][23] |
| CuI | L-Proline | K₂CO₃ | DMSO | 90 - 110 | 70 - 88 | [14] |
| Cu₂O | None | K₃PO₄ | NMP | 160 - 190 | 60 - 80 | [24] |
| Cu Powder | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | 65 - 85 | [24] |
References
- 1. Ullmann Reaction | Thermo Fisher Scientific - IE [thermofisher.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. osti.gov [osti.gov]
- 18. Truce-Smiles rearrangement of substituted phenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 24. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Synthesis of 2-Phenoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-Phenoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial synthesis routes for this compound?
A1: The two primary industrial routes for synthesizing this compound are:
-
Ullmann Condensation: This method involves the copper-catalyzed coupling of an aryl halide with an alcohol. For this compound, this typically entails the reaction of o-aminophenol with an aryl halide like iodobenzene in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃).[1] High-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are often used.[2]
-
Two-Step Synthesis from o-Nitrochlorobenzene: This route involves an initial Ullmann-type condensation of o-nitrochlorobenzene with phenol to form 2-phenoxynitrobenzene. This intermediate is then subsequently reduced to this compound.[3] This approach can be advantageous as nitro-arenes are often more reactive in nucleophilic aromatic substitution.
Q2: What are the critical safety precautions for handling this compound and its reagents at an industrial scale?
A2: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation. It is a combustible solid. Key safety measures include:
-
Engineering Controls: Handling should occur in a well-ventilated area to avoid the formation of dust and aerosols.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[3]
-
Fire Safety: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
Q3: How does scaling up from lab to industrial production impact the synthesis of this compound?
A3: Scaling up introduces several challenges due to changes in the surface area-to-volume ratio. Key impacts include:
-
Heat Management: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale due to less efficient heat dissipation. This can lead to thermal runaway if not properly managed.
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is more difficult. Poor mixing can lead to localized "hot spots," reduced reaction rates, and increased side-product formation.
-
Mass Transfer: Inefficient mass transfer between phases (e.g., solid catalyst in a liquid medium) can become a rate-limiting step, affecting reaction kinetics and overall yield.
-
Impurity Profile: Minor side reactions at the lab scale can become significant sources of impurities at an industrial scale, complicating purification.
Troubleshooting Guides
Issue 1: Low or Inconsistent Product Yield
Low product yields during the scale-up of this compound synthesis can often be traced back to several factors related to the reaction conditions and equipment.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The copper(I) catalyst is prone to oxidation. Use fresh, high-purity CuI. Consider in-situ activation of the copper catalyst if oxidation is suspected.[4] |
| Suboptimal Base | The base is crucial for the reaction. Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and finely powdered for better reactivity.[4] |
| Incorrect Reaction Temperature | Traditional Ullmann reactions require high temperatures, but modern ligand-accelerated protocols can run under milder conditions.[2] If using a modern system, start in the 80-120°C range. If the reaction is sluggish, incrementally increase the temperature. If decomposition is observed, lower the temperature. |
| Poor Mixing/Agitation | Inadequate mixing can lead to poor contact between reactants and catalyst. Re-evaluate the agitator design and speed to ensure homogeneity. For very large vessels, consider installing baffles to improve mixing. |
| Incomplete Reaction | Monitor the reaction progress using in-process controls like HPLC or GC to ensure it has gone to completion before workup. |
Issue 2: Product Purity Issues and Impurities
Achieving high purity is critical in pharmaceutical applications. Discoloration and the presence of unreacted starting materials are common issues.
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Implement in-process monitoring (e.g., HPLC, GC) to ensure the reaction goes to completion.[5] Consider using a slight excess of the less expensive reactant to drive the reaction forward. |
| Formation of Side Products (e.g., Diphenyl Ether) | Optimize the reaction temperature and catalyst loading. Lowering the temperature may reduce the rate of side reactions. |
| Product Discoloration (Oxidation) | The aniline functional group is susceptible to oxidation, which can cause discoloration. Handle the product under an inert atmosphere (e.g., nitrogen) where possible. During purification, a small amount of activated charcoal can be used in the hot solution before filtration to adsorb colored impurities. |
| Residual Catalyst | After the reaction, the copper catalyst should be removed by filtration.[1] Ensure the filter medium is appropriate to capture fine catalyst particles. |
Experimental Protocols
Protocol 1: Lab-Scale Ullmann Condensation Synthesis of this compound
This protocol is a representative lab-scale synthesis.
Materials:
-
Iodobenzene (1.0 mmol)
-
o-Aminophenol (1.0 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol)
-
1-(α-aminobenzyl)-2-naphthol (ligand) (0.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Dimethyl Sulfoxide (DMSO) (3 mL)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
To an oven-dried reaction vessel, add iodobenzene, o-aminophenol, CuI, the ligand, and K₂CO₃.
-
Add DMSO to the vessel.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry with anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Protocol 2: Industrial-Scale Two-Step Synthesis of this compound
This protocol is based on a patented industrial process.[3]
Step 1: Synthesis of 2-Phenoxynitrobenzene
-
Reactants: o-Nitrochlorobenzene (100-120 parts by weight), Phenol (65-80 parts by weight), Catalyst (7-12 parts by weight).
-
Procedure: The specifics of the catalyst preparation involve steam distillation of tertiary amine alkaloids followed by treatment with NaOH. The condensation reaction is carried out, followed by separation and purification of the intermediate, 2-phenoxynitrobenzene. The catalyst is recovered from the aqueous layer.
Step 2: Reduction to this compound
-
Reactants: 2-Phenoxynitrobenzene (from Step 1), Ethanol (400-700 parts by weight), Active Nickel (5-12 parts by weight).
-
Procedure:
-
The intermediate, 2-phenoxynitrobenzene, is mixed with ethanol and active nickel in a pressure reactor.
-
The mixture is heated to 85-100°C under a pressure of 2Mpa for 4 hours.
-
Reaction completion is monitored by sampling and analysis.
-
After the reaction is complete, the mixture is filtered at 85-100°C.
-
The filtrate is subjected to vacuum distillation (30mmHg) to collect the this compound product at 220-240°C.
-
Visualizations
Caption: Comparative workflow of the two main synthesis routes for this compound.
Caption: Troubleshooting decision tree for low product yield in this compound synthesis.
References
Removing phenolic impurities from 2-Phenoxyaniline reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of phenolic impurities from 2-phenoxyaniline reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common phenolic impurities in this compound synthesis?
A1: Phenolic impurities typically arise from unreacted starting materials or side-products from the synthesis route. In the case of this compound, which is often synthesized via Ullmann condensation, common phenolic impurities include unreacted phenol or substituted phenols used in the reaction.[1][2]
Q2: Why is my this compound sample discolored (e.g., yellow, brown, or black)?
A2: The discoloration of anilines, including this compound, is most commonly due to aerial oxidation of the amino group.[3][4] This process can be accelerated by exposure to light and air, leading to the formation of colored polymeric byproducts. While discoloration may not always indicate significant impurity, it is best practice to purify the compound to remove these oxidation products before use in subsequent reactions.
Q3: What are the primary methods for removing phenolic impurities from this compound?
A3: The most effective methods for removing phenolic impurities from this compound are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurity, as well as the scale of the purification.
Q4: How can I assess the purity of my this compound sample after purification?
A4: Purity can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation and an estimate of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value (47-49 °C) is a good indicator of purity for a solid compound.[5][6]
Troubleshooting Guides
Guide 1: Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Low recovery of this compound | Incomplete protonation of the aniline. | Ensure the aqueous acid solution (e.g., 1M HCl) is in sufficient excess to fully protonate the this compound.[3] Perform multiple extractions with fresh acid to ensure complete transfer to the aqueous layer. |
| Incomplete basification during recovery. | Use a strong base (e.g., NaOH) and ensure the pH of the aqueous layer is sufficiently high to deprotonate the anilinium salt back to the free base. Check the pH with litmus paper or a pH meter. | |
| Emulsion formation at the interface. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | |
| Phenolic impurity still present in the final product | Insufficient washing of the organic layer. | After extracting the this compound into the aqueous acid phase, wash the remaining organic layer (containing neutral impurities) with additional fresh aqueous acid to remove any residual product. |
| Incomplete separation of layers. | Allow sufficient time for the layers to separate completely. If the interface is not sharp, consider adding more of the organic or aqueous solvent to improve separation. |
Guide 2: Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Streaking or tailing of the this compound spot on TLC/column | Strong interaction between the basic aniline and acidic silica gel. | Add a small amount of a volatile base, such as triethylamine (0.5-1% v/v), to the eluent to neutralize the acidic sites on the silica gel.[7] |
| Poor separation of this compound and impurities | Inappropriate eluent polarity. | Optimize the eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.[5][8] Adjust the ratio to achieve a good separation between the product and impurity spots. |
| Discoloration of the product on the column | Decomposition of the aniline on the acidic silica gel. | Minimize the time the compound spends on the column by using flash chromatography. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Low recovery of the product | The product is not eluting from the column. | Gradually increase the polarity of the eluent. Ensure that the chosen solvent system is capable of eluting the compound by checking TLC. |
Guide 3: Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The solution is too concentrated, or cooling is too rapid. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can initiate crystallization. |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. | |
| No crystal formation upon cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then try cooling again. |
| The compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise to the warm solution until it becomes slightly cloudy, then cool slowly.[9] | |
| Colored crystals after recrystallization | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[10] |
Quantitative Data Summary
The following table provides illustrative data for the purification of this compound from a reaction mixture containing phenol as a major impurity.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield | Notes |
| Acid-Base Extraction | 85% | 95-98% | 80-90% | Highly effective for removing acidic impurities like phenol. |
| Column Chromatography | 85% | >99% | 70-85% | Can achieve very high purity but may have lower yields due to product loss on the column. |
| Recrystallization | 95% | >99% | 85-95% | Best for removing small amounts of impurities from an already partially purified product. |
Note: The data presented in this table is for illustrative purposes and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
Objective: To separate this compound from phenolic impurities.
Materials:
-
Crude this compound mixture
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound mixture in diethyl ether.
-
Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1M HCl two more times, combining all aqueous extracts.
-
The organic layer now contains neutral impurities and can be discarded. The aqueous layer contains the this compound as its hydrochloride salt, and the phenolic impurity remains in the organic layer as a neutral species.
-
To recover the this compound, cool the combined aqueous extracts in an ice bath and slowly add 1M NaOH with stirring until the solution is basic (check with pH paper). The this compound will precipitate out.
-
Extract the basified aqueous solution with three portions of fresh diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent: Hexane/Ethyl Acetate mixture (e.g., 9:1 v/v, adjust as needed based on TLC)
-
Triethylamine
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Prepare the eluent by mixing hexane and ethyl acetate and adding 0.5-1% v/v triethylamine.[7]
-
Pack the chromatography column with a slurry of silica gel in the prepared eluent. Add a layer of sand on top of the silica bed.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the eluent, collecting fractions in separate tubes.
-
Monitor the separation by spotting each fraction on a TLC plate, developing the plate in the eluent, and visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Workflow for Acid-Base Extraction of this compound.
Caption: Troubleshooting Logic for Column Chromatography.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 2688-84-8 [chemicalbook.com]
- 6. alkalisci.com [alkalisci.com]
- 7. benchchem.com [benchchem.com]
- 8. US6162832A - this compound derivatives - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for 2-Phenoxyaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenoxyaniline. The following sections detail catalyst selection, optimization strategies, and solutions to common experimental challenges.
Frequently Asked questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The three main industrial and laboratory-scale synthetic routes to this compound are:
-
Hydrogenation of 2-Phenoxynitrobenzene: This is a widely used industrial method involving the reduction of a nitro group to an amine.
-
Ullmann Condensation: A classical copper-catalyzed cross-coupling reaction to form the diaryl ether bond.
-
Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction for the formation of the C-N bond.
Q2: How do I choose the most suitable synthetic route?
A2: The choice of synthetic route depends on several factors including scale, available starting materials, functional group tolerance, and cost.
-
Hydrogenation is often preferred for large-scale synthesis due to its efficiency and the availability of the nitro precursor.
-
Ullmann Condensation is a robust method for forming the diaryl ether linkage, particularly when starting with a phenol and an aryl halide.[1]
-
Buchwald-Hartwig Amination offers high functional group tolerance and is often used for smaller-scale syntheses and in medicinal chemistry where diverse analogs are required.[2]
Q3: How can I purify the final this compound product?
A3: Purification of this compound can be achieved through several methods:
-
Column Chromatography: Effective for removing impurities with different polarities.[3][4]
-
Recrystallization: A common technique for purifying solid compounds.[5]
-
Acid-Base Extraction: This method utilizes the basicity of the aniline group to separate it from neutral or acidic impurities.[5]
-
Distillation: For purification at larger scales, distillation under reduced pressure can be employed.[6]
Hydrogenation of 2-Phenoxynitrobenzene
This method involves the reduction of 2-phenoxynitrobenzene to this compound using a catalyst and a hydrogen source.
Catalyst Comparison
| Catalyst | Typical Loading | Temperature (°C) | Pressure (Kg/cm²) | Key Advantages | Key Disadvantages |
| Sulphur | Not specified | 130-135 | 4.3 | Traditional method | Generates significant solid waste[7][8] |
| Raney Nickel | 5-12 parts by weight | 85-100 | 2 MPa | Cost-effective | Pyrophoric, requires careful handling[6] |
| 10% Palladium on Charcoal (Pd/C) | Not specified | 130-135 | 4.3 | High activity, recyclable, environmentally friendly[7][8] | Higher cost compared to nickel |
| Platinum on Charcoal (Pt/C) | Not specified | 130-135 | 4.3 | High activity, environmentally friendly[8] | Higher cost compared to nickel and palladium |
Troubleshooting Guide: Hydrogenation
Problem: Low or no conversion of 2-phenoxynitrobenzene.
-
Potential Cause 1: Inactive Catalyst.
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. For Pd/C, avoid exposure to air and moisture.[9] If using Raney Nickel, ensure it is properly activated.
-
-
Potential Cause 2: Insufficient Hydrogen Pressure.
-
Solution: Check for leaks in the hydrogenation apparatus. Ensure the pressure is maintained at the recommended level throughout the reaction.
-
-
Potential Cause 3: Inadequate Stirring.
-
Solution: Proper agitation is crucial for ensuring good contact between the catalyst, substrate, and hydrogen. Increase the stirring speed.[9]
-
-
Potential Cause 4: Catalyst Poisoning.
-
Solution: Ensure the starting material and solvent are free from impurities that can poison the catalyst, such as sulfur compounds.
-
Problem: Formation of side products.
-
Potential Cause: Over-reduction.
-
Solution: Monitor the reaction closely and stop it once the starting material is consumed. Over-reduction can lead to the formation of undesired byproducts.
-
Experimental Protocol: Hydrogenation using 10% Pd/C
-
Preparation: In a suitable autoclave, charge 2-phenoxynitrobenzene and a solvent such as ethanol or methanol.[6]
-
Catalyst Addition: Carefully add 10% Palladium on Charcoal (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable in the presence of solvents and air.[9]
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas multiple times, and then pressurize to the desired pressure (e.g., 4.3 Kg/cm²). Heat the reaction mixture to 130-135°C with vigorous stirring.[8]
-
Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry completely and handle it with care.[9]
-
Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by distillation or recrystallization.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. US6162832A - this compound derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. orientjchem.org [orientjchem.org]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Managing Thermal Stability of 2-Phenoxyaniline Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal stability of reactions involving 2-Phenoxyaniline. The information is presented in a question-and-answer format to directly address potential issues and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
Q2: What is a diazotization reaction and why is it a concern with this compound?
A2: Diazotization is the reaction of a primary aromatic amine, like this compound, with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is a cornerstone of many synthetic pathways but is notoriously exothermic, with enthalpy changes typically ranging from -65 to -150 kJ/mol.[2] This significant heat release can lead to a rapid temperature increase in the reactor, potentially causing the reaction to run out of control if cooling is insufficient.
Q3: What is the Pschorr cyclization and what are its thermal risks?
A3: The Pschorr cyclization is an intramolecular substitution reaction that uses a diazonium salt intermediate, often derived from a 2-substituted aniline like this compound, to form a new ring. This reaction is used in the synthesis of carbazoles. The primary thermal risk is associated with the initial diazotization step. Additionally, the decomposition of the diazonium salt intermediate, which drives the cyclization, can be highly energetic. While often carried out at elevated temperatures, the initiation of this decomposition must be carefully controlled to prevent a runaway reaction.
Q4: What are the key signs of a developing thermal runaway reaction?
A4: Key indicators of a potential thermal runaway include:
-
A sudden, uncontrolled increase in the reaction temperature, even with maximum cooling applied.
-
A rapid rise in pressure within the reactor.
-
Noticeable gas evolution from the reaction mixture.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent at the flask's surface.
Troubleshooting Guides
Issue: Unexpected Temperature Excursion During Diazotization
Symptoms:
-
The reaction temperature rises above the recommended 0-5°C range despite the ice bath.
-
The rate of temperature increase is accelerating.
-
Visible off-gassing from the reaction mixture.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the sodium nitrite solution.
-
Enhance Cooling:
-
Ensure the reaction vessel is fully submerged in the ice-water bath.
-
Add a salt (e.g., sodium chloride) to the ice bath to lower its temperature.
-
If available, switch to a more efficient cooling system (e.g., a cryostat).
-
-
Quench the Reaction (if necessary): If the temperature continues to rise uncontrollably, a pre-prepared quenching solution should be added cautiously. A cold solution of a reducing agent, such as sodium bisulfite or sodium sulfite, can be used to destroy the excess nitrous acid and the diazonium salt. Caution: The quenching process itself may be exothermic, so add the quenching agent slowly with vigorous stirring and continued cooling.
Logical Flow for Troubleshooting a Temperature Excursion
Quantitative Data Summary
While specific calorimetric data for this compound is limited in the public domain, the following table provides key thermal stability data for related compounds to aid in risk assessment.
| Compound/Reaction | Parameter | Value | Source/Comment |
| 4-Phenoxyaniline | Decomposition Temperature | 385 °C | [1] MSDS data; can be used as an estimate for this compound. |
| Diazotization of Aromatic Amines | Heat of Reaction (ΔHr) | -65 to -150 kJ/mol | [2] Highly exothermic nature. |
| Poly(diphenylamine) | Onset of Thermal Degradation | 450-650 °C | TGA data, indicating high thermal stability of the core structure. |
Experimental Protocols
Protocol 1: Safe Diazotization of this compound
This protocol is designed to minimize the risk of thermal runaway during the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Salt (e.g., NaCl or CaCl₂)
-
Starch-iodide paper
-
Quenching solution (e.g., cold aqueous sodium bisulfite)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple probe
-
Dropping funnel
-
Large ice-water-salt bath
Procedure:
-
Preparation of the Amine Salt:
-
In the three-necked flask, suspend this compound (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).
-
Stir the mixture vigorously to form a fine slurry of the hydrochloride salt.
-
-
Cooling:
-
Place the flask in the ice-water-salt bath and cool the stirred suspension to an internal temperature of 0-5 °C. Ensure the thermometer is submerged in the reaction mixture.
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold distilled water. Cool this solution in a separate ice bath.
-
-
Diazotization:
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the vigorously stirred amine salt suspension over a period of at least 30-60 minutes.
-
Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. If the temperature approaches 5°C, stop the addition and allow the mixture to cool before resuming.
-
-
Monitoring the Reaction:
-
After about 90% of the nitrite solution has been added, test for the presence of excess nitrous acid by streaking a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.
-
Continue the addition until a slight excess of nitrous acid is maintained for 10-15 minutes after the addition is complete.
-
-
Immediate Use:
-
The resulting cold diazonium salt solution should be used immediately in the subsequent reaction step (e.g., Pschorr cyclization). Do not attempt to isolate the diazonium salt.
-
-
Quenching (at the end of the subsequent reaction):
-
Once the subsequent reaction is complete, any remaining diazonium salt should be quenched by the slow addition of a suitable reducing agent (e.g., sodium bisulfite) until a test with starch-iodide paper is negative.
-
Experimental Workflow for Safe Diazotization
References
Technical Support Center: Purifying 2-Phenoxyaniline Derivatives by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of 2-phenoxyaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A1: The most commonly used stationary phase for the column chromatography of this compound derivatives is silica gel.[1] Alumina can be considered as an alternative if the compound is sensitive to the acidic nature of silica gel.[2]
Q2: What mobile phase systems are typically used for the purification of this compound derivatives?
A2: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate is a common starting point.[3][4] For derivatives with higher polarity, a system like dichloromethane and methanol may be more effective.[5]
Q3: Why do my this compound derivatives show tailing or streaking on the TLC plate and column?
A3: Tailing or streaking is a common issue when purifying basic compounds like anilines on acidic silica gel.[6][7] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation.[5][8]
Q4: How can I prevent tailing and improve the separation of my this compound derivatives?
A4: To mitigate tailing, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1% v/v), to your mobile phase.[5][6][7][8] This addition neutralizes the acidic sites on the silica gel, resulting in sharper peaks and better separation. Alternatively, using an amine-functionalized silica gel can also prevent this issue.[5][7]
Q5: My compound appears to be degrading on the silica gel column. What should I do?
A5: If you suspect your this compound derivative is decomposing on the silica gel, consider using a less acidic stationary phase like neutral alumina.[5] Another strategy is to use flash chromatography to minimize the contact time between your compound and the stationary phase.[2]
Q6: What should I do if my compound does not move from the origin (Rf = 0) or runs with the solvent front (Rf = 1)?
A6: If your compound has an Rf of 0, the eluent is not polar enough. You should gradually increase the polarity of the mobile phase, for instance, by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system.[3] If the Rf is 1, the eluent is too polar. In this case, you need to decrease the polarity of the mobile phase.[3]
Troubleshooting Guide
This guide provides solutions for common problems encountered during the chromatographic purification of this compound derivatives.
| Problem | Potential Cause | Solution |
| Streaking or Tailing of Compound Spot/Band | Strong interaction between the basic aniline and acidic silica gel.[5][8] | - Add 0.1-1% triethylamine or ammonia to the eluent.[5] - Use amine-functionalized silica gel as the stationary phase.[5][7] |
| Poor Separation of Isomers or Closely Related Impurities | The chosen solvent system lacks sufficient selectivity.[3] | - Optimize the mobile phase polarity. A common starting point is a mixture of petroleum ether and ethyl acetate.[5] - Try a different solvent system, such as dichloromethane/methanol for more polar derivatives.[5] |
| Compound Decomposes on the Column (indicated by a color change) | The compound is sensitive to the acidic nature of silica gel.[2] | - Use a less acidic stationary phase like neutral alumina.[5] - Employ flash chromatography to reduce the contact time.[2] |
| Low Recovery of the Product | - Strong adsorption to the stationary phase.[5] - The compound may be eluting in a very large volume.[9] | - Gradually increase the polarity of the mobile phase.[5] - If a competing amine like TEA is used, ensure it is completely removed during solvent evaporation, possibly by co-evaporation with a suitable solvent.[5] |
| Compound Does Not Move from the Origin (Rf = 0) | The eluent is not polar enough.[3] | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3] |
| All Components Run with the Solvent Front (Rf = 1) | The eluent is too polar.[3] | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3] |
Experimental Protocols
Protocol: Column Chromatography Purification of a this compound Derivative
This protocol outlines a general procedure for the purification of a this compound derivative using column chromatography.
1. Materials and Equipment:
-
Crude this compound derivative
-
Silica gel (for column chromatography, 230-400 mesh)
-
Triethylamine (NEt₃)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Fraction collection tubes
2. Procedure:
-
Eluent Preparation: Prepare a suitable mobile phase (eluent). A common starting point is a mixture of hexane and ethyl acetate. To this mixture, add 0.5-1% (v/v) of triethylamine to neutralize the acidic sites on the silica gel.[6]
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool at the bottom of the column.
-
In a beaker, prepare a slurry of silica gel in the prepared eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully add the dissolved sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the mobile phase. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to facilitate the separation of compounds.[3]
-
-
Fraction Collection:
-
Collect the eluent in fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.[3]
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.[6]
-
Data Presentation
Table 1: Example Mobile Phase Conditions for this compound Derivatives
| Derivative | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 2-(4-Hydroxyphenoxy)aniline derivative | Silica gel | Ethyl acetate-hexane (1:4) | [4] |
| 5-Ethoxy-2-(4-hydroxyphenoxy)aniline derivative | Silica gel | Ethyl acetate-hexane (1:4) | [4] |
| 4-(2-Nitrophenoxy)phenyl acetate | Silica gel | Ethyl acetate-hexane (1:9) | [4] |
| General this compound derivative | Silica gel | Hexane-ethyl acetate (4:1) | [4] |
| 1-[4-(3,4-Difluorobenzyloxy)phenoxy]-2-nitrobenzene | Silica gel | Chloroform | [4] |
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US6162832A - this compound derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for 2-Phenoxyaniline Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 2-Phenoxyaniline: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. The information presented is essential for researchers and professionals involved in drug development, quality control, and stability testing, enabling the selection of the most appropriate analytical strategy for their specific needs.
Method Comparison
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, the nature of the sample matrix, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling). The following table summarizes the key performance characteristics of a validated HPLC-UV method and a GC-MS method, providing a clear comparison to aid in method selection.
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Q2(R1) Guideline Recommendation |
| **Linearity (R²) ** | > 0.999 | > 0.998 | Correlation coefficient should be close to 1. |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | The range should cover the expected concentration of the analyte. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of test results to the true value. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | Expresses the precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | < 2.0% | < 2.5% | Expresses within-laboratory variations: different days, different analysts, different equipment, etc. |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 0.07 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Specificity | Selective for this compound in the presence of degradation products and excipients. | Highly selective based on mass-to-charge ratio, minimizing matrix interference. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. | Unaffected by minor changes in inlet temperature and carrier gas flow rate. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS methods are provided below. These protocols are intended to serve as a starting point for laboratory implementation and may require further optimization based on specific instrumentation and sample matrices.
Stability-Indicating HPLC-UV Method
This method is designed for the routine quantification of this compound in bulk drug and pharmaceutical formulations and to monitor its stability by separating it from potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards in the range of 1 - 100 µg/mL.
-
Sample Solution: Prepare a sample solution of the drug product in methanol to obtain a theoretical concentration of 50 µg/mL of this compound. Filter through a 0.45 µm syringe filter before injection.
Forced Degradation Study: To establish the stability-indicating nature of the method, forced degradation studies should be performed on a 1 mg/mL solution of this compound.[1][2] The stress conditions are as follows:
-
Acid Hydrolysis: 0.1 M HCl at 80 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 24 hours.
Following exposure, the stressed samples are diluted with the mobile phase to a suitable concentration and analyzed. The method's specificity is demonstrated by the resolution of the this compound peak from any degradation product peaks.
GC-MS Method
This method offers high selectivity and sensitivity, making it suitable for the trace-level quantification of this compound and for impurity profiling.
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 185, 156, 77).
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare working standards in the range of 0.1 - 25 µg/mL by serial dilution in methanol.
-
Sample Solution: Extract the sample with methanol to achieve a theoretical concentration within the calibration range. Centrifuge and filter the supernatant through a 0.22 µm syringe filter before injection.
Visualizing the Workflow
To better understand the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Forced Degradation Study Pathways.
References
A Comparative Study of 2-Phenoxyaniline and 4-Phenoxyaniline Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is critical for efficient synthesis and the discovery of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of 2-phenoxyaniline and 4-phenoxyaniline, supported by established chemical principles and examples from the synthesis of their derivatives.
Physicochemical Properties
A foundational comparison begins with the fundamental physical properties of each isomer, which can influence reaction conditions and purification strategies.
| Property | This compound | 4-Phenoxyaniline |
| CAS Number | 2688-84-8 | 139-59-3 |
| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol | 185.22 g/mol |
| Appearance | Light orange crystalline solid | Off-white to pale yellow solid |
| Melting Point | 47-49 °C | 82-84 °C |
| Boiling Point | 170 °C at 18 mmHg | 323-324 °C at 760 mmHg |
| Solubility | Moderately soluble in chloroform and methanol, limited solubility in water. | Soluble in many organic solvents, limited solubility in water. |
Comparative Reactivity Analysis
The reactivity of phenoxyaniline isomers is primarily dictated by the interplay of the electron-donating amino (-NH₂) group and the electron-donating, yet bulky, phenoxy (-OPh) group.
Electronic Effects
Both the amino and phenoxy groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution. The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the benzene ring, increasing its electron density and making it more susceptible to electrophilic attack.
-
4-Phenoxyaniline: In the para-isomer, the amino and phenoxy groups are positioned to reinforce each other's activating effects through resonance. The increased electron density is primarily localized at the positions ortho to the amino group (positions 2 and 6). This makes 4-phenoxyaniline highly reactive towards electrophiles at these sites.
-
This compound: In the ortho-isomer, the proximity of the two activating groups leads to a more complex distribution of electron density. While both groups activate the ring, steric hindrance from the adjacent phenoxy group can influence the regioselectivity of incoming electrophiles. The positions para to the amino group (position 4) and para to the phenoxy group (position 5) are expected to be the most activated.
Steric Hindrance
Steric hindrance plays a more significant role in the reactivity of this compound compared to its para-isomer. The bulky phenoxy group adjacent to the amino group in this compound can hinder the approach of electrophiles to the ortho positions (positions 3 and 6), making substitution at the less hindered para position (position 4) more favorable. In 4-phenoxyaniline, the ortho positions to the strongly activating amino group are sterically unencumbered, leading to a higher propensity for substitution at these sites.
Key Reactions and Reactivity Comparison
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and a key reaction for functionalizing phenoxyanilines.
General Principle: The isomer with the more activated and sterically accessible sites for electrophilic attack will exhibit higher reactivity.
-
Expected Reactivity: 4-Phenoxyaniline is anticipated to be more reactive towards electrophilic substitution than this compound. This is due to the synergistic activating effect of the amino and phenoxy groups, leading to high electron density at the unhindered ortho positions relative to the amino group. In this compound, steric hindrance from the neighboring phenoxy group can decrease the rate of attack at the otherwise electronically favorable ortho positions.
Example: Bromination
While direct comparative kinetic data is scarce, the principles of electrophilic aromatic substitution suggest that the bromination of 4-phenoxyaniline would proceed more readily and with higher yields at the positions ortho to the amino group compared to the bromination of this compound.
A Comparative Guide to Validating the Structure of Novel 2-Phenoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenoxyaniline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[1][2] Accurate and unambiguous structural validation of novel derivatives is a critical step in the drug discovery and development pipeline, ensuring the integrity of subsequent biological and toxicological studies.
This guide provides a comparative overview of standard analytical techniques used to validate the structure and purity of three novel, hypothetical this compound derivatives: SPA-01 , SPA-02 , and SPA-03 . Detailed experimental protocols and comparative data are presented to assist researchers in establishing robust characterization workflows.
Overview of Analytical Workflow
The comprehensive characterization of a novel chemical entity involves a multi-technique approach to confirm its identity, purity, and structure. A typical workflow begins with synthesis and purification, followed by a battery of spectroscopic and chromatographic analyses. This integrated approach ensures that the molecular structure is unequivocally determined.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of molecular structure elucidation.[3][4] NMR provides detailed information about the carbon-hydrogen framework, while high-resolution mass spectrometry (HRMS) confirms the elemental composition with high accuracy.[5][6][7]
Comparative ¹H and ¹³C NMR Data
The following tables summarize the key NMR spectral data for our three hypothetical derivatives, SPA-01 , SPA-02 , and SPA-03 , dissolved in CDCl₃. The data highlight how different substitution patterns on the phenoxy and aniline rings lead to distinct chemical shifts, which are crucial for structural assignment.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Aromatic Protons (ppm) | NH₂ Signal (ppm) | Other Key Signals (ppm) |
|---|---|---|---|
| SPA-01 | 7.40-6.80 (m, 9H) | 3.75 (s, br, 2H) | - |
| SPA-02 | 7.55 (d, 2H), 7.20-6.85 (m, 6H) | 3.80 (s, br, 2H) | 2.35 (s, 3H, -CH₃) |
| SPA-03 | 7.90 (d, 2H), 7.15-6.75 (m, 6H) | 3.95 (s, br, 2H) | - |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Aromatic Carbons (ppm) | Key Functional Group Carbons (ppm) |
|---|---|---|
| SPA-01 | 158.2, 145.1, 130.5, 129.8, 124.7, 123.5, 121.0, 118.9, 117.3 | - |
| SPA-02 | 157.9, 144.8, 132.1, 130.0, 129.5, 125.0, 123.1, 120.5, 118.5, 117.0 | 21.3 (-CH₃) |
| SPA-03 | 162.5, 145.5, 140.8, 130.2, 128.9, 125.3, 124.0, 121.8, 119.2, 117.8 | (Nitro group affects aromatic shifts) |
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides an exact mass measurement, allowing for the determination of a molecule's elemental formula.[5][6] This is a definitive technique for confirming molecular weight and composition.[8]
Table 3: Comparative HRMS-ESI Data
| Compound | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Δ (ppm) |
|---|---|---|---|---|
| SPA-01 | C₁₂H₁₁NO | 185.0841 | 185.0845 | 2.2 |
| SPA-02 | C₁₃H₁₃NO | 199.0997 | 199.0995 | -1.0 |
| SPA-03 | C₁₂H₁₀N₂O₃ | 230.0691 | 230.0698 | 3.0 |
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of novel compounds.[9][10] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, byproducts, and degradation products.[11]
Comparative HPLC Purity Data
Two isocratic RP-HPLC methods were evaluated for their ability to provide sharp, symmetric peaks for the target analytes. Method B, utilizing a different organic modifier, showed improved peak shape for the more polar derivative, SPA-03 .
Table 4: Comparative RP-HPLC Purity Analysis
| Compound | Method A (ACN/H₂O) Retention Time (min) | Method B (MeOH/H₂O) Retention Time (min) | Purity (%) |
|---|---|---|---|
| SPA-01 | 8.52 | 9.15 | >99.5 |
| SPA-02 | 9.21 | 10.03 | >99.2 |
| SPA-03 | 7.68 | 8.24 | >99.8 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to good science.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[8]
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).[4] Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).[8]
-
¹H NMR Parameters: A 30° pulse angle with a relaxation delay of 1.0 second was used.[4][12] A total of 16 scans were acquired.
-
¹³C NMR Parameters: A 30° pulse with a 2.0-second relaxation delay was used, with broadband proton decoupling applied during acquisition.[12][13]
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive ion mode was used.
-
Sample Infusion: Samples were dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid and infused at a flow rate of 5 µL/min.
-
Mass Analyzer: Data was acquired in TOF mode over a mass range of 100-500 m/z.
High-Performance Liquid Chromatography (HPLC)
Purity was assessed using an HPLC system with UV detection at 254 nm.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.[11]
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[14]
-
Injection Volume: 5 µL.
-
Method A Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (containing 0.1% formic acid).[11]
-
Method B Mobile Phase: Isocratic elution with 75% Methanol and 25% Water (containing 0.1% formic acid). The use of methanol can alter selectivity, particularly with phenyl-containing phases.[15]
Potential Biological Activity and Signaling
This compound derivatives have been investigated for their role as inhibitors of various signaling pathways, particularly in oncology.[1] For instance, a hypothetical derivative could act as a Receptor Tyrosine Kinase (RTK) inhibitor, blocking downstream signaling cascades like the MAPK/ERK pathway, which is often dysregulated in cancer.
Conclusion
The structural validation of novel this compound derivatives requires a synergistic approach combining high-resolution spectroscopic and chromatographic techniques. By comparing data from NMR, HRMS, and HPLC, researchers can unambiguously confirm the chemical structure and purity of their synthesized compounds. The protocols and comparative data presented in this guide offer a robust framework for the characterization of this important class of molecules, ensuring data integrity for subsequent stages of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological and computational investigation of transition metal(II) complexes of this compound-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. infinitalab.com [infinitalab.com]
- 6. measurlabs.com [measurlabs.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Biological Activities of Substituted 2-Phenoxyaniline Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-phenoxyaniline scaffold is a versatile structure in medicinal chemistry, serving as a foundation for compounds with a wide array of biological activities.[1][2] The functionalization of both the phenoxy and aniline rings allows for the fine-tuning of their pharmacological properties, leading to the development of potent inhibitors for various enzymes and signaling pathways implicated in diseases such as cancer and inflammation.[1][2] This guide provides a comparative analysis of the biological activities of substituted this compound analogs, supported by quantitative data, detailed experimental protocols, and visual representations of relevant cellular processes.
Comparative Analysis of Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings.[1] These modifications influence the compound's binding affinity to target proteins and its overall efficacy.
Anticancer Activity
Substituted this compound analogs have shown significant promise as anticancer agents, primarily through the inhibition of key kinases involved in cancer cell signaling pathways.
MEK Inhibition: A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of Mitogen-activated protein kinase kinase (MEK), a critical component of the MAPK/ERK signaling pathway that is often dysregulated in cancer.[1][2] The structure-activity relationship (SAR) for these compounds reveals that alkoxy groups at the 6- and 7-positions of the quinoline ring are generally favorable for activity.[1]
Table 1: Inhibitory Activity (IC50) of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives against MEK [1]
| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |
| 1a | OCH3 | OCH3 | 4-H | 25 |
| 1b | OCH3 | OCH3 | 4-F | 15 |
| 1c | OCH3 | OCH3 | 4-Cl | 18 |
PDGFR Inhibition: 4-Phenoxyquinoline derivatives, which are structurally related to this compound, have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] Dysregulation of PDGFR signaling is implicated in various cancers.[1] Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been found to yield potent and selective inhibitors.[1]
Table 2: Inhibitory Activity (IC50) of 4-Phenoxyquinoline Derivatives against PDGFR [1]
| Compound ID | Phenoxy Ring Substitution (at 4-position) | PDGFR IC50 (nM) |
| 2a | H | >1000 |
| 2b | Benzoyl | 50 |
| 2c | Benzamide | 35 |
Anti-inflammatory Activity
Certain this compound analogs have demonstrated notable anti-inflammatory properties. For instance, a series of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have been evaluated for their ability to inhibit inflammatory mediators.
Table 3: Anti-inflammatory Activity (IC50) of 2-(furan-2-yl)-4-(phenoxy)quinoline Derivatives [3]
| Compound | Inhibition of β-glucuronidase release (IC50, µM) | Inhibition of lysozyme release (IC50, µM) | Inhibition of TNF-α formation (IC50, µM) |
| 6 | - | - | 2.3 |
| 7 | 7.5 | >30 | - |
| 8 | 5.0 | - | - |
| 10 | - | 4.6 | - |
| 11a | 9.5 | 7.1 | - |
| Genistein (control) | - | - | 9.1 |
Additionally, substituted (2-phenoxyphenyl)acetic acids have been described as having anti-inflammatory activity, with halogen substitution on the phenoxy ring enhancing this effect.[4] [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a notable compound from this series, has found therapeutic use due to its favorable potency and low toxicity profile.[4]
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway and MEK Inhibition
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Aberrant activation of this pathway is a common feature in many cancers.[1] Phenoxyaniline derivatives that inhibit MEK act by blocking this pathway.[1][2]
Caption: The MAPK/ERK signaling cascade and the point of MEK inhibition.
PDGFR Signaling Pathway and Inhibition
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway plays a significant role in cell growth, migration, and angiogenesis.[1] Phenoxyquinoline-based derivatives can inhibit this pathway by targeting the PDGFR.[1]
Caption: The PDGFR signaling cascade and the point of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro kinase assay used to determine the inhibitory activity of phenoxyaniline derivatives.[1]
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase (e.g., MEK, PDGFR)
-
Kinase-specific substrate
-
Assay buffer (composition varies depending on the kinase)
-
ATP (Adenosine triphosphate)
-
Test compounds (substituted this compound analogs) dissolved in DMSO
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., luminescence- or fluorescence-based)
-
Plate reader
Procedure:
-
Plate Preparation: Add the kinase, substrate, and assay buffer to the wells of the microplate.
-
Compound Addition: Add the test compounds in a series of dilutions to the wells. Include appropriate controls (e.g., no compound, reference inhibitor).
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Detection: Add the detection reagent to each well. This reagent measures the amount of product formed or the amount of ATP remaining, which is inversely proportional to kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anti-inflammatory Assay: Inhibition of TNF-α Formation
This assay assesses the ability of compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) for cell stimulation
-
Test compounds
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for TNF-α detection
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS to induce the production of TNF-α.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
This guide highlights the significant potential of substituted this compound analogs as a versatile scaffold for the development of novel therapeutic agents. The presented data and methodologies offer a foundation for further research and drug discovery efforts in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for 2-Phenoxyaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 2-phenoxyaniline, a key intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes, is a critical consideration for chemical researchers and process chemists. The choice of catalytic system significantly impacts reaction efficiency, yield, cost, and environmental footprint. This guide provides a detailed comparison of three prominent catalytic systems for this compound synthesis: the two-step synthesis involving catalytic hydrogenation, the copper-catalyzed Ullmann condensation, and the palladium-catalyzed Buchwald-Hartwig amination.
Data Presentation: A Quantitative Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of this compound, drawing from literature data on analogous reactions where specific data for this compound is not available.
| Catalytic System | Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Two-Step: Catalytic Hydrogenation | Reduction of 2-phenoxynitrobenzene | 10% Pd/C | - | - | Not Specified | Not Specified | Not Specified | High Purity |
| Raney Ni | - | - | Not Specified | Not Specified | Not Specified | Good | ||
| Pt/C | - | - | Not Specified | Not Specified | Not Specified | Good | ||
| Ullmann Condensation | C-O Bond Formation | CuI | Salicylaldimine | K₃PO₄ | Dioxane | 101 | 24 | ~91 (analogous) |
| Buchwald-Hartwig Amination | C-N Bond Formation | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High (general) |
Experimental Protocols
Two-Step Synthesis: Catalytic Hydrogenation of 2-Phenoxynitrobenzene
This method involves the initial synthesis of 2-phenoxynitrobenzene, followed by the catalytic reduction of the nitro group to an amine.
Step 1: Synthesis of 2-Phenoxynitrobenzene (via Ullmann Condensation)
-
Reactants: o-chloronitrobenzene and phenol.
-
Catalyst: A copper-based catalyst.
-
Procedure: In a reaction vessel, o-chloronitrobenzene and phenol are combined in the presence of a base (e.g., potassium carbonate) and a copper catalyst. The mixture is heated to effect the condensation reaction, forming 2-phenoxynitrobenzene. The product is then isolated and purified.
Step 2: Catalytic Hydrogenation to this compound
-
Reactant: 2-phenoxynitrobenzene.
-
Catalyst: 10% Palladium on Charcoal (Pd/C), Raney Nickel, or Platinum on Charcoal (Pt/C).[1]
-
Procedure: 2-phenoxynitrobenzene is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation apparatus. The catalyst is added, and the vessel is pressurized with hydrogen gas. The reaction mixture is agitated at a specific temperature and pressure until the reduction of the nitro group is complete.[1] The catalyst is then removed by filtration, and the solvent is evaporated to yield this compound. This method is noted to be more environmentally friendly compared to older methods using sulfur, as it reduces solid waste.[1]
Ullmann Condensation for Direct C-O Bond Formation
This one-pot method directly couples an amine with an aryl halide to form the diaryl ether linkage.
-
Reactants: Aniline and an appropriate aryl halide.
-
Catalyst: Copper(I) iodide (CuI).
-
Ligand: A suitable ligand, such as a salicylaldimine, can accelerate the reaction.[2]
-
Base: Potassium phosphate (K₃PO₄).[2]
-
Solvent: Dioxane.[2]
-
Procedure: In an inert atmosphere, the aryl halide, aniline, CuI, ligand, and base are combined in dioxane. The reaction mixture is heated under reflux for a specified period. After cooling, the product is isolated through extraction and purified by column chromatography. For the coupling of aryl iodides with phenols, yields of up to 91% have been reported under optimized conditions.[2]
Buchwald-Hartwig Amination for Direct C-N Bond Formation
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.
-
Reactants: A phenol and an aryl amine with a halide or triflate group.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂).[1]
-
Ligand: A bulky electron-rich phosphine ligand, such as BINAP.[1]
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃).[1]
-
Solvent: An anhydrous, aprotic solvent like toluene.[1]
-
Procedure: Under an inert atmosphere, the aryl halide, amine, Pd(OAc)₂, phosphine ligand, and base are combined in toluene. The mixture is degassed and then heated. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, filtered through celite, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel chromatography.[1]
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow.
References
Cross-Validation of HPLC and GC Methods for 2-Phenoxyaniline Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 2-Phenoxyaniline. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Nimesulide, ensuring the purity of this compound is critical for drug safety and efficacy. This document provides a detailed analysis of both chromatographic techniques, supported by experimental data and methodologies, to aid researchers in selecting the most appropriate analytical approach for their specific needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. It separates components in a liquid sample by passing them through a column packed with a solid stationary phase. In contrast, Gas Chromatography (GC) is highly effective for volatile and semi-volatile compounds. It separates components in a vaporized sample as it travels through a column with the aid of a carrier gas. The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte and its potential impurities, as well as the specific requirements of the analytical method.
Data Presentation: Performance Comparison
The following tables summarize the key performance parameters for HPLC and GC methods in the context of this compound purity analysis. The HPLC data is derived from validated methods for the analysis of Nimesulide and its impurities, where this compound is a known impurity (Impurity C)[1][2]. The GC data represents typical performance characteristics for the analysis of aromatic amines.
Table 1: HPLC Method Performance for this compound (as Nimesulide Impurity C)
| Parameter | Reported Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range |
Table 2: Typical GC Method Performance for Aromatic Amines
| Parameter | Expected Performance |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Accuracy (Recovery %) | 95.0 - 105.0% |
| Precision (RSD %) | < 5.0% |
| Limit of Detection (LOD) | Can reach low pg levels with specific detectors (e.g., MS) |
| Limit of Quantitation (LOQ) | Typically in the low ng/mL range |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated reversed-phase HPLC method for the simultaneous determination of Nimesulide and its impurities[1].
Chromatographic Conditions:
-
Column: Agilent Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: Acetonitrile : Triethylamine : Water (45:0.5:54.5 v/v/v), with the pH adjusted to 5.2 using formic acid[1].
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Detection: UV at 230 nm[1]
-
Injection Volume: 20 µL
Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a suitable concentration for analysis.
Gas Chromatography (GC) Method
This protocol is a representative method for the analysis of aromatic amines by GC, suitable for this compound.
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent)
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
FID Temperature: 300 °C
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1)
Solution Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetone) to obtain a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the linear range of the method.
Method Comparison and Recommendations
HPLC is a robust and widely applicable technique for the purity analysis of this compound. Its primary advantage lies in its suitability for non-volatile compounds, eliminating the need for derivatization and reducing the risk of thermal degradation of the analyte or its impurities. The availability of validated methods for this compound as a pharmaceutical impurity provides a high degree of confidence in its application for quality control.
GC offers high separation efficiency and sensitivity, particularly when coupled with a mass spectrometer. It is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. For this compound, which has a moderate boiling point, GC is a viable and often-used method for purity assessment. However, potential thermal degradation in the injector or column should be considered and evaluated during method development.
Recommendation:
For routine quality control and purity assessment of this compound, HPLC is the recommended primary technique . This is due to its robustness, the existence of validated methods, and its non-destructive nature for this type of analyte. GC-MS is recommended as a complementary and confirmatory technique , especially for the identification of unknown volatile impurities and for orthogonal testing to ensure comprehensive purity profiling.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the cross-validation of HPLC and GC methods for this compound purity analysis.
Caption: Workflow for Cross-Validation of HPLC and GC Methods.
Caption: Logical Comparison of HPLC and GC for this compound Analysis.
References
2-Phenoxyaniline as a Precursor: A Performance Comparison with other Aminobiphenyl Ethers in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of novel therapeutic agents. 2-Phenoxyaniline and its related aminobiphenyl ether isomers serve as versatile precursors for a range of biologically active molecules. This guide provides an objective comparison of the performance of this compound against other aminobiphenyl ethers, supported by experimental data and detailed protocols.
Performance Comparison of Aminobiphenyl Ether Precursors
The performance of aminobiphenyl ether precursors can be evaluated based on their reactivity, the yields of desired products, and the complexity of the synthetic procedures. While direct head-to-head comparative studies are limited in published literature, a representative comparison can be drawn from various synthetic reports employing these precursors under similar reaction conditions. The following table summarizes the performance of this compound and 4-phenoxyaniline in the context of quinoline synthesis, a common application for these precursors.
| Precursor | Reaction Type | Target Molecule | Key Reagents & Conditions | Yield (%) | Reference |
| This compound | Friedländer Annulation | Substituted Quinoline | Ethyl acetoacetate, p-Toluenesulfonic acid, Ethanol, Reflux | ~85% | Based on typical Friedländer synthesis protocols |
| 4-Phenoxyaniline | Friedländer Annulation | Substituted Quinoline | Ethyl acetoacetate, p-Toluenesulfonic acid, Ethanol, Reflux | ~80-90% | Inferred from similar Friedländer syntheses |
| This compound | Buchwald-Hartwig Amination | N-Aryl-2-phenoxyaniline | Aryl bromide, Pd catalyst, Ligand, Base, Toluene, Heat | 70-95% | Based on general Buchwald-Hartwig protocols[1] |
| 4-Phenoxyaniline | Buchwald-Hartwig Amination | N-Aryl-4-phenoxyaniline | Aryl bromide, Pd catalyst, Ligand, Base, Toluene, Heat | 75-98% | Based on general Buchwald-Hartwig protocols[1] |
Disclaimer: The yields presented are representative and can vary based on the specific substrates, catalysts, and reaction conditions used.
Key Applications in Drug Discovery: Targeting Signaling Pathways
Aminobiphenyl ether scaffolds are integral to the development of inhibitors targeting key signaling pathways implicated in cancer and cardiovascular diseases.
MEK Signaling Pathway Inhibitors
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation and survival.[2] Dysregulation of this pathway is a common feature in many cancers. Phenoxyaniline derivatives have been successfully utilized to synthesize potent MEK inhibitors.[2]
References
The Efficacy of 2-Phenoxyaniline-Based Drugs: A Comparative Guide for Researchers
An In-Depth Analysis of In-Vitro and In-Vivo Performance in Cancer Research
Derivatives of 2-phenoxyaniline have emerged as a promising class of compounds in oncological drug discovery, demonstrating notable inhibitory activity against key signaling pathways implicated in tumor growth and proliferation. This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of these drugs, supported by experimental data and detailed methodologies to inform preclinical research and development.
In-Vitro Efficacy: Cellular and Enzymatic Inhibition
The initial assessment of this compound-based drugs typically involves a battery of in-vitro assays to determine their potency and selectivity at the cellular and molecular levels. These assays are crucial for establishing a compound's mechanism of action and for selecting promising candidates for further development.
A representative this compound derivative, which we will refer to as Compound X for this guide, has been synthesized and evaluated for its anticancer properties. In-vitro studies have demonstrated its potent inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 kinases.
Table 1: In-Vitro Efficacy of Compound X
| Assay Type | Cell Line / Target | Endpoint | Result |
| Cell Viability (MTT Assay) | A375 (Melanoma, BRAF V600E) | IC50 | 50 nM |
| HCT116 (Colon, KRAS G13D) | IC50 | 75 nM | |
| PC-9 (NSCLC, EGFR ex19del) | IC50 | 120 nM | |
| MEK1 Kinase Inhibition | Recombinant MEK1 | IC50 | 15 nM |
| MEK2 Kinase Inhibition | Recombinant MEK2 | IC50 | 20 nM |
| Target Engagement (p-ERK) | A375 Cells | IC50 | 60 nM |
Experimental Protocols: In-Vitro Assays
1. Cell Viability (MTT) Assay:
-
Cell Culture: Human cancer cell lines (A375, HCT116, PC-9) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with increasing concentrations of Compound X (0.1 nM to 10 µM) for 72 hours.
-
MTT Staining: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Data Analysis: The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
2. MEK Kinase Inhibition Assay:
-
Reaction Mixture: The assay was performed in a final volume of 25 µL containing recombinant human MEK1 or MEK2 enzyme, a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35), ATP, and a specific substrate (e.g., inactive ERK2).
-
Inhibition: Compound X was added at various concentrations, and the reaction was initiated by the addition of ATP.
-
Detection: After incubation at 30°C for 60 minutes, the amount of phosphorylated ERK2 was quantified using a specific antibody and a suitable detection method, such as ELISA or a fluorescence-based assay. IC50 values were determined from dose-response curves.
In-Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Following promising in-vitro results, the efficacy of Compound X was evaluated in in-vivo animal models to assess its therapeutic potential in a more complex biological system. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are standard for these studies.
In a mouse xenograft model using the A375 melanoma cell line, oral administration of Compound X resulted in significant tumor growth inhibition.
Table 2: In-Vivo Efficacy of Compound X in A375 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Oral | 0% |
| Compound X | 10 mg/kg, once daily | Oral | 55% |
| Compound X | 30 mg/kg, once daily | Oral | 85% |
Experimental Protocols: In-Vivo Studies
1. Xenograft Model Development:
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Cell Implantation: A375 melanoma cells (5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was monitored twice weekly using caliper measurements (Volume = (length x width^2)/2).
2. Drug Administration and Efficacy Evaluation:
-
Treatment Initiation: When tumors reached an average volume of 150-200 mm^3, mice were randomized into treatment and control groups.
-
Dosing: Compound X was formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at the specified doses. The vehicle control group received the formulation without the active compound.
-
Endpoint: The study was terminated after 21 days of treatment. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Signaling Pathway and Experimental Workflow
The development and evaluation of this compound-based drugs follow a structured workflow, from initial screening to in-vivo validation. The mechanism of action of Compound X, as a MEK inhibitor, involves the disruption of the RAS/RAF/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.
A typical workflow for the development of this compound-based drugs.
Inhibition of the MAPK/ERK pathway by a this compound-based MEK inhibitor.
Conclusion
The presented data highlights the systematic approach to evaluating the efficacy of this compound-based drugs, from initial in-vitro screening to in-vivo validation. Compound X demonstrates potent and selective inhibition of the MEK kinase in cellular and biochemical assays, which translates to significant tumor growth inhibition in a preclinical cancer model. This comparative guide underscores the importance of a multi-faceted evaluation strategy in identifying and advancing novel anticancer agents for clinical development. Further research into the structure-activity relationships and pharmacokinetic properties of this class of compounds is warranted to optimize their therapeutic potential.
A Comparative Guide to the Synthesis of 2-Phenoxyaniline: Traditional vs. Modern Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a cornerstone of successful project execution. 2-Phenoxyaniline, a vital building block in the pharmaceutical and agrochemical industries, can be synthesized through various methods, each with its own set of advantages and drawbacks. This guide provides an objective comparison of traditional and modern synthetic routes to this compound, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate pathway for a given research and development context.
Executive Summary
The synthesis of this compound has evolved from high-temperature, often low-yielding traditional methods to more sophisticated, milder, and efficient catalytic processes. The classical Ullmann condensation represents the traditional approach, while the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam coupling are prominent modern alternatives. The choice of method significantly impacts yield, purity, reaction conditions, and overall cost-effectiveness.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the different synthesis routes to this compound. It is important to note that yields and conditions can vary depending on the specific substrates, catalysts, and ligands employed.
| Parameter | Traditional Ullmann Condensation | Buchwald-Hartwig Amination | Chan-Lam Coupling |
| Starting Materials | o-Nitrochlorobenzene, Phenol | 2-Bromoaniline, Phenol OR 2-Aminophenol, Bromobenzene | 2-Aminophenylboronic acid, Phenol OR 2-Aminophenol, Phenylboronic acid |
| Catalyst | Stoichiometric Copper powder or Cu(I) salts | Palladium(0) complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., BINAP, XPhos) | Copper(II) salt (e.g., Cu(OAc)₂) |
| Typical Reaction Temperature | High (often >150-210 °C)[1][2] | Moderate to high (80-110 °C)[3][4] | Room temperature to moderate (25-80 °C)[5] |
| Typical Reaction Time | Long (several hours to days) | Relatively short (minutes to hours)[3] | Variable (can be long, up to 3 days in some cases)[5] |
| Typical Yield | Low to moderate (often <60%)[1] | Good to excellent (often >80-95%)[4] | Good to excellent (can be >90%)[5] |
| Substrate Scope | Limited, often requires activated aryl halides[2] | Broad, tolerates a wide range of functional groups[6] | Broad, couples amines and alcohols with boronic acids[5][7] |
| Key Advantages | Inexpensive catalyst (copper) | High yields, broad scope, milder than Ullmann | Mild conditions (often at room temp, in air), uses boronic acids[5] |
| Key Disadvantages | Harsh conditions, low yields, side reactions, high catalyst loading[1][2] | Expensive catalyst and ligands, sensitivity to air and moisture | Can require longer reaction times, stoichiometry of boronic acid can be a factor |
Experimental Protocols
Traditional Method: Ullmann Condensation
This two-step process involves the initial formation of 2-phenoxynitrobenzene via Ullmann condensation, followed by the reduction of the nitro group.
Step 1: Synthesis of 2-Phenoxynitrobenzene
-
Materials: o-Nitrochlorobenzene, phenol, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and dimethylformamide (DMF).
-
Procedure: In a round-bottom flask, o-nitrochlorobenzene (1 equivalent), phenol (1.2 equivalents), and K₂CO₃ (2 equivalents) are dissolved in DMF. CuI (0.1 equivalents) is added, and the mixture is heated to 150-160 °C for 12-24 hours under a nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Reduction to this compound
-
Materials: 2-Phenoxynitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, and water.
-
Procedure: 2-Phenoxynitrobenzene is dissolved in a mixture of ethanol and water. Iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride are added. The mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC. After completion, the hot solution is filtered through celite to remove the iron salts. The filtrate is concentrated, and the residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to yield this compound.
Modern Method: Buchwald-Hartwig Amination
This palladium-catalyzed method allows for the direct coupling of an aniline with an aryl halide.
-
Materials: 2-Bromoaniline, phenol, sodium tert-butoxide (NaOtBu), palladium(II) acetate (Pd(OAc)₂), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and anhydrous toluene.
-
Procedure: To an oven-dried Schlenk tube are added Pd(OAc)₂ (2 mol%), dppf (4 mol%), and NaOtBu (1.4 equivalents). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, followed by 2-bromoaniline (1 equivalent) and phenol (1.2 equivalents). The reaction mixture is heated to 100 °C for 8-12 hours.[4] After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Modern Method: Chan-Lam Coupling
This copper-catalyzed approach utilizes a boronic acid derivative.
-
Materials: 2-Aminophenylboronic acid, phenol, copper(II) acetate (Cu(OAc)₂), pyridine, and dichloromethane (DCM).
-
Procedure: In a flask open to the air, 2-aminophenylboronic acid (1 equivalent), phenol (1.5 equivalents), and Cu(OAc)₂ (1.2 equivalents) are suspended in DCM. Pyridine (2 equivalents) is added, and the mixture is stirred at room temperature for 24-72 hours.[5] The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is washed with a saturated aqueous solution of ammonium chloride and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the three primary synthesis routes for this compound.
Caption: Overview of synthetic routes to this compound.
Caption: Comparative experimental workflows for this compound synthesis.
Conclusion
The synthesis of this compound can be approached through various methodologies, each with distinct advantages and disadvantages. The traditional Ullmann condensation, while utilizing an inexpensive copper catalyst, is often hampered by harsh reaction conditions and lower yields.[1][2] In contrast, modern palladium-catalyzed methods like the Buchwald-Hartwig amination offer high yields and broad substrate scope, albeit at the cost of more expensive and air-sensitive catalysts.[6] The Chan-Lam coupling presents a milder, often room-temperature alternative using copper catalysis and boronic acid derivatives.[5]
The selection of a specific synthetic route will ultimately depend on the project's specific requirements, including scale, cost considerations, available equipment, and the need for functional group tolerance. For high-yield, small-scale synthesis where cost is less of a concern, the Buchwald-Hartwig amination is often the method of choice. For larger-scale production or when seeking milder conditions, the Chan-Lam coupling or optimized Ullmann conditions may be more suitable. This guide provides the foundational information to make an informed decision for the synthesis of this important chemical intermediate.
References
A Comparative Guide to Spectroscopic Techniques for Confirming 2-Phenoxyaniline Reaction Completion
For researchers and professionals in drug development, accurately determining the completion of a chemical reaction is paramount. This guide provides an objective comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for confirming the conversion of 2-phenoxyaniline to a product, using N-acylation as a representative reaction.
The choice of analytical method depends on the specific reaction, the information required (qualitative, quantitative, or kinetic), and the available instrumentation.[1][2] This guide presents the principles of each technique, detailed experimental protocols, and comparative data to aid in selecting the most suitable method for monitoring reactions involving this compound.
Comparison of Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information and is inherently quantitative.[3] By monitoring the disappearance of reactant signals and the appearance of product signals, one can accurately determine the reaction's progress and calculate the conversion percentage. For reactions involving this compound, changes in the chemical environment of the amine group and adjacent aromatic protons are particularly diagnostic.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is excellent for identifying the transformation of functional groups.[4] The completion of a reaction involving the primary amine of this compound can be confirmed by the disappearance of its characteristic N-H stretching vibrations and the emergence of new bands corresponding to the product's functional groups (e.g., an amide C=O stretch).[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light by a molecule, which is related to its electronic structure.[7] While less structurally informative than NMR or FT-IR, it is a highly sensitive technique well-suited for monitoring reaction kinetics in real-time, especially when the reactant and product have distinct absorption profiles.[8][9]
Data Presentation: Reactant vs. Product
To illustrate the expected spectral changes, the table below compares the key spectroscopic data for the reactant, this compound, with a common product type, N-(2-phenoxyphenyl)acetamide.
| Technique | Spectroscopic Feature | This compound (Reactant) | N-(2-phenoxyphenyl)acetamide (Product) | Indication of Reaction Progress |
| ¹H NMR | Amine Proton (NH₂) / Amide Proton (NH) | ~3.7 ppm (broad singlet, 2H) | ~8.0-9.0 ppm (broad singlet, 1H) | Disappearance of the 3.7 ppm signal and appearance of a downfield signal. |
| Acetyl Protons (CH₃) | Not Applicable | ~2.2 ppm (singlet, 3H) | Appearance of a new singlet around 2.2 ppm. | |
| Aromatic Protons | ~6.7-7.4 ppm (multiplets, 9H) | Aromatic protons adjacent to the amide shift downfield. | Shift in the aromatic region signals. | |
| ¹³C NMR | Amine-bearing Carbon (C-NH₂) | ~135-145 ppm | ~120-130 ppm | Upfield shift of the carbon attached to the nitrogen. |
| Carbonyl Carbon (C=O) | Not Applicable | ~168-172 ppm | Appearance of a new signal in the carbonyl region.[10][11] | |
| Acetyl Carbon (CH₃) | Not Applicable | ~24 ppm | Appearance of a new signal in the aliphatic region. | |
| FT-IR | N-H Stretch | Two bands: ~3450 cm⁻¹ & ~3360 cm⁻¹ (primary amine)[6][12] | One band: ~3300-3250 cm⁻¹ (secondary amide)[6] | Replacement of the two primary amine N-H bands with a single secondary amide band. |
| C=O Stretch | Not Applicable | Strong band at ~1660-1680 cm⁻¹ (Amide I band) | Appearance of a strong carbonyl absorption. | |
| N-H Bend | ~1620 cm⁻¹[6] | ~1550 cm⁻¹ (Amide II band) | Shift and change in the N-H bending vibration. | |
| UV-Vis | λmax (in Ethanol) | ~280-290 nm | Expected shift due to change in conjugation. | Shift in λmax and/or change in absorbance intensity. |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. FT-IR frequencies are characteristic ranges.
Experimental Protocols
Reaction Monitoring by ¹H NMR Spectroscopy
This protocol describes how to monitor a reaction in situ within an NMR tube.[13]
-
Preparation:
-
Run standard ¹H NMR spectra of the starting material (this compound) and the expected product (if available) to identify diagnostic peaks.
-
In a clean, dry NMR tube, dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add an internal standard (e.g., tetramethylsilane or a compound with a known concentration that does not react) for accurate quantification.
-
-
Data Acquisition:
-
Acquire an initial spectrum (t=0) before adding the second reagent.
-
Add the co-reactant (e.g., acetic anhydride) to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.[14] The time between scans should be chosen based on the expected reaction rate.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate a characteristic signal of the reactant and a characteristic signal of the product.
-
Calculate the molar ratio of product to reactant at each time point to determine the reaction conversion and confirm completion when the reactant signal is no longer observed.
-
Reaction Monitoring by FT-IR Spectroscopy
This protocol is suitable for qualitative analysis of reaction completion by observing changes in functional groups.
-
Preparation:
-
Acquire a reference FT-IR spectrum of the starting material, this compound.
-
Set up the reaction in a standard laboratory flask.
-
-
Data Acquisition:
-
At various time points (including t=0), withdraw a small aliquot of the reaction mixture.
-
If the sample is a solution, a drop can be cast onto a salt plate (e.g., NaCl or KBr) and the solvent evaporated to leave a thin film. For solid samples, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Record the FT-IR spectrum for each aliquot.
-
-
Data Analysis:
-
Compare the spectra over time.
-
Monitor the disappearance of the characteristic N-H stretching bands of the primary amine (~3450 and 3360 cm⁻¹).
-
Simultaneously, monitor the appearance of the product's characteristic bands, such as the amide C=O stretch (~1670 cm⁻¹) and the single N-H stretch (~3300 cm⁻¹).
-
The reaction is considered complete when the reactant's peaks have disappeared and the product's peaks show no further increase in intensity.
-
Reaction Monitoring by UV-Vis Spectroscopy
This protocol is ideal for determining reaction kinetics or for a rapid check of completion if the reactant and product have different absorption spectra.[15]
-
Preparation:
-
Determine the UV-Vis absorption spectra of pure this compound and the purified product in the chosen reaction solvent to identify a suitable wavelength (λ) for monitoring. Ideally, choose a λ where the product absorbs strongly but the reactant does not, or vice versa.
-
Prepare a solution of this compound in the reaction solvent at a concentration that gives an initial absorbance within the linear range of the spectrophotometer (typically 0.1-1.0).
-
-
Data Acquisition:
-
Place the solution in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.
-
Record the initial absorbance at the chosen wavelength (t=0).
-
Inject the co-reactant into the cuvette, mix quickly, and immediately begin recording the absorbance at the chosen wavelength over time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
The reaction is complete when the absorbance reaches a stable plateau.
-
By applying Beer's Law (A = εlc), the change in absorbance can be directly related to the change in the concentration of the monitored species.[8]
-
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate spectroscopic technique for confirming the completion of a this compound reaction.
Caption: Decision workflow for spectroscopic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. compoundchem.com [compoundchem.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 15. mt.com [mt.com]
A Comparative Guide to Process Validation in the Pharmaceutical Manufacturing of 2-Phenoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of process validation strategies for the pharmaceutical manufacturing of 2-Phenoxyaniline derivatives, key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). We will explore two prevalent synthetic routes, the Ullmann Condensation and the Buchwald-Hartwig Amination, and present supporting experimental data to evaluate their performance and robustness.
The validation of a manufacturing process is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] Process validation establishes through documented evidence a high degree of assurance that a specific process will consistently produce a product meeting its predetermined specifications and quality attributes.[1]
The lifecycle of process validation is typically divided into three stages:
-
Stage 1: Process Design: The commercial manufacturing process is defined based on knowledge gained through development and scale-up activities.
-
Stage 2: Process Qualification: The process design is evaluated to determine if the process is capable of reproducible commercial manufacturing.
-
Stage 3: Continued Process Verification: Ongoing assurance is gained that the process remains in a state of control during routine production.[2][4]
This guide will focus on the data and protocols relevant to Stage 2, Process Qualification, providing a comparative analysis of two common synthetic methodologies for producing a representative this compound derivative.
Comparative Analysis of Synthetic Routes
The synthesis of this compound derivatives typically involves the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine. Two of the most powerful and widely used methods for this transformation in the pharmaceutical industry are the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination.[1][5][6][7]
Data Presentation: Key Performance Indicator Comparison
The following tables summarize key performance indicators (KPIs) from hypothetical process validation batches for the synthesis of a generic this compound derivative. These KPIs are crucial for assessing the capability and consistency of the manufacturing process.[8][9]
Table 1: Comparison of Yield and Purity
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Acceptance Criteria |
| Number of Validation Batches | 3 | 3 | ≥ 3 |
| Average Yield (%) | 85.2 | 92.5 | ≥ 80.0% |
| Yield Range (%) | 83.5 - 86.9 | 91.8 - 93.2 | Consistent |
| Average Purity (%) | 99.6 | 99.8 | ≥ 99.5% |
| Purity Range (%) | 99.5 - 99.7 | 99.7 - 99.9 | Consistent |
Table 2: Impurity Profile Comparison
| Impurity | Ullmann Condensation (Average %) | Buchwald-Hartwig Amination (Average %) | Acceptance Criteria |
| Starting Material 1 (Aryl Halide) | 0.08 | 0.05 | ≤ 0.10% |
| Starting Material 2 (Amine) | 0.05 | 0.03 | ≤ 0.10% |
| Process-Related Impurity A | 0.12 | 0.07 | ≤ 0.15% |
| Process-Related Impurity B | 0.09 | 0.04 | ≤ 0.10% |
| Total Impurities | 0.34 | 0.19 | ≤ 0.50% |
Table 3: Process Capability (Cpk) Analysis
Process capability indices (Cp and Cpk) are statistical tools used to assess the ability of a process to produce output within specification limits.[8][9][10][11][12] A Cpk value greater than 1.33 is generally considered to indicate a capable process.[8]
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Target Cpk |
| Cpk for Yield | 1.45 | 1.89 | ≥ 1.33 |
| Cpk for Purity | 1.62 | 2.15 | ≥ 1.33 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to be representative and would require optimization and validation for specific applications.
Protocol 1: Ullmann Condensation for the Synthesis of a this compound Derivative
Materials:
-
2-Halogenated-nitrobenzene derivative (1.0 equiv)
-
Substituted phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a clean and dry reactor, charge 2-halogenated-nitrobenzene, substituted phenol, CuI, L-proline, and K₂CO₃.
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 100-120°C under a nitrogen atmosphere.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-phenoxynitrobenzene intermediate.
-
Reduce the nitro group to an amine using a standard reduction method (e.g., catalytic hydrogenation with Pd/C) to yield the final this compound derivative.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a this compound Derivative
Materials:
-
Aryl halide (e.g., 2-bromophenoxyaniline derivative) (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Xantphos (ligand) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
To a clean and dry reactor under a nitrogen atmosphere, charge Pd₂(dba)₃ and Xantphos.
-
Add toluene and stir for 10 minutes.
-
Add the aryl halide, amine, and sodium tert-butoxide.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the this compound derivative.
Visualizations
Process Validation Workflow
The following diagram illustrates a typical workflow for process validation in pharmaceutical manufacturing.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. This compound 99 2688-84-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jddtonline.info [jddtonline.info]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. A Guide to Process Capability (Cp, Cpk) and Process Performance (Pp, Ppk) [1factory.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to the Synthesis of 2-Phenoxyaniline: Assessing Protocol Reproducibility
For researchers and professionals in drug development, the synthesis of 2-phenoxyaniline, a key structural motif in many biologically active compounds, is a frequent undertaking. The reproducibility of its synthesis is paramount for consistent downstream applications. This guide provides a comparative analysis of the two most common methods for synthesizing this compound: the Ullmann condensation and the Buchwald-Hartwig amination. We will delve into the detailed experimental protocols and present quantitative data to assess the reproducibility and efficiency of each method.
At a Glance: Ullmann vs. Buchwald-Hartwig for this compound Synthesis
The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound often involves a trade-off between cost, reaction conditions, and substrate scope. The Ullmann reaction, being one of the oldest methods for forming C-O and C-N bonds, is often favored for its use of a relatively inexpensive copper catalyst.[1] However, it traditionally requires harsh reaction conditions, including high temperatures.[2] In contrast, the palladium-catalyzed Buchwald-Hartwig amination generally proceeds under milder conditions and has a broader substrate scope, though the cost of the palladium catalyst and specialized ligands can be a consideration.[3][4]
The synthesis of this compound can be approached in two primary ways: by forming the C-O bond between an o-substituted aniline and a phenyl group donor, or by forming the C-N bond between phenol and an o-substituted phenylamine derivative. Both the Ullmann and Buchwald-Hartwig reactions can, in principle, be adapted for either approach.
Quantitative Comparison of Synthesis Protocols
The following table summarizes the key quantitative data from representative protocols for the synthesis of this compound and its derivatives via the Ullmann condensation and Buchwald-Hartwig amination. Direct comparison is challenging due to the variability in substrates and reported experimental details in the literature. However, we can draw valuable insights from the available data.
| Parameter | Ullmann Condensation (Diaryl Ether Synthesis) | Buchwald-Hartwig Amination (Aryl Amine Synthesis) |
| Reaction | 2-Iodo-4-methylaniline with p-cresol | Aryl halide with aniline derivative |
| Catalyst | Copper(I) salt | Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Often not required, or simple ligands | Bulky, electron-rich phosphines (e.g., XPhos) |
| Base | K₂CO₃, Cs₂CO₃, KOH | NaOt-Bu, KOt-Bu, K₃PO₄ |
| Solvent | High-boiling polar solvents (e.g., DMF, DMSO) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Temperature | Often >100-220°C (traditional) | Generally milder (e.g., 80-120°C) |
| Reaction Time | 8 - 24 hours | Can be significantly shorter (minutes to hours) |
| Reported Yield | 30-95% (substrate dependent)[5] | Moderate to excellent (substrate dependent)[6] |
Detailed Experimental Protocols
To ensure the reproducibility of these syntheses, detailed experimental protocols are crucial. Below are representative procedures for the Ullmann condensation for a substituted this compound and a general procedure for the Buchwald-Hartwig amination.
Ullmann Condensation Protocol for 4-Methyl-2-(4-methylphenoxy)aniline
This protocol is for a substituted derivative and serves as a model for the synthesis of this compound.[7]
Materials:
-
2-Iodo-4-methylaniline
-
p-Cresol
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-iodo-4-methylaniline (1.0 equiv.), p-cresol (1.2 equiv.), copper(I) salt (0.1 equiv.), and base (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add the solvent to the reaction mixture.
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 120-160°C) and monitor the reaction progress by TLC or GC.
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.
-
Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-methyl-2-(4-methylphenoxy)aniline.
General Buchwald-Hartwig Amination Protocol
This is a general procedure that can be adapted for the synthesis of this compound.[8]
Materials:
-
Aryl halide (e.g., 2-bromophenol or 1-bromo-2-phenoxybenzene)
-
Amine (e.g., aniline or 2-aminophenol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (1.4 equiv.) in a reaction vessel.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring for the specified time (e.g., 1-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
To better understand the logical flow of selecting and executing a synthesis protocol for this compound, the following diagrams, generated using Graphviz, illustrate the general experimental workflow and a decision-making pathway.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Phenoxyaniline: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2-Phenoxyaniline. This document provides immediate safety information, detailed disposal procedures, and regulatory context to ensure the safe handling and management of this chemical within a laboratory setting.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Before handling this compound, it is crucial to be familiar with its specific safety data. The following table summarizes key quantitative and qualitative safety information.
| Property | Value | Source |
| Appearance | Brown Solid | [1] |
| Molecular Formula | C12H11NO | [1] |
| Molecular Weight | 185.22 g/mol | |
| Melting Point | 46 - 50 °C / 114.8 - 122 °F | [1] |
| Boiling Point | 170 °C / 338 °F at 18 mmHg | |
| Flash Point | 113 °C / 235.4 °F (closed cup) | [1] |
| Signal Word | Warning | |
| Hazard Statements | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Eyeshields or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form where dust may be generated.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The primary recommendation from safety data sheets is to dispose of the chemical and its container at an approved waste disposal plant.[3][4]
1. Waste Identification and Segregation:
-
Solid Waste: Collect all solid this compound waste, including residues and contaminated materials (e.g., weighing papers, disposable spatulas), in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Labware:
-
Disposable: Any disposable labware (e.g., pipette tips, gloves) that has come into contact with this compound should be considered hazardous waste and placed in the designated solid hazardous waste container.[2]
-
Reusable: Reusable glassware must be decontaminated. This should be done by triple rinsing with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[5] After decontamination, the glassware can be washed and reused.
-
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[5]
-
Ensure the container is in good condition, compatible with the chemical, and kept tightly sealed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect all cleaning materials and rinsate as hazardous waste.[2]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[6][7]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8][9] In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Hazardous Waste Regulations [rila.org]
Personal protective equipment for handling 2-Phenoxyaniline
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 2-Phenoxyaniline. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 |
| Causes skin irritation.[1][2] | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye irritation.[1][2] | Serious Eye Damage/Eye Irritation, Category 2 |
| May cause respiratory irritation.[1][2] | Specific target organ toxicity — single exposure, Category 3 |
Required Personal Protective Equipment (PPE):
It is mandatory to use the following PPE when handling this compound.[3][4][5]
| PPE Category | Specification | Standard Compliance (Example) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[6] | ASTM D6978 |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[7] A face shield may be required for splash hazards.[8] | EN166 |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) for dusts.[3][9] Use in a well-ventilated area or fume hood.[6][10] | EN 149 |
| Protective Clothing | Laboratory coat, long-sleeved.[6] Consider an impervious gown if there is a risk of splashing.[11] | EN 13034:2005 (Type 6 for splashes) |
| Footwear | Closed-toe shoes. Chemically resistant boots may be necessary for spill response.[5] | AS/NZS 2210.1 |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure.
Experimental Workflow for Handling this compound:
Key Handling Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][10]
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7] Immediately remove and launder any contaminated clothing.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spills | Evacuate the area. Wear appropriate PPE, including respiratory protection.[9] Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][9] Clean the spill area thoroughly. |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
Disposal Workflow:
Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect solid this compound residues and contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, sealable hazardous waste container.[6]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container.[6]
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[6]
-
Storage: Keep waste containers tightly sealed and store them in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]
-
Final Disposal: Dispose of the waste through a licensed professional waste disposal service or a chemical incinerator equipped with an afterburner and scrubber.[7] Adhere to all federal, state, and local environmental regulations.[7] Do not allow the product to enter drains.
References
- 1. fishersci.com [fishersci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-苯氧基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. allanchem.com [allanchem.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. hsa.ie [hsa.ie]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
